molecular formula C33H52O5 B15593379 2,3-O-Isopropylidenyl euscaphic acid

2,3-O-Isopropylidenyl euscaphic acid

Cat. No.: B15593379
M. Wt: 528.8 g/mol
InChI Key: UKGZFGGRLJUNFM-ZMDBWSNTSA-N
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Description

2,3-O-Isopropylidenyl euscaphic acid is a useful research compound. Its molecular formula is C33H52O5 and its molecular weight is 528.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C33H52O5

Molecular Weight

528.8 g/mol

IUPAC Name

(1R,2S,5S,9R,15R)-9-hydroxy-1,2,8,9,15,19,19,22,22-nonamethyl-18,20-dioxahexacyclo[12.11.0.02,11.05,10.015,23.017,21]pentacos-11-ene-5-carboxylic acid

InChI

InChI=1S/C33H52O5/c1-19-12-15-33(26(34)35)17-16-30(7)20(24(33)32(19,9)36)10-11-23-29(6)18-21-25(38-28(4,5)37-21)27(2,3)22(29)13-14-31(23,30)8/h10,19,21-25,36H,11-18H2,1-9H3,(H,34,35)/t19?,21?,22?,23?,24?,25?,29-,30+,31+,32+,33-/m0/s1

InChI Key

UKGZFGGRLJUNFM-ZMDBWSNTSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,3-O-Isopropylidenyl Euscaphic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-O-Isopropylidenyl euscaphic acid, a semi-synthetic derivative of the naturally occurring pentacyclic triterpenoid (B12794562), euscaphic acid. This document collates available data on its chemical structure, physicochemical properties, and biological activities. A plausible synthetic protocol is detailed, and its potential mechanism of action via the PI3K/AKT/mTOR signaling pathway, extrapolated from studies on its parent compound, is discussed. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Introduction

Euscaphic acid, a natural triterpenoid, has garnered significant attention for its diverse biological activities. The semi-synthetic derivative, this compound (CAS No. 220880-90-0), is of particular interest for its potential to modulate biological pathways with improved pharmacological properties. This guide focuses on the chemical and biological profile of this specific derivative.

Chemical Structure and Properties

This compound is characterized by the presence of an isopropylidene group protecting the hydroxyl groups at the C-2 and C-3 positions of the euscaphic acid backbone. This modification alters the polarity and steric hindrance of the molecule, which can influence its biological activity and pharmacokinetic profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 220880-90-0[1]
Molecular Formula C₃₃H₅₂O₅[1]
Molecular Weight 528.76 g/mol [1]
Appearance White to off-white powderInferred
Solubility Soluble in methanol, chloroform, and other organic solventsInferred

Table 2: Spectroscopic Data of Euscaphic Acid (Parent Compound)

Spectroscopic Technique Key Observations
¹H-NMR (CDCl₃, 500 MHz) δ 5.27 (t, J=3.5 Hz, 1H, H-12), 3.22 (dd, J=5.0, 11.1 Hz, 1H, H-3α), and other characteristic triterpenoid signals.
¹³C-NMR (CDCl₃, 125 MHz) Signals corresponding to 30 carbons, including a double bond (δ ~125-138 ppm) and a carboxylic acid (δ ~180 ppm).
Mass Spectrometry (ESI-MS) m/z [M-H]⁻ at 487.4

Experimental Protocols

Plausible Synthesis of this compound

This protocol is a generalized procedure based on standard methods for the isopropylidenation of diols and has not been experimentally validated for this specific compound.

Objective: To synthesize this compound from euscaphic acid.

Materials:

  • Euscaphic acid

  • 2,2-Dimethoxypropane

  • Acetone (B3395972) (anhydrous)

  • p-Toluenesulfonic acid (catalytic amount)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Dichloromethane

  • Hexane

  • Ethyl acetate (B1210297)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Dissolve euscaphic acid in a mixture of anhydrous acetone and 2,2-dimethoxypropane.

  • Add a catalytic amount of p-toluenesulfonic acid to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient.

  • Characterize the final product by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Experimental Workflow for Synthesis

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start Euscaphic Acid react Dissolve in Acetone & 2,2-Dimethoxypropane Add p-TSA catalyst start->react 1. quench Quench with NaHCO₃ react->quench 2. extract Extract with CH₂Cl₂ quench->extract 3. dry Dry and Concentrate extract->dry 4. purify Column Chromatography dry->purify 5. product 2,3-O-Isopropylidenyl Euscaphic Acid purify->product 6.

Synthetic workflow for this compound.

Biological Activity and Mechanism of Action

Reported Biological Activities

This compound has been reported to exhibit cytotoxic activity against HL-60 human leukemia cells with an IC₅₀ value of 72.8 μM.[2]

Potential Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

While the direct effect of this compound on the PI3K/AKT/mTOR pathway has not been explicitly reported, its parent compound, euscaphic acid, has been shown to inhibit this critical signaling cascade.[3] This pathway is a key regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. It is plausible that the isopropylidene derivative retains this inhibitory activity.

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn phosphorylates and activates AKT. Activated AKT then phosphorylates a range of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), a central controller of cell growth and proliferation. Euscaphic acid has been shown to suppress the phosphorylation of key components of this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[3]

Signaling Pathway Diagram

PI3K_AKT_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Euscaphic_Acid Euscaphic Acid (and potentially its derivative) Euscaphic_Acid->PI3K Inhibits Euscaphic_Acid->AKT Euscaphic_Acid->mTOR

Inhibition of the PI3K/AKT/mTOR pathway by Euscaphic Acid.

Conclusion

This compound represents a promising derivative of a biologically active natural product. While further research is needed to fully elucidate its pharmacological profile and mechanism of action, the available data suggests its potential as a lead compound in drug discovery, particularly in the area of oncology. This technical guide provides a foundational resource to stimulate and support future investigations into this intriguing molecule.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of 2,3-O-Isopropylidenyl Euscaphic Acid

This technical guide provides a comprehensive overview of the known physical and biological properties of this compound, a derivative of the naturally occurring triterpenoid (B12794562), euscaphic acid. Due to the limited availability of direct experimental data for this specific derivative, this guide also incorporates information from its parent compound, euscaphic acid, and other closely related triterpenoid derivatives to offer a more complete profile. All data is presented with clear attribution to its source.

Core Physical and Chemical Properties

This compound is a synthetic derivative of euscaphic acid, a pentacyclic triterpenoid. The introduction of the isopropylidene group is a common strategy in medicinal chemistry to modify the polarity and bioavailability of a parent compound.

Table 1: Summary of Quantitative Data

PropertyThis compoundEuscaphic Acid (Parent Compound)3α,23-O-Isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid (Related Derivative)
Molecular Formula C33H52O5C30H48O5C33H52O6
Molecular Weight 528.8 g/mol 488.7 g/mol 544 g/mol
CAS Number 220880-90-0[1][2]53155-25-2Not specified
Melting Point Not reported270 - 271 °C196-198°C
Optical Rotation Not reportedNot reported[α]²⁵D +31.7° (c 0.85, MeOH)
Solubility Not reportedSoluble in methanolNot reported
Purity (Commercial) >98% (HPLC)Not applicableNot applicable

Biological Activity

This compound has demonstrated notable biological activities in preclinical studies. It exhibits cytotoxic effects against HL-60 human leukemia cells with an IC50 value of 72.8 μM[3]. Furthermore, it has shown a significant hepatoprotective effect, with an EC50 value of 88.36±3.25 μM in Hep G2 cells.

The parent compound, euscaphic acid, has been shown to inhibit the proliferation and promote the apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway[4]. This mechanism is a strong candidate for the anticancer activity of its derivatives as well. The hepatoprotective effects of triterpenoids are often attributed to their antioxidative, radical scavenging, and anti-apoptotic activities[5][6][7][8].

Spectroscopic Data (Inferred and from Related Compounds)

Mass Spectrometry of Euscaphic Acid: The mass spectrum of euscaphic acid in negative ion mode shows a deprotonated molecular ion [M-H]⁻ at m/z 487.4[9][10]. Characteristic fragment ions are observed at m/z 469.4, corresponding to the loss of a water molecule [M-H₂O-H]⁻, and at m/z 407.4, corresponding to the loss of carbon dioxide and two water molecules [M-CO₂-H₂O-H₂O-H]⁻[9][10].

Infrared (IR) Spectroscopy of a Related Isopropylidenyl Triterpenoid: The IR spectrum of the related compound, 3α,23-O-Isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid, shows characteristic absorption bands indicating the presence of:

  • OH group: 3449 cm⁻¹

  • COOH group: 3400-2400 cm⁻¹ (broad) and 1702 cm⁻¹

  • C=C group: 1638 cm⁻¹

  • C-O group: 1040 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific peak assignments for this compound are not available, the ¹H and ¹³C NMR spectra would be expected to show characteristic signals for a pentacyclic triterpenoid skeleton, along with signals corresponding to the isopropylidene group. For comparison, general chemical shift ranges for key functional groups in similar molecules are well-documented[11][12][13][14][15][16][17][18].

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

Melting Point Determination

The melting point of a solid crystalline substance can be determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate of 1-2 °C per minute, especially when approaching the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range.

  • Purity Indication: A sharp melting range (typically 1-2 °C) is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound in a specific solvent can be determined using the shake-flask method.

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is separated from the undissolved solid by centrifugation and/or filtration through a non-adsorbent filter (e.g., PTFE).

  • Quantification: The concentration of the solute in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a standard curve of known concentrations.

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Optical Rotation Measurement

The optical rotation of a chiral compound is measured using a polarimeter.

  • Sample Preparation: A solution of the compound is prepared at a known concentration (c, in g/100 mL) in a suitable solvent.

  • Polarimeter Setup: The polarimeter is calibrated, and a blank reading is taken with the pure solvent.

  • Measurement: The sample solution is placed in a polarimeter cell of a known path length (l, in decimeters). The observed rotation (α) is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c).

Mandatory Visualizations

experimental_workflow cluster_extraction Extraction and Isolation cluster_synthesis Synthesis cluster_characterization Characterization start Plant Material (e.g., Twigs of Euscaphis japonica) extraction Ethanolic Extraction start->extraction partition Solvent Partitioning extraction->partition chromatography Column Chromatography partition->chromatography hplc Preparative HPLC chromatography->hplc pure_euscaphic_acid Pure Euscaphic Acid hplc->pure_euscaphic_acid reaction Reaction with 2,2-Dimethoxypropane/Acetone (Acid Catalyst) pure_euscaphic_acid->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product This compound purification->product mp Melting Point product->mp sol Solubility product->sol or Optical Rotation product->or nmr NMR (1H, 13C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Experimental workflow for the isolation, synthesis, and characterization of this compound.

PI3K_AKT_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis (Promoted) AKT->Apoptosis Inhibits Proliferation Cell Proliferation (Inhibited) mTORC1->Proliferation Promotes Euscaphic_Acid Euscaphic Acid Derivative Euscaphic_Acid->PI3K Inhibition Euscaphic_Acid->AKT Inhibition Euscaphic_Acid->mTORC1 Inhibition

Caption: Postulated signaling pathway for the anticancer activity of euscaphic acid derivatives.

References

In-Depth Technical Guide on 2,3-O-Isopropylidenyl Euscaphic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 220880-90-0

This technical guide provides a comprehensive overview of 2,3-O-Isopropylidenyl euscaphic acid, a derivative of the naturally occurring triterpenoid, euscaphic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound is a synthetic derivative of euscaphic acid, a pentacyclic triterpenoid. The introduction of the isopropylidene group at the 2 and 3 positions of the A-ring modifies its physicochemical properties, potentially influencing its biological activity and pharmacokinetic profile.

PropertyValue
CAS Number 220880-90-0[1][2][3]
Molecular Formula C₃₃H₅₂O₅
Molecular Weight 528.76 g/mol
Purity Typically ≥98% (by HPLC)[3]

Synthesis

Hypothetical Experimental Protocol for Synthesis:

Objective: To synthesize this compound from euscaphic acid.

Materials:

  • Euscaphic acid

  • 2,2-Dimethoxypropane or Acetone

  • Anhydrous p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Anhydrous solvent (e.g., Dichloromethane or N,N-Dimethylformamide)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve euscaphic acid in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the solution, add an excess of the isopropylideneating agent (e.g., 2,2-dimethoxypropane) and a catalytic amount of the acid catalyst (e.g., p-TsOH).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Logical Workflow for Synthesis:

G Euscaphic_Acid Euscaphic Acid Reaction Reaction Mixture Euscaphic_Acid->Reaction Reagents 2,2-Dimethoxypropane, p-TsOH Anhydrous Solvent Reagents->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product 2,3-O-Isopropylidenyl Euscaphic Acid Purification->Final_Product

Caption: Synthetic workflow for the preparation of this compound.

Biological Activity

This compound has demonstrated notable biological activities, particularly in the areas of cancer and liver protection.

Cytotoxic Activity

This compound has been shown to exhibit cytotoxic activity against the human promyelocytic leukemia cell line, HL-60, with a reported IC₅₀ value of 72.8 μM[4].

Experimental Protocol for Cytotoxicity Assay (MTT Assay):

Objective: To determine the cytotoxic effect of this compound on HL-60 cells.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Hepatoprotective Activity

This compound has also been reported to have a good hepatoprotective effect, with an EC₅₀ value of 88.36 ± 3.25 µM in HepG2 cells[5].

Experimental Protocol for In Vitro Hepatoprotective Assay:

Objective: To evaluate the hepatoprotective effect of this compound against toxin-induced damage in HepG2 cells.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO)

  • Hepatotoxic agent (e.g., carbon tetrachloride (CCl₄) or acetaminophen)

  • Reagents for assessing cell viability (e.g., MTT) or liver enzyme leakage (e.g., ALT, AST assay kits)

Procedure:

  • Cell Culture: Culture HepG2 cells in 96-well plates until they reach confluence.

  • Pre-treatment: Treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours).

  • Induction of Hepatotoxicity: Induce liver cell damage by exposing the cells to a hepatotoxic agent for a defined duration.

  • Assessment of Hepatoprotection:

    • Cell Viability: Perform an MTT assay as described in the cytotoxicity protocol to measure the viability of the cells.

    • Enzyme Leakage: Collect the cell culture supernatant to measure the activity of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available kits.

  • Data Analysis: Compare the cell viability and enzyme levels in the treated groups with the toxin-only control group to determine the hepatoprotective effect and calculate the EC₅₀ value.

Potential Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway

The parent compound, euscaphic acid, has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in nasopharyngeal carcinoma cells. This pathway is a crucial regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. It is plausible that this compound shares a similar mechanism of action.

Signaling Pathway Diagram:

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Euscaphic_Acid Euscaphic Acid Derivative (Potential Inhibitor) PI3K PI3K Euscaphic_Acid->PI3K Inhibition RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Stimulation

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway by euscaphic acid derivatives.

Experimental Workflow for Pathway Analysis:

G Cell_Culture Cancer Cell Culture (e.g., NPC cells) Treatment Treatment with Euscaphic Acid Derivative Cell_Culture->Treatment Protein_Extraction Protein Extraction Treatment->Protein_Extraction Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Analysis Analysis of p-PI3K, p-AKT, p-mTOR Western_Blot->Analysis

Caption: Workflow for investigating the effect on the PI3K/AKT/mTOR pathway.

This technical guide provides a summary of the available information on this compound. Further research is warranted to fully elucidate its synthetic pathway, biological activities, and mechanism of action for potential therapeutic applications.

References

Source of 2,3-O-Isopropylidenyl Euscaphic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2,3-O-Isopropylidenyl euscaphic acid, a bioactive triterpenoid (B12794562). The document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive information on its natural sources, potential synthetic routes, and biological activities, with a focus on its role in cell cycle regulation.

Introduction

This compound (CAS No. 220880-90-0) is a derivative of euscaphic acid, a naturally occurring pentacyclic triterpenoid.[1][2][3][4][5][6] Euscaphic acid itself is known for a range of biological activities, including anti-inflammatory and anti-cancer properties. The addition of an isopropylidene group to the 2 and 3 hydroxyl positions of the euscaphic acid backbone can modify its physicochemical and pharmacological properties, making it a compound of interest for further investigation.

Natural Sources and Isolation

Representative Experimental Protocol: Isolation from Rubus species

The following protocol is adapted from the isolation of a similar triterpenoid from Rubus aleaefolius and can serve as a methodological basis for the extraction of this compound from plant material.[8]

Experimental Workflow for Isolation

G plant_material Dried Plant Material (e.g., Ziziphus jujuba fruits) extraction Extraction with 60% aqueous alcohol plant_material->extraction concentration Concentration to yield alcoholic extract extraction->concentration suspension Suspension of extract in water concentration->suspension liquid_extraction Successive extraction with chloroform (B151607) and ethyl acetate (B1210297) suspension->liquid_extraction active_fraction Active Ethyl Acetate Extract liquid_extraction->active_fraction chromatography Repeated Column Chromatography (Silica Gel) active_fraction->chromatography hplc Preparative HPLC chromatography->hplc recrystallization Recrystallization hplc->recrystallization pure_compound Pure 2,3-O-Isopropylidenyl Euscaphic Acid recrystallization->pure_compound

Caption: A generalized workflow for the isolation and purification of this compound from a natural source.

Methodology:

  • Extraction: Dried and powdered plant material (e.g., 3 kg of Rubus aleaefolius roots) is extracted with 60% aqueous alcohol.[8]

  • Concentration: The alcoholic extract is concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with chloroform and ethyl acetate. The ethyl acetate fraction is collected.[8]

  • Chromatographic Separation: The active ethyl acetate extract is subjected to repeated column chromatography on silica (B1680970) gel.

  • Purification: Further purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) followed by recrystallization to obtain the pure compound.[8]

Synthesis

While this compound is found in nature, chemical synthesis offers a reliable and potentially scalable source. The synthesis involves the protection of the cis-diol at the C-2 and C-3 positions of euscaphic acid using an isopropylidene group. A specific, detailed protocol for this exact transformation is not prominently available, thus a general and representative procedure is described below.

Representative Experimental Protocol: Isopropylidenation of Euscaphic Acid

The following protocol is based on general methods for the acetalization of diols.[9]

Reaction Scheme:

Euscaphic Acid + 2,2-dimethoxypropane (B42991) (or acetone) --[Acid Catalyst]--> this compound

Methodology:

  • Reaction Setup: Euscaphic acid is dissolved in anhydrous acetone (B3395972) or a mixture of an inert solvent and 2,2-dimethoxypropane.

  • Catalyst Addition: A catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid, is added to the solution.

  • Reaction: The mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution). The organic solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to yield the pure this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated cytotoxic activity against human leukemia cells.[7] Its parent compound, euscaphic acid, has been shown to induce apoptosis and cell cycle arrest in nasopharyngeal carcinoma cells.[10][11] This suggests that the isopropylidenyl derivative may also exert its biological effects through modulation of cell cycle progression. A related compound from Rubus aleaefolius was found to inhibit the cell cycle at the G0/G1 phase.[8]

Cell Cycle Inhibition

The parent compound, euscaphic acid, has been shown to induce cell cycle arrest at the G1/S phase by suppressing the PI3K/AKT/mTOR signaling pathway.[10][11] This pathway is a critical regulator of cell growth, proliferation, and survival.

PI3K/AKT/mTOR Signaling Pathway in Cell Cycle Regulation

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition CyclinD1 Cyclin D1 p70S6K->CyclinD1 Translation Upregulation _4EBP1->CyclinD1 Translation Upregulation (relieved inhibition) CDK46 CDK4/6 CyclinD1->CDK46 Forms Complex Rb Rb CDK46->Rb Phosphorylation (Inactivation) E2F E2F Rb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Transcription of S-phase genes Euscaphic_Acid Euscaphic Acid Derivative Euscaphic_Acid->PI3K Inhibition Euscaphic_Acid->AKT Inhibition Euscaphic_Acid->mTORC1 Inhibition

Caption: The PI3K/AKT/mTOR pathway and its role in G1/S phase cell cycle progression, with putative inhibition points by euscaphic acid derivatives.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number220880-90-0[1][2][3][4][5][12][13]
Molecular FormulaC₃₃H₅₂O₅[1][2][5]
Molecular Weight528.8 g/mol [1][5]
Purity>95%[1]
Physical DescriptionPowder[1]

Table 2: Biological Activity Data

CompoundCell LineActivityValueReference
This compoundHL-60 (human leukemia)Cytotoxicity (IC₅₀)72.8 µM[7]
3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acidtsFT210Cell Cycle Inhibition (MIC) at G0/G1 phase183.8 µmol/L[8]
Euscaphic acidHep G2Hepatoprotective effect (EC₅₀)88.36 ± 3.25 µM[1]

Conclusion

This compound is a naturally derived triterpenoid with demonstrated cytotoxic and potential cell cycle inhibitory activities. Its presence in medicinal plants such as Ziziphus jujuba and the biological activity of its parent compound, euscaphic acid, highlight its potential for further investigation in drug discovery and development. The provided methodologies for isolation and synthesis, along with the elucidated signaling pathway, offer a solid foundation for researchers interested in exploring the therapeutic applications of this compound. Further studies are warranted to fully characterize its pharmacological profile and mechanism of action.

References

Euscaphic Acid: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euscaphic acid, a naturally occurring triterpenoid, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the current understanding of euscaphic acid's mechanisms of action, supported by quantitative data from various preclinical studies. It details its anti-inflammatory, anticancer, anti-diabetic, anti-fatigue, and anti-atopic dermatitis properties. This document is intended to serve as a comprehensive resource, complete with detailed experimental protocols and visual representations of key signaling pathways, to facilitate further research and drug development efforts centered on this promising molecule.

Introduction

Euscaphic acid is a pentacyclic triterpene acid found in various plant species, including those of the Euscaphis and Rosa genera.[1] Its multifaceted pharmacological profile makes it a compelling candidate for the development of novel therapeutics for a range of diseases. This guide synthesizes the available scientific literature to present a detailed technical overview of its biological functions.

Quantitative Data on Biological Activities

The following tables summarize the key quantitative findings from various studies on the biological effects of euscaphic acid.

Table 1: Anti-Cancer and Cytotoxic Activities

Cell LineAssayEndpointIC50 / ConcentrationReference
NCI-H460 (Lung Cancer)Cytotoxicity AssayCell ViabilityIC₅₀ = 1.64 ± 0.87 µM[1]
HT-29 (Colon Cancer)Cytotoxicity AssayCell ViabilityIC₅₀ = 2.11 ± 1.54 µM[1]
CEM (T-cell Leukemia)Cytotoxicity AssayCell ViabilityIC₅₀ = 1.73 ± 0.64 µM[1]
CNE-1 (Nasopharyngeal Carcinoma)Proliferation AssayInhibition of Proliferation5 and 10 µg/ml[2]
C666-1 (Nasopharyngeal Carcinoma)Proliferation AssayInhibition of Proliferation5 and 10 µg/ml[2]

Table 2: Anti-Inflammatory and Enzymatic Inhibition Activities

Target/ModelAssayEndpointIC50 / ConcentrationReference
Acetylcholinesterase (AChE)Enzyme Inhibition AssayEnzyme ActivityIC₅₀ = 35.9 µM[2]
α-glucosidaseEnzyme Inhibition AssayEnzyme ActivityIC₅₀ = 24.9 µM[2]
LPS-stimulated RAW 264.7 cellsNitric Oxide (NO) ProductionInhibition of NONot specified[2]
Calf DNA polymerase αEnzyme Inhibition AssayEnzyme ActivityIC₅₀ = 61 µM[3]
Rat DNA polymerase βEnzyme Inhibition AssayEnzyme ActivityIC₅₀ = 108 µM[3]

Table 3: In Vivo Efficacy

Animal ModelConditionTreatment DoseKey FindingsReference
Alloxan-diabetic miceDiabetes50 mg/kg (oral)Significant hypoglycemic effect[4]
Difluoroethane- and 2,4-dinitrochlorobenzene-induced atopic dermatitis mouse modelAtopic Dermatitis10 mg/kgReduced serum IgE and IgG2a levels, mast cell infiltration, and pruritis[2]

Key Signaling Pathways and Mechanisms of Action

Euscaphic acid exerts its biological effects through the modulation of several critical signaling pathways.

Anti-Cancer Activity: PI3K/AKT/mTOR Pathway Inhibition

In nasopharyngeal carcinoma (NPC) cells, euscaphic acid has been shown to inhibit proliferation and induce apoptosis by suppressing the PI3K/AKT/mTOR signaling pathway.[5][6] It reduces the expression of key proteins in this pathway, including phosphatidylinositide 3-kinases (PI3K), phosphorylated protein kinase B (p-AKT), and phosphorylated mammalian target of rapamycin (B549165) (p-mTOR).[5][6]

PI3K_AKT_mTOR_Pathway Euscaphic_Acid Euscaphic Acid PI3K PI3K Euscaphic_Acid->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Euscaphic acid inhibits the PI3K/AKT/mTOR signaling pathway.

Anti-Inflammatory Activity: TLR4-Mediated NF-κB Inactivation

Euscaphic acid demonstrates anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[7] It interferes with the clustering of TRAF6 with IRAK1 and TAK1, which in turn blocks the activation of IKK and MAPKs signal transduction, ultimately leading to the downregulation of NF-κB activation.[7][8]

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds TRAF6_IRAK1_TAK1 TRAF6-IRAK1-TAK1 Complex TLR4->TRAF6_IRAK1_TAK1 activates IKK IKK TRAF6_IRAK1_TAK1->IKK activates NFkB NF-κB IKK->NFkB activates Inflammatory_Cytokines Inflammatory Cytokines (NO, iNOS, COX-2) NFkB->Inflammatory_Cytokines promotes transcription Euscaphic_Acid Euscaphic Acid Euscaphic_Acid->TRAF6_IRAK1_TAK1 inhibits clustering

Caption: Euscaphic acid inhibits the TLR4-mediated NF-κB signaling pathway.

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments to evaluate the biological activity of euscaphic acid.

Cell Viability and Proliferation Assay (CCK-8)

This protocol is used to assess the effect of euscaphic acid on the viability and proliferation of cancer cells.

CCK8_Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of Euscaphic Acid A->B C Incubate for a specified period (e.g., 48 hours) B->C D Add CCK-8 solution to each well C->D E Incubate for 1-4 hours D->E F Measure absorbance at 450 nm E->F G Calculate cell viability F->G

Caption: Workflow for the Cell Counting Kit-8 (CCK-8) assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

  • Treatment: Treat the cells with various concentrations of euscaphic acid (e.g., 0, 5, 10, 15, 20, 25, 30, 35, 40 µg/mL) and a vehicle control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Final Incubation: Incubate the plates for an additional 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Flow Cytometry)

This protocol is used to quantify the induction of apoptosis by euscaphic acid in cancer cells.

Apoptosis_Assay_Workflow A Treat cells with Euscaphic Acid B Harvest and wash cells A->B C Resuspend cells in binding buffer B->C D Stain with Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify apoptotic (Annexin V+) and necrotic (PI+) cells F->G

Caption: Workflow for the Annexin V and Propidium Iodide apoptosis assay.

Protocol:

  • Cell Treatment: Treat cells with the desired concentration of euscaphic acid for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells.

Western Blot Analysis for Signaling Proteins

This protocol is used to determine the effect of euscaphic acid on the expression and phosphorylation of proteins in signaling pathways like PI3K/AKT/mTOR.

Protocol:

  • Protein Extraction: Treat cells with euscaphic acid, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., PI3K, p-AKT, AKT, p-mTOR, mTOR, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

Euscaphic acid is a promising natural compound with a broad spectrum of biological activities, including significant anti-cancer, anti-inflammatory, and metabolic regulatory effects. Its mechanisms of action, primarily through the inhibition of key signaling pathways such as PI3K/AKT/mTOR and NF-κB, are well-documented. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of euscaphic acid. Future investigations should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in more advanced preclinical and clinical settings.

References

Spectroscopic and Structural Elucidation of 2,3-O-Isopropylidenyl Euscaphic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 7, 2023 – This technical guide provides a comprehensive overview of the spectroscopic data available for 2,3-O-Isopropylidenyl euscaphic acid, a derivative of the naturally occurring triterpenoid (B12794562), euscaphic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a consolidated resource for the characterization of this compound.

Chemical Identity and Physical Properties

This compound is a synthetic derivative of euscaphic acid, a pentacyclic triterpenoid known for its various biological activities, including anti-inflammatory and cytotoxic effects. The introduction of an isopropylidene group at the 2 and 3 hydroxyl positions of euscaphic acid modifies its physicochemical properties, which can influence its biological activity and pharmacokinetic profile.

PropertyValueSource
Chemical Name This compound-
CAS Number 220880-90-0[1][2]
Molecular Formula C₃₃H₅₂O₅[1][3]
Molecular Weight 528.76 g/mol [1]
Purity (as reported) ≥98% (HPLC)[3]
Reported Activity Hepatoprotective, Cytotoxic[4][5]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, analysis of a structurally related isomer, 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid, provides valuable insights into the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR data for this compound are not available, data from the parent compound, euscaphic acid, can be used as a reference for the core triterpenoid structure. The presence of the isopropylidene group would introduce characteristic signals in both ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Signals: Two additional singlet signals for the two methyl groups of the isopropylidene moiety.

  • Expected ¹³C NMR Signals: An additional quaternary carbon signal for the isopropylidene carbon and two additional methyl carbon signals.

Mass Spectrometry (MS)

Mass spectrometry data for euscaphic acid shows a deprotonated molecular ion [M-H]⁻ at m/z 487.4.[6] For this compound, the expected molecular ion peak would correspond to its molecular weight of 528.76.

Infrared (IR) Spectroscopy

The IR spectrum of a related isopropylidenyl-triterpenoid showed characteristic absorption bands for hydroxyl (OH), carboxylic acid (COOH), carbon-carbon double bond (C=C), and carbon-oxygen (C-O) functional groups.[7] Similar absorptions would be expected for this compound, with the potential for altered hydroxyl stretching bands due to the protection of the 2,3-diol.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly available. However, a general procedure for the isopropylidenation of diols can be described.

General Synthesis of 2,3-O-Isopropylidenyl Derivatives

The synthesis of 2,3-O-isopropylidene derivatives of compounds with cis-diols, such as euscaphic acid, typically involves the reaction of the parent compound with acetone (B3395972) or a related acetal-forming reagent in the presence of an acid catalyst.

Synthesis_Workflow Euscaphic_Acid Euscaphic Acid Reaction Reaction in an inert solvent Euscaphic_Acid->Reaction Reagents Acetone or 2,2-Dimethoxypropane Reagents->Reaction Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product 2,3-O-Isopropylidenyl Euscaphic Acid Purification->Product

General workflow for the synthesis of this compound.
Spectroscopic Analysis

Standard spectroscopic techniques would be employed for the characterization of the final product.

Analysis_Workflow cluster_purification Purified Compound cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Purified_Compound 2,3-O-Isopropylidenyl Euscaphic Acid NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Compound->NMR MS Mass Spectrometry (e.g., ESI-MS) Purified_Compound->MS IR Infrared Spectroscopy Purified_Compound->IR Structural_Elucidation Structural Elucidation & Confirmation NMR->Structural_Elucidation MS->Structural_Elucidation IR->Structural_Elucidation

Workflow for the spectroscopic analysis of the synthesized compound.

Biological Activity and Signaling Pathways

Euscaphic acid has been reported to exhibit anti-cancer activity by inducing apoptosis and cell cycle arrest. While the specific signaling pathways affected by the 2,3-O-isopropylidenyl derivative have not been detailed, it is plausible that it may modulate similar pathways.

Signaling_Pathway Compound Euscaphic Acid Derivative Cell Cancer Cell Compound->Cell Acts on Apoptosis Apoptosis Induction Cell->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cell->Cell_Cycle_Arrest Cell_Death Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death

Potential mechanism of action for euscaphic acid derivatives in cancer cells.

Conclusion

This technical guide consolidates the currently available information on this compound. While detailed experimental data remains scarce in publicly accessible literature, this document provides a foundational understanding of its chemical properties and expected spectroscopic characteristics based on related compounds. Further research is warranted to fully elucidate the spectroscopic profile and biological activity of this compound to support its potential development as a therapeutic agent.

References

An In-Depth Technical Guide to the Mass Spectrometry of 2,3-O-Isopropylidenyl Euscaphic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,3-O-Isopropylidenyl euscaphic acid, a derivative of the naturally occurring triterpenoid (B12794562), euscaphic acid. While direct mass spectrometric data for this specific derivative is limited in published literature, this guide extrapolates from the well-documented analysis of euscaphic acid to provide a robust analytical framework. The methodologies and expected fragmentation patterns detailed herein are intended to support researchers in the identification, characterization, and quantification of this compound.

Introduction to Euscaphic Acid and its Isopropylidenyl Derivative

Euscaphic acid is a pentacyclic triterpenoid found in various medicinal plants and is recognized for its diverse pharmacological activities.[1][2] Its structural modification, such as the introduction of a 2,3-O-isopropylidenyl group, is often performed in synthetic chemistry to protect the cis-diol functionality, enabling regioselective reactions at other positions of the molecule. The resulting derivative, this compound (Molecular Formula: C33H52O5, Molecular Weight: 528.8 g/mol ), requires precise analytical techniques for its characterization.[3] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone for its analysis.

Predicted Mass Spectrometric Behavior of this compound

Based on the analysis of the parent compound, euscaphic acid, and other similar triterpenoids, the mass spectrometric behavior of this compound can be predicted. Electrospray ionization (ESI) in the negative ion mode is anticipated to be the most sensitive method for its detection, similar to euscaphic acid.[1][4]

Expected Key Mass-to-Charge Ratios (m/z):

  • Parent Ion: The deprotonated molecule, [M-H]⁻, is expected at m/z 527.8 . This would be the primary precursor ion for tandem mass spectrometry (MS/MS) experiments.

  • Fragmentation: The fragmentation of the isopropylidenyl derivative is likely to involve the characteristic losses observed for euscaphic acid, along with fragmentation related to the isopropylidene group. A primary fragmentation pathway for euscaphic acid involves the loss of a water molecule.[4] For the derivative, a neutral loss of acetone (B3395972) (58 Da) from the isopropylidene group is a plausible fragmentation pathway. Subsequent losses of water and carbon dioxide from the carboxylic acid moiety are also expected.

Experimental Protocols: LC-MS/MS Analysis

The following protocols are adapted from established methods for the quantification of euscaphic acid and provide a strong starting point for the analysis of its isopropylidenyl derivative.[1][2][5]

3.1. Sample Preparation

For in vitro samples or reaction mixtures, a simple dilution with the initial mobile phase is often sufficient. For biological matrices such as plasma, protein precipitation is a common and effective method.

  • Protocol: Plasma Sample Preparation

    • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject a 5-10 µL aliquot into the LC-MS/MS system.

3.2. Liquid Chromatography

A reversed-phase C18 column is suitable for the separation of this relatively non-polar compound.

ParameterRecommended Conditions
Column C18, 2.0-4.6 mm i.d., 50-150 mm length, 1.8-5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Start with 50-70% B, increase to 95-100% B over 5-10 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.2-0.5 mL/min
Column Temperature 30-40 °C
Injection Volume 5-10 µL

3.3. Mass Spectrometry

A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used. The negative ion ESI mode is recommended.[4][5]

ParameterRecommended Settings
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM) for quantification; Full Scan and Product Ion Scan for characterization.
Precursor Ion (Q1) m/z 527.8 (predicted for [M-H]⁻)
Product Ions (Q3) To be determined experimentally. Expected fragments may arise from losses of acetone (C3H6O), water (H2O), and carbon dioxide (CO2). A good starting point is to scan for fragments from m/z 50 to 550. For euscaphic acid, the transition m/z 487.4 → 469.3 ([M-H]⁻ → [M-H-H₂O]⁻) is used.[1]
Ion Source Temperature 150 °C[5]
Desolvation Gas Temp. 350 °C[5]
Capillary Voltage 3.0-4.5 kV
Collision Energy (CE) To be optimized for the specific instrument and precursor ion. A range of 10-40 eV should be investigated to find the optimal energy for the desired fragmentation.

Data Presentation: Quantitative Analysis of Euscaphic Acid

The following table summarizes the key mass spectrometric parameters for the parent compound, euscaphic acid, which serve as a reference for developing a method for its derivative.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Euscaphic Acid487.4469.4 ([M-H-H₂O]⁻)ESI Negative[4]
Euscaphic Acid487.4407.4 ([M-H-CO₂-2H₂O]⁻)ESI Negative[4]
Ursolic Acid (IS)455.5455.4 or 407.4ESI Negative[1][4]

Visualizations

5.1. Experimental Workflow

The logical flow for the analysis of this compound is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample (e.g., Plasma) B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Evaporation & Reconstitution C->D E LC Separation (C18 Column) D->E F ESI Source (Negative Mode) E->F G Mass Analyzer (MS/MS) F->G H Data Acquisition G->H I Quantification / Characterization H->I

Caption: Workflow for the LC-MS/MS analysis of this compound.

5.2. Predicted Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway for this compound in negative ion mode.

G A [M-H]⁻ m/z 527.8 B [M-H - C₃H₆O]⁻ m/z 469.8 A->B - Acetone C [M-H - C₃H₆O - H₂O]⁻ m/z 451.8 B->C - H₂O D [M-H - C₃H₆O - CO₂]⁻ m/z 425.8 B->D - CO₂

Caption: Predicted fragmentation of this compound.

Conclusion

The mass spectrometric analysis of this compound can be effectively approached using the foundational knowledge of its parent compound, euscaphic acid. This guide provides a detailed starting point for method development, including experimental protocols, expected mass transitions, and logical workflows. Researchers are encouraged to use this information as a baseline and to perform systematic optimization of chromatographic and mass spectrometric parameters to achieve the desired sensitivity and selectivity for their specific application. The use of high-resolution mass spectrometry is recommended for the initial characterization to confirm the elemental composition of the precursor and product ions.

References

Euscaphic Acid: A Technical Guide to Its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euscaphic acid, a pentacyclic triterpenoid (B12794562) first identified in Euscaphis japonica, has emerged as a promising natural product with a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the discovery and isolation of euscaphic acid, alongside detailed experimental protocols for its extraction, purification, and biological evaluation. Quantitative data on its yield from various natural sources and its cytotoxic effects are summarized for comparative analysis. Furthermore, this guide illustrates the key signaling pathways modulated by euscaphic acid, offering a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.

Introduction

Euscaphic acid (CAS No. 53155-25-2; Molecular Formula: C₃₀H₄₈O₅) is a naturally occurring pentacyclic triterpenoid belonging to the ursane (B1242777) series.[1][2] Initially isolated from Euscaphis japonica, it has since been identified in a variety of other plant species, including those of the Rosa and Rubus genera.[1][3] Euscaphic acid has garnered significant scientific interest due to its wide spectrum of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective effects.[4][5][6] This guide aims to provide a detailed technical overview of the discovery, isolation procedures, and key biological activities of euscaphic acid, with a focus on its molecular mechanisms of action.

Natural Sources and Isolation

Euscaphic acid is found in various plant species. Notable sources include:

  • Euscaphis japonica[3]

  • Rosa species (rugosa, laevigata, laxa, cymosa)[1][4]

  • Rubus alceaefolius Poir[5]

  • Chaenomelis Fructus

  • Potentilla species

Quantitative Data: Yield of Euscaphic Acid

The yield of euscaphic acid can vary significantly depending on the plant source and the extraction method employed. The following table summarizes available data on its extraction yields.

Plant SourceExtraction MethodYieldReference
Rosa laxa Retz. FruitsReflux extraction with 65% ethanol (B145695)2.90 ± 0.08 mg/g[7]
Potentilla species (roots and rhizomes)HPLC-DAD Analysis2.72–9.03 mg/g

Experimental Protocols: Isolation and Purification

The following is a synthesized protocol for the isolation and purification of euscaphic acid based on methodologies reported for its extraction from natural sources.

General Extraction and Fractionation
  • Drying and Pulverization : The plant material (e.g., roots, fruits, or leaves) is air-dried and ground into a fine powder.

  • Solvent Extraction : The powdered material is extracted with a suitable organic solvent, typically 95% ethanol or methanol, using methods such as maceration, Soxhlet extraction, or reflux.[7] For instance, reflux extraction of Rosa laxa Retz. fruits was performed with 65% ethanol at a material-to-liquid ratio of 1:35 (g/mL) for 140 minutes.[7]

  • Solvent Removal : The resulting extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as dichloromethane (B109758), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography : The dichloromethane or ethyl acetate fraction, which is typically rich in triterpenoids, is subjected to silica gel column chromatography. Elution is performed with a gradient of solvents, such as a dichloromethane-acetone-methanol mixture, starting from a nonpolar composition and gradually increasing the polarity.

  • Reversed-Phase C18 Column Chromatography : Fractions containing euscaphic acid are further purified using reversed-phase C18 column chromatography with a methanol-water or acetonitrile-water gradient.

  • Semi-Preparative High-Performance Liquid Chromatography (HPLC) : For final purification to achieve high purity (>98%), semi-preparative HPLC is employed. A C18 column is typically used with a mobile phase consisting of acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid). Detection is commonly performed at 210 nm.

Structure Elucidation

The structure of the purified euscaphic acid is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

Biological Activities and Mechanisms of Action

Euscaphic acid exhibits a range of biological activities, which are summarized in the following sections.

Anti-Cancer Activity

Euscaphic acid has demonstrated significant cytotoxic effects against various cancer cell lines. Its primary mechanism of action in cancer cells is the induction of apoptosis and cell cycle arrest by inhibiting key signaling pathways.[5]

In nasopharyngeal carcinoma (NPC) cells, euscaphic acid has been shown to suppress the PI3K/AKT/mTOR signaling pathway.[5] This inhibition leads to a reduction in cell proliferation and the induction of apoptosis.

PI3K_AKT_mTOR_Pathway Euscaphic_Acid Euscaphic Acid PI3K PI3K Euscaphic_Acid->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Caption: Euscaphic acid inhibits the PI3K/AKT/mTOR signaling pathway.

The following table summarizes the IC₅₀ values of euscaphic acid against various human cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Reference
A549Lung Carcinoma43 (GI₅₀)[4]
A549Lung Carcinoma95.58[4]
Caco-2Colorectal Adenocarcinoma104.1[4]
HCT-116Colorectal Carcinoma22 (GI₅₀)[4]
HepG2Hepatocellular Carcinoma69.7 - 181.8
CNE-1Nasopharyngeal Carcinoma-[5]
C666-1Nasopharyngeal Carcinoma-[5]

Note: The original research for CNE-1 and C666-1 cells demonstrated a dose-dependent inhibition of proliferation at 5 and 10 µg/mL, but did not provide specific IC₅₀ values.[6]

Anti-Inflammatory Activity

Euscaphic acid exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[4] This is achieved through the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway in macrophages.[4]

NFkB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IkBa IκBα IKK->IkBa NFkB NF-κB IkBa->NFkB Inflammation Inflammatory Response NFkB->Inflammation Euscaphic_Acid Euscaphic Acid Euscaphic_Acid->TRAF6

Caption: Euscaphic acid inhibits the TLR4-mediated NF-κB signaling pathway.

Other Biological Activities

Euscaphic acid has also been reported to possess the following activities, with their corresponding IC₅₀ values where available:

ActivityTarget/AssayIC₅₀ (µM)Reference
DNA Polymerase α InhibitionCalf DNA polymerase α61[4]
DNA Polymerase β InhibitionRat DNA polymerase β108[4]
Acetylcholinesterase Inhibition-35.9[6]
α-Glucosidase Inhibition-24.9[6]

Detailed Experimental Protocols for Biological Assays

Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol is based on the methodology described by Kim et al. (2012).[4]

  • Cell Culture : RAW 264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Viability Assay : To determine non-toxic concentrations of euscaphic acid, a cell viability assay (e.g., MTT assay) is performed.

  • LPS Stimulation : Cells are pre-treated with various non-toxic concentrations of euscaphic acid for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement : The production of NO in the culture supernatant is measured using the Griess reagent.

  • Cytokine Measurement : The levels of pro-inflammatory cytokines (TNF-α, IL-1β) and PGE₂ in the supernatant are quantified using ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis : To assess the expression of iNOS and COX-2, and the phosphorylation of IKK, p38, and JNK, Western blot analysis is performed on cell lysates.

Western Blot for PI3K/AKT/mTOR Pathway

This protocol is a general guideline for assessing the effect of euscaphic acid on the PI3K/AKT/mTOR pathway.

  • Cell Culture and Treatment : Cancer cells (e.g., CNE-1, C666-1) are cultured in appropriate media. Cells are treated with different concentrations of euscaphic acid for a specified duration.

  • Cell Lysis : Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting : The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against total and phosphorylated forms of PI3K, AKT, and mTOR overnight at 4°C.

  • Detection : After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Start Plant Material (e.g., Rosa rugosa roots) Extraction Extraction (e.g., 95% Ethanol) Start->Extraction Fractionation Solvent Partitioning Extraction->Fractionation Purification1 Silica Gel Column Chromatography Fractionation->Purification1 Purification2 Reversed-Phase C18 Column Chromatography Purification1->Purification2 Purification3 Semi-Preparative HPLC Purification2->Purification3 Pure_Compound Pure Euscaphic Acid Purification3->Pure_Compound Bioassays Biological Assays (Anti-cancer, Anti-inflammatory) Pure_Compound->Bioassays Data_Analysis Data Analysis Bioassays->Data_Analysis

Caption: General workflow for the isolation and biological evaluation of euscaphic acid.

Conclusion

Euscaphic acid is a multifaceted natural compound with significant therapeutic potential. This guide has provided a detailed overview of its discovery, isolation from natural sources, and a summary of its biological activities supported by quantitative data. The experimental protocols and signaling pathway diagrams included herein serve as a valuable resource for researchers aiming to further investigate the pharmacological properties of euscaphic acid and explore its potential as a lead compound in drug discovery and development. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical studies.

References

The Isopropylidene Group: A Tool for Synthesis and a Modulator of Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Role of the Isopropylidene Group in Triterpenoids

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted role of the isopropylidene group in the chemistry and pharmacology of triterpenoids. Also known as an acetonide, this functional group can be found in natural structures or, more commonly, introduced synthetically. Its inclusion can serve as a crucial protecting group in complex syntheses and significantly modulate the biological activity of the parent molecule. This guide details its impact on bioactivity, provides relevant experimental protocols, and illustrates key concepts through logical and workflow diagrams.

The isopropylidene group is a geminal dimethyl substituted dioxolane ring, typically formed by the reaction of a cis-diol with acetone (B3395972) or an acetone equivalent under acidic conditions. In the context of triterpenoids—a large class of natural products derived from a C30 precursor—this moiety has two primary roles:

  • As a Protecting Group: Triterpenoid (B12794562) skeletons are often decorated with multiple hydroxyl groups. Selective modification of these molecules requires a robust protection strategy. The isopropylidene group is ideal for protecting cis-1,2- or -1,3-diols due to its straightforward installation and stability under various reaction conditions, yet it can be removed under mild acidic conditions.[1] This allows chemists to perform reactions on other parts of the triterpenoid scaffold without affecting the protected diols.

  • As a Bioactivity Modifier: The introduction of an isopropylidene group can profoundly alter the physicochemical properties of a triterpenoid. By capping polar hydroxyl groups, it increases the molecule's lipophilicity (fat solubility), which can enhance its ability to cross cell membranes. Furthermore, the rigid five-membered ring structure constrains the conformation of the parent molecule, which can lead to a more favorable or unfavorable interaction with biological targets. These changes can significantly impact the compound's therapeutic potential, including its anticancer and anti-inflammatory effects.[2][3]

Impact on Biological Activity: Quantitative Analysis

The modification of triterpenoids and related natural products with an isopropylidene group has been shown to modulate their biological effects. The following tables summarize quantitative data from studies on an analogous diterpenoid lactone, andrographolide (B1667393), where this modification has been systematically evaluated.

Cytotoxic Activity

The introduction of an isopropylidene group can influence the anticancer potential of a parent compound. In a study on andrographolide, a labdane (B1241275) diterpenoid, the 3,19-isopropylidene derivative (Compound 2a ) was synthesized and evaluated for its cytotoxicity against several cancer cell lines. While the parent compound, andrographolide, shows moderate activity, the derivatives exhibit a range of effects.[2]

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Andrographolide and its Isopropylidene Analog

CompoundHT-29 (Colon)HepG2 (Liver)LNCaP (Prostate)Reference
Andrographolide>100 µM>100 µM>100 µM[2]
2a (3,19-isopropylideneandrographolide)68.1280.5164.38[2]

Note: While andrographolide is a diterpenoid, the data provides a valuable model for the effects of isopropylidenation applicable to triterpenoid chemistry.

Anti-inflammatory Activity

The anti-inflammatory properties of terpenoids are often measured by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. The isopropylidene modification has been shown to produce highly potent anti-inflammatory agents.

Table 2: Comparative Anti-inflammatory Activity (NO Inhibition IC₅₀ in µM) of Andrographolide and its Isopropylidene Analog

CompoundCell LineNO Inhibition IC₅₀ (µM)Reference
AndrographolideRAW264.77.80[2]
2a (3,19-isopropylideneandrographolide)RAW264.70.34 [2]

As shown in Table 2, the conversion of the 3,19-diol of andrographolide to an isopropylidene acetal (B89532) resulted in a greater than 20-fold increase in potency for inhibiting NO production, highlighting the significant impact of this functional group on anti-inflammatory activity.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, including the synthesis of an isopropylidene derivative and the bioassays used to determine its activity.

Synthesis of a 3,19-Isopropylidene Derivative (General Protocol)

This protocol is adapted from procedures for the isopropylidenation of polyols and can be applied to triterpenoids or related compounds containing a cis-diol.[4]

  • Dissolution: Dissolve the parent terpenoid (1.0 mmol) in a mixture of acetone (20 mL) and 2,2-dimethoxypropane (B42991) (5 mL). Anhydrous conditions are preferred.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.05 mmol).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate until the mixture is neutral.

  • Extraction: Remove the acetone under reduced pressure. Partition the residue between ethyl acetate (B1210297) (50 mL) and water (50 mL). Separate the organic layer, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase in vacuo and purify the resulting crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure isopropylidene derivative.

  • Characterization: Confirm the structure of the product using NMR spectroscopy. The formation of the isopropylidene group is typically verified by the appearance of two new singlet signals in the ¹H NMR spectrum (for the two methyl groups, often around δ 1.3-1.5 ppm) and a new quaternary carbon signal in the ¹³C NMR spectrum (around δ 100-110 ppm).[5][6][7]

Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[8][9]

  • Cell Seeding: Seed cancer cells (e.g., HepG2, LNCaP) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 10 minutes in the dark to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Anti-inflammatory Evaluation: Griess Assay for Nitric Oxide

This assay quantifies nitrite (B80452) (a stable product of NO) in cell culture supernatant as an indicator of NO production by macrophages.[10][11][12]

  • Cell Seeding: Seed RAW264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Reading: Incubate the plate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC₅₀ value for NO inhibition.

Visualizations: Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of the processes and relationships discussed.

Logical Framework for Isopropylidene Modification

This diagram illustrates the logical progression from chemical modification to a change in biological effect.

logical_framework A Parent Triterpenoid (with cis-diol) B Structural Modification: Isopropylidenation A->B C Physicochemical Changes B->C D Increased Lipophilicity C->D E Conformational Rigidity C->E F Altered Biological Activity (e.g., Cytotoxicity, Anti-inflammatory) D->F E->F G Modified Target Interaction F->G

Caption: Logical flow from structural modification to altered bioactivity.

General Experimental Workflow

This diagram outlines the typical workflow for synthesizing and evaluating an isopropylidene-modified triterpenoid.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Parent Triterpenoid synth Isopropylidenation Reaction start->synth purify Purification (Chromatography) synth->purify char Structural Confirmation (NMR, MS) purify->char cyto Cytotoxicity Assay (MTT) char->cyto inflam Anti-inflammatory Assay (Griess) char->inflam ic50 IC50 Determination cyto->ic50 inflam->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: Workflow for synthesis and evaluation of derivatives.

Hypothetical Anti-inflammatory Signaling Pathway

This diagram shows a simplified NF-κB signaling pathway, a common target for anti-inflammatory triterpenoids. The isopropylidene derivative, with its enhanced potency, is shown to be a more effective inhibitor of this pathway.

signaling_pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Pro-inflammatory Gene Transcription (iNOS, COX-2) NFkB->Gene NO Nitric Oxide (NO) Production Gene->NO Inhibitor Isopropylidene-Triterpenoid (e.g., Compound 2a) Inhibitor->IKK

Caption: Inhibition of the NF-κB pathway by a modified triterpenoid.

References

Euscaphic Acid Derivatives: A Technical Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euscaphic acid, a naturally occurring pentacyclic triterpenoid (B12794562) of the ursane (B1242777) type, has garnered significant interest in the scientific community for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-diabetic, anti-inflammatory, and anticancer agent. While research has primarily focused on the parent compound, the exploration of euscaphic acid derivatives holds promise for enhancing therapeutic efficacy, improving pharmacokinetic profiles, and elucidating structure-activity relationships. This technical guide provides an in-depth overview of the potential therapeutic targets of euscaphic acid and its derivatives, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant signaling pathways. Due to the limited availability of public data on specific euscaphic acid derivatives, this guide will also draw upon findings from structurally similar triterpenoids, such as ursolic acid and oleanolic acid, to infer potential therapeutic avenues.

Anti-diabetic Potential

Euscaphic acid has demonstrated hypoglycemic effects, suggesting its potential in the management of diabetes mellitus.[1][2] The primary mechanism appears to be the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion.

Quantitative Data: α-Glucosidase Inhibition
CompoundIC50 ValueSource
Euscaphic Acid0.67 mM[1]
Acarbose (B1664774) (Control)0.79 mM[1]
Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol outlines a common method for assessing the α-glucosidase inhibitory activity of test compounds.

Materials:

  • α-glucosidase from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (e.g., Euscaphic acid derivative)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na₂CO₃)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of the test compound and acarbose in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution.

  • Incubate the plate at 37°C for another 20 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway

The primary mechanism of action in this context is direct enzyme inhibition rather than a complex signaling pathway.

G

Anti-inflammatory Activity

Euscaphic acid and related triterpenoids exhibit potent anti-inflammatory properties. The primary mechanism involves the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.

Quantitative Data: Inhibition of Inflammatory Mediators
CompoundEffectCell LineSource
Euscaphic AcidReduces NO, iNOS, and COX-2 productionRAW 264.7
Experimental Protocol: Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the evaluation of the anti-inflammatory effects of test compounds in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent for Nitric Oxide (NO) measurement

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

Procedure:

  • Culture RAW 264.7 cells in DMEM supplemented with FBS.

  • Seed the cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.

  • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits.

  • Cell Viability: Perform an MTT assay to assess the cytotoxicity of the test compound.

Signaling Pathway: NF-κB Inhibition

Euscaphic acid is thought to inhibit the NF-κB pathway by preventing the degradation of IκBα, which retains NF-κB in the cytoplasm.

G

Anticancer Activity

Euscaphic acid has demonstrated cytotoxic effects against various cancer cell lines. A key mechanism of action is the induction of apoptosis through the suppression of the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in cancer.

Quantitative Data: DNA Polymerase Inhibition
CompoundTargetIC50 ValueSource
Euscaphic AcidCalf DNA polymerase α61 µM
Euscaphic AcidRat DNA polymerase β108 µM
Experimental Protocol: Apoptosis Assay

The following protocol describes the use of Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to detect apoptosis in cancer cells treated with euscaphic acid derivatives.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Culture cancer cells and seed them in 6-well plates.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours).

  • Harvest the cells, including both adherent and floating cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

Euscaphic acid has been shown to inhibit the PI3K/AKT/mTOR pathway, leading to decreased cell proliferation and survival.

G

Other Potential Therapeutic Targets

Preliminary studies suggest that euscaphic acid and its derivatives may have other therapeutic applications, including antiviral and acetylcholinesterase inhibitory activities.

Antiviral Activity

While direct evidence for euscaphic acid is limited, derivatives of the structurally similar triterpenoid, usnic acid, have shown activity against various viruses, including influenza and SARS-CoV-2.[3] The mechanism of action may involve interference with viral entry or replication.

Acetylcholinesterase Inhibition

Euscaphic acid has been reported to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[4] This suggests a potential role for its derivatives in the management of neurodegenerative diseases like Alzheimer's disease.

CompoundTargetIC50 ValueSource
Euscaphic AcidAcetylcholinesterase (AChE)35.9 µM[4]

Synthesis of Euscaphic Acid Derivatives

Detailed protocols for the synthesis of specific euscaphic acid derivatives are not widely published. However, general strategies for the derivatization of ursane-type triterpenoids can be applied. These typically involve modifications at the C-3 hydroxyl group, the C-28 carboxylic acid group, and the C-12 double bond.

G

Conclusion and Future Directions

Euscaphic acid presents a promising scaffold for the development of novel therapeutic agents. Its derivatives have the potential to exhibit enhanced activity and improved pharmacological properties across a range of therapeutic areas, including diabetes, inflammation, and cancer. Future research should focus on the synthesis and biological evaluation of a diverse library of euscaphic acid derivatives to establish clear structure-activity relationships. Furthermore, detailed mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds. The development of potent and selective euscaphic acid derivatives could pave the way for new and effective treatments for a variety of diseases.

References

Preliminary Cytotoxicity Screening of 2,3-O-Isopropylidenyl Euscaphic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of 2,3-O-Isopropylidenyl euscaphic acid, a derivative of the naturally occurring triterpenoid (B12794562), euscaphic acid. This document summarizes the available quantitative data, presents detailed experimental protocols for cytotoxicity assessment, and visualizes key experimental workflows and a hypothesized signaling pathway.

Introduction to this compound

This compound is a semi-synthetic derivative of euscaphic acid, a pentacyclic triterpenoid found in various medicinal plants. Triterpenoids and their derivatives are a significant class of natural products that have garnered considerable interest in cancer research due to their diverse pharmacological activities, including cytotoxic effects against various cancer cell lines. The isopropylidenyl modification is often employed in medicinal chemistry to alter the polarity and bioavailability of a parent compound, potentially enhancing its therapeutic properties. This guide focuses on the initial assessment of the cytotoxic potential of this specific derivative.

Quantitative Cytotoxicity Data

The publicly available data on the cytotoxic and cytoprotective effects of this compound is currently limited. The following table summarizes the existing data points. Further comprehensive screening against a broader panel of cancer and normal cell lines is warranted to establish a detailed cytotoxicity profile and assess the therapeutic potential of this compound.

Cell LineCell TypeAssay TypeEndpointValue (µM)Reference
HL-60Human Promyelocytic LeukemiaCytotoxicityIC5072.8[1]
HepG2Human Liver CarcinomaHepatoprotective EffectEC5088.36 ± 3.25[2]

Note: IC50 (Inhibitory Concentration 50) is the concentration of a substance that inhibits a biological process by 50%. EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response.

Experimental Protocols for Cytotoxicity Screening

Two common and reliable colorimetric assays for in vitro cytotoxicity screening are the MTT and SRB assays. The following are detailed protocols that can be adapted for the evaluation of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

Materials:

  • This compound

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2) and a normal cell line (e.g., MRC-5)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 15 minutes to ensure complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability using the following formula:

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing an estimation of the total cell biomass.

Materials:

  • This compound

  • Human cancer cell lines and a normal cell line

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Trichloroacetic acid (TCA) solution (10% w/v in water)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Acetic acid solution (1% v/v in water)

  • Tris base solution (10 mM, pH 10.5)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Washing:

    • Carefully remove the supernatant.

    • Wash the wells five times with 200 µL of 1% acetic acid to remove excess TCA.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of the 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the wells four times with 200 µL of 1% acetic acid to remove the unbound SRB dye.

    • Allow the plates to air dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution to each well.

    • Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell growth inhibition using the following formula:

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for in vitro cytotoxicity screening of a test compound.

experimental_workflow start Start cell_culture Cell Line Culture (e.g., A549, MCF-7, HepG2) start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding incubation1 24h Incubation (Cell Attachment) seeding->incubation1 treatment Treatment with 2,3-O-Isopropylidenyl Euscaphic Acid (Serial Dilutions) incubation1->treatment incubation2 Incubation (24h, 48h, 72h) treatment->incubation2 assay Cytotoxicity Assay (MTT or SRB) incubation2->assay measurement Absorbance Measurement assay->measurement analysis Data Analysis (IC50 Determination) measurement->analysis end End analysis->end

Caption: A generalized workflow for in vitro cytotoxicity screening.

Hypothesized Signaling Pathway

Based on studies of the parent compound, euscaphic acid, it is hypothesized that this compound may exert its cytotoxic effects through the inhibition of the PI3K/AKT/mTOR signaling pathway.[3] This pathway is a crucial regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.[4][5]

signaling_pathway compound 2,3-O-Isopropylidenyl Euscaphic Acid pi3k PI3K compound->pi3k Inhibition apoptosis Apoptosis compound->apoptosis Induction cycle_arrest Cell Cycle Arrest (G1/S) compound->cycle_arrest Induction akt AKT pi3k->akt Activation mtor mTOR akt->mtor Activation akt->apoptosis Inhibition proliferation Cell Proliferation mtor->proliferation Promotion survival Cell Survival mtor->survival Promotion

Caption: Hypothesized PI3K/AKT/mTOR signaling pathway inhibition.

Conclusion

The available data, although limited, suggests that this compound exhibits biological activity, with cytotoxic effects observed in leukemia cells and a hepatoprotective effect in liver carcinoma cells. The provided experimental protocols offer a robust framework for further in-depth investigation into the cytotoxic profile of this compound. The hypothesized mechanism of action through the PI3K/AKT/mTOR pathway provides a solid foundation for future mechanistic studies. Comprehensive screening against a diverse panel of cancer and normal cell lines is a critical next step to fully elucidate the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-O-Isopropylidenyl Euscaphic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euscaphic acid, a pentacyclic triterpenoid (B12794562) found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. Its biological activity is often linked to the modulation of key signaling pathways, such as the PI3K/AKT/mTOR pathway.[1] The synthesis of derivatives of euscaphic acid is a crucial step in developing new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

One common strategy in the chemical modification of polyhydroxylated natural products like euscaphic acid is the selective protection of its hydroxyl groups. The 2,3-diol moiety of euscaphic acid can be protected as an isopropylidene ketal (acetonide), yielding 2,3-O-Isopropylidenyl euscaphic acid. This protection strategy is advantageous for several reasons: it masks the hydrophilic diol, increasing the molecule's lipophilicity which can enhance cell permeability, and it allows for selective chemical modifications at other positions of the euscaphic acid scaffold.

These application notes provide a detailed protocol for the synthesis, purification, and characterization of this compound.

Synthesis Overview

The synthesis of this compound is achieved through the acid-catalyzed reaction of euscaphic acid with an acetone (B3395972) equivalent, typically 2,2-dimethoxypropane (B42991), which serves as both the reagent and a water scavenger. The reaction proceeds via the formation of a cyclic ketal between the cis-2,3-diol of euscaphic acid and acetone.

Reaction Scheme:

Euscaphic Acid + 2,2-Dimethoxypropane --(Acid Catalyst)--> this compound + 2 CH₃OH

Experimental Protocols

Materials:

  • Euscaphic acid

  • 2,2-Dimethoxypropane

  • Anhydrous acetone

  • p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane (B92381)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve euscaphic acid (1.0 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add 2,2-dimethoxypropane (10-20 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.1-0.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). The reaction is typically complete within 4-8 hours.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid. Characterize the product using NMR spectroscopy and mass spectrometry.

Data Presentation

ParameterEuscaphic AcidThis compound
Molecular Formula C₃₀H₄₈O₅C₃₃H₅₂O₅
Molecular Weight 488.7 g/mol 528.8 g/mol
Appearance White to off-white solidWhite solid
Solubility Soluble in methanol, ethanolSoluble in chloroform, ethyl acetate
¹H NMR (CDCl₃, δ ppm) Characteristic peaks for the triterpenoid backboneAdditional signals for the isopropylidene group (two singlets around δ 1.3-1.5 ppm)
¹³C NMR (CDCl₃, δ ppm) Characteristic peaks for the triterpenoid backboneAdditional signal for the quaternary ketal carbon (around δ 100-110 ppm) and two methyl carbons (around δ 25-30 ppm)
Mass Spectrometry (m/z) [M-H]⁻ at 487.3[M-H]⁻ at 527.4

Visualizations

Synthesis Workflow

Synthesis_Workflow Euscaphic_Acid Euscaphic Acid Reaction Reaction with 2,2-Dimethoxypropane and p-TsOH in DMF Euscaphic_Acid->Reaction Workup Aqueous Work-up (NaHCO3, EtOAc extraction) Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product 2,3-O-Isopropylidenyl Euscaphic Acid Purification->Product

Caption: Workflow for the synthesis of this compound.

Euscaphic Acid Signaling Pathway

Signaling_Pathway Euscaphic_Acid Euscaphic Acid PI3K PI3K Euscaphic_Acid->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by euscaphic acid.

References

Application Notes and Protocols for the Isopropylidenation of Euscaphic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euscaphic acid, a pentacyclic triterpenoid (B12794562) found in various medicinal plants, exhibits a range of biological activities, including anti-inflammatory, anti-cancer, and hypoglycemic effects.[1][2] Its structure features a vicinal diol at the C-2 and C-3 positions of the A-ring, which are susceptible to chemical modification to generate derivatives with potentially altered pharmacokinetic and pharmacodynamic properties.[3][4] The protection of this diol moiety as an acetonide (isopropylidene ketal) is a common strategy in the semisynthesis of triterpenoid derivatives to enable regioselective reactions at other positions of the molecule. This document provides a detailed protocol for the isopropylidenation of euscaphic acid to yield 2,3-O-isopropylidenyl euscaphic acid.[5][6][7]

Chemical Reaction

The isopropylidenation of the cis-diol at positions 2 and 3 of euscaphic acid is typically achieved by reacting it with an acetone (B3395972) equivalent, such as 2,2-dimethoxypropane (B42991) or 2-methoxypropene, in the presence of a catalytic amount of a Brønsted or Lewis acid. The reaction proceeds via the formation of a hemiketal followed by an intramolecular cyclization to form the five-membered dioxolane ring.

Experimental Protocol

This protocol is a generalized procedure based on standard methods for the protection of vicinal diols and may require optimization for specific experimental setups.[8][9][10]

Materials and Reagents:

  • Euscaphic Acid

  • 2,2-Dimethoxypropane (DMP)

  • Anhydrous Acetone

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as a co-solvent for improved solubility)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Anhydrous Sodium Bicarbonate (NaHCO₃) or Triethylamine (B128534) (Et₃N)

  • Ethyl Acetate (B1210297) (EtOAc)

  • Hexane (B92381)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) Gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add euscaphic acid (1 equivalent).

    • Dissolve the euscaphic acid in a mixture of anhydrous acetone and 2,2-dimethoxypropane (DMP). A typical solvent ratio is 5:1 acetone:DMP. If solubility is an issue, anhydrous DMF can be used as a co-solvent.

    • Stir the solution at room temperature under a nitrogen atmosphere until the euscaphic acid is fully dissolved.

  • Catalyst Addition and Reaction:

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) (e.g., 0.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3). The product, this compound, will have a higher Rf value than the starting euscaphic acid.

  • Reaction Quenching and Workup:

    • Once the reaction is complete (as indicated by TLC, typically after 2-4 hours), quench the reaction by adding a small amount of anhydrous sodium bicarbonate or a few drops of triethylamine to neutralize the acid catalyst.

    • Remove the solvent in vacuo using a rotary evaporator.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is recommended to isolate the desired product.

  • Characterization:

    • Characterize the purified this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

ParameterRecommended Value/ConditionNotes
Reactants
Euscaphic Acid1 equivalent
2,2-Dimethoxypropane5-10 equivalentsActs as both reagent and water scavenger.
Catalyst
p-Toluenesulfonic acid0.1 equivalentsOther acid catalysts like pyridinium (B92312) p-toluenesulfonate (PPTS) can also be used for milder conditions.
Solvent
Anhydrous Acetone10-20 mL per gram of euscaphic acid
Reaction Conditions
TemperatureRoom Temperature (20-25 °C)
Reaction Time2-4 hours (monitor by TLC)
AtmosphereInert (Nitrogen or Argon)
Workup
Quenching AgentAnhydrous NaHCO₃ or Et₃N
Extraction SolventEthyl Acetate
Purification
MethodFlash Column Chromatography
Stationary PhaseSilica Gel
Mobile PhaseHexane/Ethyl Acetate Gradient

Diagrams

Isopropylidenation_Workflow EA Euscaphic Acid Reaction Stir at Room Temperature under N₂ Atmosphere EA->Reaction DMP 2,2-Dimethoxypropane (in Anhydrous Acetone) DMP->Reaction Quench Quench with NaHCO₃ or Et₃N Reaction->Quench Catalyst p-Toluenesulfonic Acid (catalytic) Catalyst->Reaction Workup Aqueous Workup (EtOAc/H₂O) Quench->Workup Purification Flash Column Chromatography Workup->Purification Product 2,3-O-Isopropylidenyl Euscaphic Acid Purification->Product

Caption: Workflow for the isopropylidenation of euscaphic acid.

This protocol provides a robust starting point for the synthesis of this compound, a valuable intermediate for the development of novel therapeutic agents. Researchers are encouraged to optimize the reaction conditions to suit their specific laboratory environment and scale.

References

Application Notes and Protocols: Purification of 2,3-O-Isopropylidenyl Euscaphic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-O-Isopropylidenyl euskaphiansäure, ein Derivat der Euscaphinsäure, ist ein Triterpenoid von Interesse für die pharmazeutische Forschung.[1] Wie seine übergeordnete Verbindung, die aus verschiedenen Pflanzenquellen wie Rosa und Rubus-Arten isoliert wurde, zeigt es potenzielle biologische Aktivitäten, die eine gründliche Untersuchung rechtfertigen.[1][2] Die Gewinnung und Reinigung dieser Verbindung ist ein entscheidender Schritt für genaue In-vitro- und In-vivo-Studien sowie für die Wirkstoffentwicklung. Diese Anwendungsbeschreibung beschreibt ein detailliertes Protokoll für die Reinigung von 2,3-O-Isopropylidenyl-euskaphiansäure, das auf etablierten chromatographischen und Kristallisationstechniken für ähnliche Triterpenoide basiert.

Data Presentation

Die quantitative Analyse von gereinigter 2,3-O-Isopropylidenyl-euskaphiansäure konzentriert sich in erster Linie auf die Bestimmung der Reinheit. Kommerziell erhältliche Referenzstandards weisen typischerweise eine hohe Reinheit auf, die für den Einsatz in anspruchsvollen Forschungsanwendungen geeignet ist.

Tabelle 1: Zusammenfassung der quantitativen Daten für gereinigte 2,3-O-Isopropylidenyl-euskaphiansäure

ParameterSpezifikationAnalysemethode
Reinheit>98%Hochleistungsflüssigkeitschromatographie (HPLC)
SummenformelC33H52O5-
Molekulargewicht528.8 g/mol -
CAS-Nummer220880-90-0-

Daten stammen von kommerziellen Lieferanten.[3][4][5]

Experimental Protocols

Das folgende Protokoll beschreibt ein zweistufiges Verfahren zur Reinigung von 2,3-O-Isopropylidenyl-euskaphiansäure, das Säulenchromatographie und anschließende Umkristallisation umfasst. Dieses Verfahren ist an Methoden angelehnt, die zur Reinigung von strukturell verwandten Triterpenoiden verwendet werden.

Materials and Equipment
  • Rohes 2,3-O-Isopropylidenyl-euskaphiansäure-Extrakt

  • Kieselgel (60 Å, 230-400 mesh)

  • Lösungsmittel in HPLC-Qualität: Hexan, Ethylacetat, Methanol, Aceton

  • Rotationsverdampfer

  • Dünnschichtchromatographie (DC)-Platten (Kieselgel 60 F254)

  • UV-Lampe (254 nm)

  • Glas-Chromatographiesäule

  • Heizplatte mit Magnetrührer

  • Eisbad

  • Filtrationsapparatur (Büchnertrichter, Filterpapier)

  • Hochleistungsflüssigkeitschromatographie (HPLC)-System mit UV-Detektor

Purification Workflow

Purification Workflow start Rohes 2,3-O-Isopropylidenyl- euskaphiansäure-Extrakt dissolve Auflösen des Rohextrakts in minimalem Volumen eines geeigneten Lösungsmittels start->dissolve adsorb Adsorption auf Kieselgel dissolve->adsorb load_sample Aufbringen der adsorbierten Probe auf die Säule adsorb->load_sample pack_column Packen der Kieselgel-Säule mit Hexan pack_column->load_sample elution Elution mit einem Hexan-Ethylacetat-Gradienten load_sample->elution collect_fractions Sammeln der Fraktionen elution->collect_fractions tlc_analysis DC-Analyse der Fraktionen collect_fractions->tlc_analysis pool_fractions Vereinigung der reinen Fraktionen tlc_analysis->pool_fractions evaporation1 Einengen der vereinigten Fraktionen im Rotationsverdampfer pool_fractions->evaporation1 crystallization Umkristallisation aus Methanol/Wasser oder Aceton evaporation1->crystallization filtration Filtration und Trocknung der Kristalle crystallization->filtration final_product Gereinigtes 2,3-O-Isopropylidenyl- euskaphiansäure (>98% Reinheit) filtration->final_product hplc_analysis Reinheitsanalyse mittels HPLC final_product->hplc_analysis

Abbildung 1: Experimenteller Arbeitsablauf für die Reinigung von 2,3-O-Isopropylidenyl-euskaphiansäure.

Step 1: Silica Gel Column Chromatography
  • Vorbereitung der Probe: Das rohe 2,3-O-Isopropylidenyl-euskaphiansäure-Extrakt in einer minimalen Menge Dichlormethan oder einem Gemisch aus Hexan und Ethylacetat auflösen. Eine kleine Menge Kieselgel zugeben und das Lösungsmittel unter reduziertem Druck entfernen, um die Probe auf dem Kieselgel zu adsorbieren.

  • Vorbereitung der Säule: Eine Glas-Chromatographiesäule mit einer Aufschlämmung aus Kieselgel in Hexan packen. Sicherstellen, dass das Kieselgelbett gleichmäßig und frei von Rissen oder Blasen ist.

  • Aufbringen der Probe: Die adsorbierte Probe vorsichtig auf die gepackte Kieselgelsäule geben.

  • Elution: Die Säule mit einem schrittweisen Gradienten von Ethylacetat in Hexan eluieren. Beginnend mit 100% Hexan, den Anteil an Ethylacetat schrittweise erhöhen (z.B. 95:5, 90:10, 85:15 v/v Hexan:Ethylacetat). Die Elution mit einem Lösungsmittelsystem, das eine höhere Polarität aufweist, kann erforderlich sein, um alle Verbindungen zu eluieren.

  • Sammeln und Analysieren der Fraktionen: Fraktionen in regelmäßigen Abständen sammeln und mittels Dünnschichtchromatographie (DC) analysieren. Die DC-Platten unter UV-Licht (254 nm) visualisieren und/oder mit einem geeigneten Färbemittel (z.B. Anisaldehyd-Schwefelsäure-Reagenz mit anschließendem Erhitzen) entwickeln.

  • Vereinigung und Einengen: Die Fraktionen, die die reine Verbindung enthalten (basierend auf der DC-Analyse), vereinigen und das Lösungsmittel am Rotationsverdampfer entfernen, um das teilweise gereinigte Produkt zu erhalten.

Step 2: Recrystallization
  • Auflösung: Das teilweise gereinigte Produkt in einer minimalen Menge heißen Methanols oder Acetons auflösen.

  • Kristallisation: Langsam Wasser als Anti-Lösungsmittel zugeben, bis eine leichte Trübung auftritt.[6] Die Lösung langsam auf Raumtemperatur und anschließend in einem Eisbad abkühlen lassen, um die Kristallisation zu induzieren.

  • Filtration: Die gebildeten Kristalle durch Vakuumfiltration abtrennen, mit einer kleinen Menge kaltem Lösungsmittelgemisch waschen und an der Luft oder im Vakuum trocknen.

Step 3: Purity Assessment by HPLC

Die Reinheit des Endprodukts sollte mittels Hochleistungsflüssigkeitschromatographie (HPLC) überprüft werden.

  • Säule: C18-Umkehrphasensäule (z.B. 250 x 4,6 mm, 5 µm).[7][8]

  • Mobile Phase: Ein Gradientensystem aus Acetonitril (Lösungsmittel A) und Wasser mit 0,1% Phosphorsäure (Lösungsmittel B).[8]

  • Flussrate: 1,0 mL/min.

  • Detektion: UV bei 210 nm.[8]

  • Injektionsvolumen: 10 µL.

Die Reinheit wird durch Integration der Peakfläche des Analyten im Verhältnis zur Gesamtpeakfläche im Chromatogramm bestimmt.

Logical Relationship of the Purification Strategy

Abbildung 2: Logische Beziehung der Reinigungsstrategie für 2,3-O-Isopropylidenyl-euskaphiansäure.

Diese logische Abfolge stellt sicher, dass grobe Verunreinigungen zunächst durch Säulenchromatographie entfernt werden, gefolgt von einer Feinreinigung durch Umkristallisation, um ein hochreines Endprodukt zu erhalten, das für Forschungs- und Entwicklungszwecke geeignet ist.

References

Application Notes and Protocols for 2,3-O-Isopropylidenyl Euscaphic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-O-Isopropylidenyl euscaphic acid is a synthetic derivative of euscaphic acid, a naturally occurring pentacyclic triterpenoid (B12794562) found in plants of the Rosaceae family. Triterpenoids are a class of compounds known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. The addition of an isopropylidene group to the euscaphic acid backbone can alter its physicochemical properties, such as lipophilicity, potentially influencing its bioavailability and cellular uptake. These application notes provide a comprehensive overview of the use of this compound in cell culture, including its known biological activities, recommended protocols for experimentation, and insights into its potential mechanism of action.

Biological Activity

This compound has demonstrated notable biological effects in preclinical in vitro studies. Its primary activities observed in cell culture are cytotoxicity against cancer cell lines and hepatoprotective effects.

Cytotoxic Activity

This compound exhibits cytotoxic activity against human promyelocytic leukemia (HL-60) cells.[1] This suggests its potential as an anti-cancer agent, warranting further investigation into its efficacy against other cancer cell types and its mechanism of inducing cell death.

Hepatoprotective Activity

The compound has also been shown to have a good hepatoprotective effect in human liver cancer (HepG2) cells. This indicates a potential therapeutic application in protecting liver cells from damage induced by toxins or disease.

Data Presentation

The following table summarizes the quantitative data available for the biological activity of this compound in different cell lines.

Cell LineAssay TypeParameterValueReference
HL-60 (Human Leukemia)CytotoxicityIC₅₀72.8 μM[1]
HepG2 (Human Hepatoma)HepatoprotectionEC₅₀88.36 ± 3.25 μM

Note: IC₅₀ (half-maximal inhibitory concentration) represents the concentration of the compound that inhibits 50% of the cell population's growth or viability. EC₅₀ (half-maximal effective concentration) is the concentration that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Preparation of Stock Solutions

Due to the hydrophobic nature of triterpenoids, this compound is sparingly soluble in aqueous solutions. A stock solution should be prepared in an organic solvent and then diluted to the final desired concentration in the cell culture medium.

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., 37°C) may aid in dissolution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Cytotoxicity Assay in HL-60 Cells (MTT Assay)

This protocol describes a method to determine the cytotoxic effects of this compound on HL-60 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

Protocol:

  • Culture HL-60 cells in T-75 flasks until they reach the desired density.

  • Seed the HL-60 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to acclimate.

  • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Remember to account for the final volume in the well.

  • Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (medium only) and vehicle control (medium with DMSO).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 20 µL of MTT solution to each well.

  • Incubate the plate for another 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Centrifuge the plate at a low speed to pellet the cells and formazan crystals.

  • Carefully aspirate the supernatant without disturbing the cell pellet.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Mix thoroughly by gentle pipetting or by using a plate shaker.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Hepatoprotective Assay in HepG2 Cells

This protocol outlines a method to assess the hepatoprotective effect of this compound against a toxin-induced injury in HepG2 cells.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Hepatotoxin (e.g., carbon tetrachloride (CCl₄), acetaminophen, or tert-butyl hydroperoxide (t-BHP))

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach and grow.

  • Prepare dilutions of this compound in complete medium.

  • Remove the old medium and treat the cells with the prepared concentrations of the compound for a pre-incubation period (e.g., 2-24 hours).

  • After pre-incubation, introduce the hepatotoxin at a pre-determined toxic concentration to the wells (except for the control group).

  • Co-incubate the cells with the compound and the toxin for a specific duration (e.g., 24 hours).

  • Following the treatment, assess cell viability using the MTT assay as described in the previous protocol (steps 7-14).

  • The hepatoprotective effect is determined by the ability of the compound to increase cell viability in the presence of the toxin compared to cells treated with the toxin alone. Calculate the EC₅₀ value based on the dose-response curve.

Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound have not been fully elucidated, studies on its parent compound, euscaphic acid, provide valuable insights. Euscaphic acid has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[2][3] This pathway is a critical regulator of cell survival, proliferation, and growth.

It is plausible that this compound shares a similar mechanism of action. The isopropylidene group may enhance its cellular uptake, leading to a more potent inhibition of the PI3K/AKT/mTOR pathway.

Proposed Signaling Pathway for Euscaphic Acid Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Proliferation mTOR->Proliferation CellGrowth Cell Growth mTOR->CellGrowth EuscaphicAcid 2,3-O-Isopropylidenyl euscaphic acid EuscaphicAcid->PI3K Inhibits

Caption: Proposed mechanism of this compound inhibiting the PI3K/AKT/mTOR pathway.

Experimental Workflow for Investigating Mechanism of Action

To confirm the involvement of the PI3K/AKT/mTOR pathway, further experiments such as Western blotting can be performed to analyze the phosphorylation status of key proteins in the pathway (e.g., AKT, mTOR, S6K, 4E-BP1) following treatment with this compound.

G cluster_workflow Mechanism of Action Workflow CellCulture Culture Cancer Cells (e.g., HL-60) Treatment Treat with 2,3-O-Isopropylidenyl euscaphic acid CellCulture->Treatment Lysis Cell Lysis and Protein Extraction Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE WesternBlot Western Blotting SDS_PAGE->WesternBlot Detection Detection of p-AKT, p-mTOR, etc. WesternBlot->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for Western blot analysis of PI3K/AKT/mTOR pathway proteins.

Conclusion

This compound is a promising bioactive compound with potential applications in cancer research and hepatoprotection. The provided protocols offer a starting point for researchers to investigate its effects in various cell culture models. Further studies are warranted to fully elucidate its mechanism of action, explore its efficacy in a broader range of cell lines, and evaluate its potential for in vivo applications. The derivatization with the isopropylidene group may offer advantages in terms of bioavailability and potency compared to its parent compound, euscaphic acid, making it a compound of interest for further drug development.

References

Application Notes and Protocols: 2,3-O-Isopropylidenyl Euscaphic Acid as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euscaphic acid, a pentacyclic triterpenoid (B12794562) found in various plant species, has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and hypoglycemic effects. A key challenge in the synthetic manipulation of euscaphic acid for the development of novel derivatives and potential drug candidates lies in the selective modification of its functional groups. The presence of a vicinal diol at the C-2 and C-3 positions of the A-ring allows for the introduction of a protecting group, thereby enabling regioselective reactions at other positions of the molecule.

This document provides detailed application notes and protocols for the use of 2,3-O-Isopropylidenyl euscaphic acid as a pivotal synthetic intermediate. The protection of the 2,3-diol as an isopropylidene acetal (B89532) (acetonide) masks the reactivity of these hydroxyl groups, allowing for subsequent chemical transformations at the C-28 carboxylic acid and the C-19 hydroxyl group.

Physicochemical Data

PropertyValueReference
Compound Name This compoundN/A
CAS Number 220880-90-0[1]
Molecular Formula C₃₃H₅₂O₅[1]
Molecular Weight 528.77 g/mol [1]
Appearance White to off-white solidN/A
Purity >98% (commercially available)[1]
Solubility Soluble in methanol, DMSO, and other organic solventsN/A

Biological Activity of Parent Compound (Euscaphic Acid)

Euscaphic acid has been shown to exert its biological effects through various mechanisms, most notably by inhibiting the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. By suppressing this pathway, euscaphic acid can induce apoptosis and cause cell cycle arrest in cancer cells.

PI3K_AKT_mTOR_pathway

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the protection of the vicinal 2,3-diol of euscaphic acid as an isopropylidene acetal. This reaction is based on general procedures for the acetonide protection of diols.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of euscaphic acid (1.0 eq) in anhydrous DMF, add 2,2-dimethoxypropane (5.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (N₂ or Ar) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Expected Yield: 85-95%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the presence of the isopropylidene group and the integrity of the rest of the molecule.

Protocol 2: Application as a Synthetic Intermediate - Synthesis of an Amide Derivative

This protocol outlines a general procedure for the derivatization of the C-28 carboxylic acid of this compound to form an amide, a common modification in drug development to alter solubility and biological activity.

Materials:

  • This compound

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

  • A primary or secondary amine (e.g., benzylamine)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes for reagent addition

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add the desired amine (1.2 eq) and DIPEA (2.0 eq) to the solution.

  • In a separate flask, dissolve BOP reagent (1.2 eq) in anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated ammonium chloride solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

Synthetic Workflow and Logical Relationships

The following diagrams illustrate the synthetic strategy and the logical relationship of the protection-derivatization sequence.

synthesis_workflow

logical_relationship

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of novel euscaphic acid derivatives. The protection of the 2,3-diol enables selective modifications at other positions of the molecule, which is a crucial strategy in the development of new therapeutic agents based on this natural product scaffold. The protocols provided herein offer a foundation for researchers to explore the chemical space around euscaphic acid and to generate new compounds with potentially enhanced pharmacological properties. Further optimization of reaction conditions may be necessary depending on the specific substrates and reagents used.

References

Application Notes and Protocols for the Derivatization of Euscaphic Acid at the Carboxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euscaphic acid, a pentacyclic triterpenoid (B12794562) found in various medicinal plants, has garnered significant interest for its diverse pharmacological properties. As a DNA polymerase inhibitor, it exhibits anti-inflammatory, anti-diabetic, and apoptotic activities.[1] Its therapeutic potential is linked to the modulation of key signaling pathways, including the PI3K/AKT/mTOR and TLR4-mediated NF-κB pathways.[1][2]

Modification of the C-28 carboxyl group of euscaphic acid and structurally similar triterpenoids, such as ursolic acid and oleanolic acid, has been a successful strategy to enhance bioavailability, solubility, and biological potency.[3][4] This document provides detailed protocols for the synthesis of euscaphic acid ester and amide derivatives, based on established methodologies for analogous compounds. It also presents a framework for evaluating their biological activity and exemplary data based on published findings for related molecules.

Chemical Derivatization Strategies

The primary strategies for derivatizing the C-28 carboxyl group of euscaphic acid are esterification and amidation. These reactions convert the polar carboxylic acid into less polar ester or amide functionalities, which can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties. Given that euscaphic acid possesses three hydroxyl groups, protection of these groups (e.g., by acetylation) may be a necessary preliminary step to prevent side reactions, depending on the chosen synthetic route.[1][5]

Experimental Protocols

Protocol 1: Synthesis of Euscaphic Acid Esters via DCC/DMAP Coupling

This protocol describes the esterification of the C-28 carboxyl group using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst. This method is known for its mild conditions and good yields.[6][7]

Materials:

  • Euscaphic Acid

  • Desired alcohol (e.g., methanol, ethanol, benzyl (B1604629) alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1N HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolution: Dissolve euscaphic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Reagents: Add the desired alcohol (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • DCC Addition: Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield the pure euscaphic acid ester.

  • Characterization: Confirm the structure of the synthesized ester using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Synthesis of Euscaphic Acid Amides via Acyl Chloride Intermediate

This protocol involves a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride, which then reacts with an amine to form the amide. This is a robust method suitable for a wide range of amines.[5][8]

Materials:

  • Euscaphic Acid (or 3-O-acetyl euscaphic acid for protected synthesis)

  • Oxalyl chloride or Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Desired primary or secondary amine (e.g., piperazine, morpholine)

  • Triethylamine (B128534) (Et₃N)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Acyl Chloride Formation:

    • Suspend euscaphic acid (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.

    • Add a catalytic drop of anhydrous DMF.

    • Slowly add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) to the suspension at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours until the solution becomes clear.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude euscaphic acid acyl chloride. Use this intermediate immediately in the next step.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

    • In a separate flask, dissolve the desired amine (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor by TLC.

  • Work-up:

    • Quench the reaction by adding saturated NH₄Cl solution.

    • Separate the organic layer and wash it with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., DCM/methanol gradient) to obtain the pure euscaphic acid amide.

  • Characterization: Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and MS analysis.

Data Presentation: Exemplary Biological Activity

The derivatization of euscaphic acid can lead to compounds with altered and potentially enhanced biological activities. The following tables provide a template for data presentation, populated with hypothetical data based on published results for ursolic and oleanolic acid derivatives to illustrate potential outcomes.[1][2][5]

Table 1: Synthesis Yields of Exemplary Euscaphic Acid Derivatives

Compound IDDerivative TypeR-GroupYield (%)
EA-E1 Ester-CH₃92
EA-E2 Ester-CH₂CH₃88
EA-E3 Ester-CH₂-Ph85
EA-A1 Amide-Piperazine78
EA-A2 Amide-Morpholine81
EA-A3 Amide-N(CH₃)₂75

Table 2: In Vitro Cytotoxicity (IC₅₀, µM) of Euscaphic Acid Derivatives

Compound IDHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
Euscaphic Acid 15.518.225.1
EA-E1 12.314.520.8
EA-E2 11.813.119.5
EA-A1 8.59.212.4
EA-A2 9.110.514.8
EA-A3 7.98.811.6
Gefitinib (Control) 5.26.87.1

Visualizations

Experimental Workflow

The general workflow for the synthesis and evaluation of euscaphic acid derivatives is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Characterization cluster_bioassay Biological Evaluation start Euscaphic Acid protect Hydroxyl Group Protection (Optional) start->protect e.g., Acetic Anhydride derivatize Carboxyl Group Derivatization (Esterification / Amidation) start->derivatize protect->derivatize purify Column Chromatography derivatize->purify characterize Structural Confirmation (NMR, MS) purify->characterize assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) characterize->assay data IC50 Determination assay->data sar Structure-Activity Relationship (SAR) Analysis data->sar

General workflow for synthesis and evaluation.
Signaling Pathway

Euscaphic acid is known to induce apoptosis by suppressing the PI3K/AKT/mTOR signaling pathway.[1] Derivatives can be screened for enhanced activity against this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 | inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis | inhibits EA_Deriv Euscaphic Acid Derivatives EA_Deriv->PI3K | inhibits EA_Deriv->AKT | inhibits

Inhibition of the PI3K/AKT/mTOR pathway.

References

Application Notes and Protocols for Anti-Cancer Assays with 2,3-O-Isopropylidenyl Euscaphic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anti-cancer potential of 2,3-O-Isopropylidenyl euscaphic acid, a derivative of the naturally occurring triterpenoid (B12794562), euscaphic acid. This document details its known cytotoxic and cytostatic activities, outlines detailed protocols for its evaluation in a laboratory setting, and describes its likely mechanism of action.

Introduction

This compound is a semi-synthetic derivative of euscaphic acid, a pentacyclic triterpenoid found in plants of the Rubus genus. Triterpenoids are a class of natural products known for their diverse pharmacological activities, including anti-cancer effects. The parent compound, euscaphic acid, has demonstrated notable anti-proliferative and pro-apoptotic effects in various cancer cell lines. The addition of a 2,3-O-isopropylidene group can modify the compound's lipophilicity and potentially enhance its cellular uptake and biological activity. These notes are intended to serve as a guide for researchers investigating the anti-cancer properties of this compound.

Biological Activity and Data

This compound has been shown to exhibit cytotoxic activity against human cancer cell lines. Furthermore, studies on its parent compound, euscaphic acid, provide strong evidence for its potential mechanism of action, which involves the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and its parent compound, euscaphic acid, against various cancer cell lines.

CompoundCancer Cell LineAssay TypeEfficacy MetricValue
This compound HL-60 (Human Leukemia)CytotoxicityIC5072.8 µM[1]
HepG2 (Human Liver Cancer)HepatoprotectiveEC5088.36 ± 3.25 µM[2]
Euscaphic Acid (Parent Compound) CNE-1 (Nasopharyngeal Carcinoma)Proliferation (CCK8)IC5033.39 µg/mL
C666-1 (Nasopharyngeal Carcinoma)Proliferation (CCK8)IC5036.86 µg/mL
3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid (Related Compound) tsFT210 (Murine Mammary Carcinoma)Cell Cycle InhibitionMIC183.8 µmol/L[3]

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anti-cancer effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the stock solution.

  • After 24 hours, remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a no-cell control (medium only).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for 24 or 48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This protocol is for the detection of apoptosis (programmed cell death) induced by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and collect by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis of the PI3K/AKT/mTOR Pathway

This protocol is designed to investigate the effect of this compound on the expression and phosphorylation of key proteins in the PI3K/AKT/mTOR signaling pathway.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PI3K, anti-phospho-AKT, anti-AKT, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed and treat cells as previously described.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities relative to a loading control (e.g., GAPDH).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of the anti-cancer properties of a test compound like this compound.

experimental_workflow cluster_assays In Vitro Anti-Cancer Assays A Cell Viability (MTT Assay) data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution, Protein Expression) A->data_analysis B Apoptosis Assay (Annexin V/PI) B->data_analysis C Cell Cycle Analysis (Propidium Iodide) C->data_analysis D Mechanism of Action (Western Blot) conclusion Conclusion on Anti-Cancer Potential D->conclusion start Cancer Cell Lines + 2,3-O-Isopropylidenyl Euscaphic Acid Treatment start->A start->B start->C data_analysis->D

Caption: A generalized workflow for assessing the in vitro anti-cancer effects.

Putative Signaling Pathway

Based on studies of the parent compound, euscaphic acid, this compound is hypothesized to exert its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[4] This pathway is crucial for cell survival, proliferation, and growth.

signaling_pathway cluster_inhibition Inhibition by this compound cluster_pathway PI3K/AKT/mTOR Pathway cluster_outcomes Cellular Outcomes Compound 2,3-O-Isopropylidenyl Euscaphic Acid PI3K PI3K Compound->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Apoptosis Apoptosis mTOR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest mTOR->Cell_Cycle_Arrest

Caption: The proposed inhibitory effect on the PI3K/AKT/mTOR signaling pathway.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of 2,3-O-Isopropylidenyl Euscaphic Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory properties of 2,3-O-Isopropylidenyl euscaphic acid. The protocols described herein are based on established methodologies for assessing the anti-inflammatory effects of related triterpenoid (B12794562) compounds.

Introduction

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various pathologies. Triterpenoids, such as euscaphic acid, have demonstrated significant anti-inflammatory potential. This compound is a synthetic derivative of euscaphic acid. These protocols outline the necessary in vitro experiments to characterize its anti-inflammatory activity, focusing on its effects on macrophage activation and the underlying signaling pathways.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols. The values presented are hypothetical and serve as an example of expected results for a compound with potent anti-inflammatory activity.

Table 1: Effect of this compound on RAW 264.7 Macrophage Viability

Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100 ± 5.2
198.5 ± 4.8
597.2 ± 5.1
1095.8 ± 4.9
2593.4 ± 5.5
5090.1 ± 6.0

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)NO Production (% of LPS Control)IC₅₀ (µM)
Control-5.2 ± 1.1-
LPS (1 µg/mL)-100-
Compound + LPS185.3 ± 4.38.7
562.1 ± 3.9
1045.7 ± 3.5
2528.9 ± 2.8
Dexamethasone1035.4 ± 3.1-

Table 3: Effect on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)TNF-α (% of LPS Control)IL-6 (% of LPS Control)IL-1β (% of LPS Control)
LPS (1 µg/mL)-100100100
Compound + LPS570.2 ± 5.875.1 ± 6.268.9 ± 5.5
1051.6 ± 4.958.3 ± 5.149.8 ± 4.7
2530.4 ± 3.835.9 ± 4.028.7 ± 3.6

Table 4: Effect on Pro-inflammatory Enzyme Expression in LPS-Stimulated RAW 264.7 Cells

TreatmentConcentration (µM)iNOS Protein Expression (% of LPS Control)COX-2 Protein Expression (% of LPS Control)
LPS (1 µg/mL)-100100
Compound + LPS578.5 ± 6.182.3 ± 6.5
1055.9 ± 5.360.1 ± 5.7
2532.1 ± 4.238.6 ± 4.9

Experimental Protocols

The murine macrophage cell line RAW 264.7 is a standard model for studying inflammation.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

It is crucial to determine the non-toxic concentration range of the compound.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

This assay measures the production of nitrite (B80452), a stable product of NO.

  • Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat cells with non-toxic concentrations of the compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A sodium nitrite standard curve should be used for quantification.

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Seed RAW 264.7 cells and treat them with the compound and LPS as described in the NO assay (section 3.3).

  • Collect the cell culture supernatant after 24 hours of stimulation.

  • Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.

  • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curves.

This technique is used to determine the protein levels of key inflammatory enzymes.

  • Seed RAW 264.7 cells in a 6-well plate at 1 x 10⁶ cells/well and incubate for 24 hours.

  • Pre-treat with the compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.

Visualization of Pathways and Workflows

The following diagram illustrates the general workflow for evaluating the anti-inflammatory effects of this compound.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis A RAW 264.7 Cell Culture C Cell Viability (MTT Assay) A->C B Compound Preparation (2,3-O-Isopropylidenyl euscaphic acid) B->C D NO Production (Griess Assay) C->D Determine non-toxic dose E Cytokine Measurement (ELISA: TNF-α, IL-6, IL-1β) D->E G Data Compilation (Tables & Graphs) D->G F Protein Expression (Western Blot: iNOS, COX-2) E->F E->G F->G H Statistical Analysis G->H I Conclusion on Anti-inflammatory Effect H->I

Caption: General experimental workflow for in vitro anti-inflammatory evaluation.

The NF-κB pathway is a key regulator of inflammation. Euscaphic acid has been shown to inhibit this pathway.[1] It is hypothesized that this compound may act similarly.

G cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription Compound 2,3-O-Isopropylidenyl euscaphic acid Compound->IKK Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is also crucial in the inflammatory response and is often modulated by anti-inflammatory compounds.[2][3]

G cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 ERK ERK TAK1->ERK Activation JNK JNK TAK1->JNK Activation p38 p38 TAK1->p38 Activation AP1 AP-1 ERK->AP1 Activation JNK->AP1 Activation p38->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation Genes Pro-inflammatory Gene Expression Nucleus->Genes Compound 2,3-O-Isopropylidenyl euscaphic acid Compound->TAK1 Inhibition

Caption: Potential modulation of the MAPK signaling pathway.

References

Application Notes and Protocols for In Vitro Testing of 2,3-O-Isopropylidenyl Euscaphic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-O-Isopropylidenyl euscaphic acid is a synthetic derivative of euscaphic acid, a naturally occurring pentacyclic triterpenoid. Euscaphic acid, isolated from plants such as Rubus alceaefolius, has demonstrated a range of biological activities, including anti-inflammatory and anticancer properties. The derivatization to this compound may alter its physicochemical properties, potentially influencing its bioavailability and therapeutic efficacy. These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its potential as an anticancer agent. The methodologies are based on established assays and findings related to its parent compound, euscaphic acid.

Data Presentation

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (h)IC50 (µM)Reference
HL-60 (Human Leukemia)Cytotoxicity AssayNot Specified72.8[1]

Table 2: Anticancer Activity of Euscaphic Acid (Parent Compound) in Nasopharyngeal Carcinoma (NPC) Cells

Cell LineTreatment Concentration (µg/mL)EffectReference
CNE-1, C666-15, 10Inhibition of proliferation[2]
CNE-1, C666-15, 10Induction of apoptosis[2]
CNE-1, C666-15, 10Cell cycle arrest at G1/S phase[2]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Human cancer cell line (e.g., HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare a stock solution of this compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 75, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol determines the mode of cell death induced by this compound.

Materials:

  • Cancer cell line (e.g., CNE-1, C666-1)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10 µg/mL) for 48 hours.[2]

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer to a concentration of 1 x 10⁶ cells/mL.[2]

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to investigate the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line

  • This compound

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described in the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis start Seed Cancer Cells treat Treat with 2,3-O-Isopropylidenyl Euscaphic Acid start->treat mtt MTT Assay (Cytotoxicity) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treat->cell_cycle ic50 Calculate IC50 mtt->ic50 flow_apop Flow Cytometry Analysis (Apoptotic Population) apoptosis->flow_apop flow_cc Flow Cytometry Analysis (Cell Cycle Phases) cell_cycle->flow_cc

Caption: Experimental workflow for in vitro evaluation.

pi3k_akt_mtor_pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_cellular_effects Cellular Effects Euscaphic_Acid Euscaphic Acid Derivative PI3K PI3K Euscaphic_Acid->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Cell_Cycle Cell Cycle Progression mTOR->Cell_Cycle

Caption: Postulated signaling pathway inhibition.

References

Application Notes and Protocols for the Analytical Method Development of 2,3-O-Isopropylidenyl Euscaphic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-O-Isopropylidenyl euscaphic acid is a synthetic derivative of euscaphic acid, a naturally occurring pentacyclic triterpenoid (B12794562). Euscaphic acid, isolated from various medicinal plants, has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, and hypoglycemic effects[1][2][3]. The derivatization with an isopropylidene group at the 2 and 3 positions of the hydroxyl groups is a common strategy in medicinal chemistry to enhance lipophilicity and potentially improve pharmacokinetic and pharmacodynamic properties. The development of robust and reliable analytical methods is crucial for the characterization, quantification, and quality control of this compound in various matrices, including bulk drug substance, formulated products, and biological samples.

These application notes provide a comprehensive guide to developing analytical methods for this compound, focusing on High-Performance Liquid Chromatography (HPLC) with UV and Charged Aerosol Detection (CAD), as well as Liquid Chromatography-Mass Spectrometry (LC-MS).

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. This information is critical for method development, particularly for selecting appropriate solvents and chromatographic conditions.

PropertyValue/InformationSource/Reference
Molecular FormulaC₃₃H₅₂O₅[4]
Molecular Weight528.77 g/mol [4]
CAS Number220880-90-0[5][6]
AppearanceWhite to off-white solidAssumed based on similar compounds
SolubilitySoluble in methanol (B129727) and other organic solvents like acetone (B3395972) and ethanol.[1]Inferred from euscaphic acid and similar protected triterpenoids.
UV Absorption (λmax)Expected to be around 205-215 nm, as triterpenoids generally lack a strong chromophore.[1][7]Based on data for similar triterpenoids.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV and Charged Aerosol Detection (CAD)

This protocol outlines a method for the separation and quantification of this compound using HPLC with UV and CAD detectors. The lack of a strong UV chromophore in triterpenoids makes CAD a valuable alternative for sensitive quantification[1].

1. Instrumentation and Materials

  • HPLC system with a quaternary pump, autosampler, column oven, UV/Vis detector, and Charged Aerosol Detector (CAD).

  • Reversed-phase C18 or C30 column (e.g., 4.6 x 150 mm, 3.5 µm). C30 columns can offer improved resolution for isomeric triterpenoids[1].

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid or acetic acid (analytical grade)

  • This compound reference standard (>98% purity)[5][6]

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile/Methanol (90:10, v/v)

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Chromatographic Conditions

ParameterCondition
Column C30 Reversed-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-5 min: 70% B; 5-20 min: 70-100% B; 20-25 min: 100% B; 25.1-30 min: 70% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 210 nm
CAD Settings Evaporation Temperature: 35°C, Gas Pressure: 60 psi

4. Method Validation Parameters The method should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: Analyze blank samples and samples spiked with related substances to ensure no interference at the retention time of the analyte.

  • Linearity: Analyze the working standard solutions in triplicate to establish the calibration curve and determine the correlation coefficient (r² > 0.999).

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix at three different concentration levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, an LC-MS/MS method is recommended.

1. Instrumentation and Materials

  • LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • UPLC/HPLC system.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard (>98% purity).

  • Internal Standard (IS), e.g., a structurally similar triterpenoid acid not present in the sample.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Standard and Sample Preparation: Prepare as in Protocol 1, adding the internal standard at a fixed concentration to all standards and samples. For biological samples, a protein precipitation or liquid-liquid extraction step will be necessary.

3. LC-MS/MS Conditions

ParameterCondition
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-1 min: 50% B; 1-5 min: 50-95% B; 5-7 min: 95% B; 7.1-9 min: 50% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Negative
Precursor Ion (m/z) 527.4 [M-H]⁻
Product Ions (m/z) To be determined by infusion of the standard. Likely fragments would involve loss of water and the isopropylidene group.
Collision Energy To be optimized for the specific instrument and transitions.

4. Data Analysis Quantification is performed using the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratio against the concentration of the standard solutions.

Data Presentation

The following tables should be used to summarize the quantitative data obtained during method validation.

Table 1: Linearity Data

Concentration (µg/mL) Peak Area (Mean ± SD, n=3)
1
5
10
25
50
100
Correlation Coefficient (r²)

| Regression Equation | |

Table 2: Accuracy (Recovery) Data

Spiked Level Amount Added (µg/mL) Amount Found (µg/mL, Mean ± SD, n=3) Recovery (%)
Low
Medium

| High | | | |

Table 3: Precision Data

Concentration (µg/mL) Intra-day Precision (RSD%, n=6) Inter-day Precision (RSD%, n=6 over 3 days)
Low
Medium

| High | | |

Table 4: LOD and LOQ

Parameter Concentration (µg/mL)
Limit of Detection (LOD)

| Limit of Quantification (LOQ) | |

Visualizations

The following diagrams illustrate the general workflow for analytical method development and a hypothetical signaling pathway that could be investigated for this compound based on the known activities of its parent compound.

Analytical_Method_Development_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Method Application A Define Analytical Target Profile (ATP) B Select Analytical Technique (HPLC/LC-MS) A->B C Screening of Columns and Mobile Phases B->C D Optimization of Chromatographic Conditions C->D E Specificity D->E F Linearity & Range D->F G Accuracy & Precision D->G H LOD & LOQ D->H I Robustness D->I J Routine Quality Control E->J F->J G->J H->J I->J K Stability Studies J->K L Pharmacokinetic Studies J->L

Caption: Workflow for Analytical Method Development.

PI3K_AKT_mTOR_Signaling_Pathway cluster_0 Hypothesized Target Pathway for this compound RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Apoptosis Apoptosis mTORC1->Apoptosis inhibits Compound 2,3-O-Isopropylidenyl Euscaphic Acid Compound->PI3K potential inhibition Compound->AKT potential inhibition

References

Application Note: HPLC Analysis of 2,3-O-Isopropylidenyl Euscaphic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-O-Isopropylidenyl euscaphic acid is a derivative of euscaphic acid, a pentacyclic triterpenoid (B12794562) found in various medicinal plants.[1][2] Euscaphic acid and its derivatives are of interest to researchers for their potential pharmacological activities, including cytotoxic effects on cancer cells and hepatoprotective properties.[3][4] High-Performance Liquid Chromatography (HPLC) is a precise and reliable method for the quantification and purification of such compounds in research and drug development settings.[5][6] This application note provides a detailed protocol for the HPLC analysis of this compound.

Analytical Method

The analysis of this compound can be effectively achieved using a reversed-phase HPLC method with UV or Evaporative Light Scattering Detection (ELSD). The isopropylidenyl group may alter the polarity of the molecule compared to the parent euscaphic acid, which should be considered when optimizing the separation.

Chromatographic Conditions

A summary of recommended starting conditions, based on methods for the parent compound euscaphic acid, is provided below. Optimization may be required for specific sample matrices.

ParameterRecommended Conditions
HPLC System Any standard HPLC system with a gradient pump and UV-Vis or ELSD detector
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid (pH ~2.5)[1][7]
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727) with 0.1% TFA[7]
Gradient Start with a lower percentage of Mobile Phase B and increase linearly. A suggested starting gradient is 40% B to 70% B over 20 minutes.[7]
Flow Rate 0.8 - 1.0 mL/min[1][7]
Column Temperature 20 - 30 °C[1][8]
Detection UV at 210 nm[1] or ELSD (Evaporator Temperature: 60°C, Nebulizing Gas Flow: 1.2 L/min)[7]
Injection Volume 10 - 20 µL[7]

Method Validation Parameters

Method validation should be performed to ensure the reliability of the results. Key validation parameters based on similar compounds are summarized below.

ParameterTypical Range/Value
Linearity (r²) ≥ 0.999[8][9]
Concentration Range 0.07 - 2.1 mg/mL for euscaphic acid[1]
Recovery 95.3% to 103.1%[1]
Precision (RSD) < 3.0%[9]
Limit of Detection (LOD) 0.03 µg/mL for euscaphic acid[8]
Limit of Quantification (LOQ) 0.10 µg/mL for euscaphic acid[8]

Experimental Protocols

1. Standard Solution Preparation

  • Accurately weigh a known amount of this compound standard (purity >98%).[5]

  • Dissolve the standard in a suitable solvent such as methanol or acetonitrile to prepare a stock solution of 1 mg/mL.[7]

  • Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards at different concentrations.[7]

  • Filter all standard solutions through a 0.45 µm syringe filter before injection.[7]

  • Store the solutions at 4°C when not in use.[7]

2. Sample Preparation (from Plant Material)

  • Drying and Grinding: Dry the plant material to a constant weight and grind it into a fine powder.[10]

  • Extraction:

    • Accurately weigh a portion of the powdered sample.

    • Perform extraction with a suitable organic solvent such as ethanol (B145695) or methanol. This can be done through refluxing for several hours or ultrasonication.[7]

  • Filtration: Filter the extract through a 0.45 µm membrane filter to remove particulate matter.[7]

  • Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering components.

3. HPLC Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After each run, wash the column with a high percentage of organic solvent to remove any strongly retained compounds.

  • Process the data using the chromatography software to determine the peak area and retention time of the analyte.

  • Quantify the amount of this compound in the samples by comparing the peak areas with the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh_std Weigh Standard start->weigh_std weigh_sample Weigh Plant Material start->weigh_sample dissolve_std Dissolve in Solvent weigh_std->dissolve_std serial_dilute Serial Dilution dissolve_std->serial_dilute filter_std Filter Standards (0.45 µm) serial_dilute->filter_std equilibrate Equilibrate HPLC System filter_std->equilibrate extract_sample Solvent Extraction weigh_sample->extract_sample filter_sample Filter Extract (0.45 µm) extract_sample->filter_sample filter_sample->equilibrate inject_std Inject Standards equilibrate->inject_std run_gradient Run Gradient Program inject_std->run_gradient gen_cal_curve Generate Calibration Curve inject_sample Inject Samples inject_sample->run_gradient run_gradient->inject_sample integrate_peaks Integrate Sample Peaks run_gradient->integrate_peaks quantify Quantify Analyte gen_cal_curve->quantify integrate_peaks->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC analysis.

validation_logic cluster_validation Analytical Method Validation method Developed HPLC Method specificity Specificity/ Selectivity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy (Recovery) method->accuracy precision Precision (Repeatability & Intermediate) method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness validated_method Validated Method for Routine Use specificity->validated_method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

References

Application Notes and Protocols: Measuring the in vivo Efficacy of 2,3-O-Isopropylidenyl Euscaphic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,3-O-Isopropylidenyl euscaphic acid is a synthetic derivative of euscaphic acid, a naturally occurring triterpenoid (B12794562) found in various medicinal plants. Euscaphic acid itself has demonstrated a range of pharmacological activities, including anti-inflammatory, hypoglycemic, and anticancer effects.[1][2][3] The isopropylidenyl modification is often employed in medicinal chemistry to enhance bioavailability and potency. These application notes provide a comprehensive guide for researchers to design and execute in vivo studies to evaluate the efficacy of this compound. The protocols are based on established methodologies for similar compounds and the known biological activities of the parent molecule, euscaphic acid.

Data Presentation: Efficacy of Euscaphic Acid (in vivo)

The following tables summarize the reported in vivo efficacy of the parent compound, euscaphic acid, which can serve as a benchmark for evaluating its isopropylidenyl derivative.

Table 1: Hypoglycemic Effect of Euscaphic Acid in Mice

Animal ModelTreatment GroupDoseRoute of AdministrationPlasma Glucose Level ReductionReference
Normoglycemic MiceEuscaphic AcidNot SpecifiedOralSignificant lowering compared to control[2]
Alloxan-Diabetic MiceEuscaphic Acid50 mg/kgOralSignificant (P < 0.05)[2]
Alloxan-Diabetic Mice0.5% CMC-Na (Control)-OralNo significant effect[2]

Table 2: Anti-Inflammatory Effect of Euscaphic Acid in an Atopic Dermatitis Mouse Model

Animal ModelTreatment GroupKey FindingsReference
Atopic Dermatitis (AD) Mouse ModelEuscaphic AcidAmeliorated AD properties, reduced expression of inflammatory cytokines, decreased immunoglobulin E hyperproduction, mast cell invasion, and interleukin-33 expression.[4]

Table 3: Anticancer Effect of Euscaphic Acid (in vitro)

Cell LineTreatment GroupKey FindingsReference
Nasopharyngeal Carcinoma (NPC) cellsEuscaphic AcidInhibited proliferation, induced apoptosis, and caused cell cycle arrest.[3][5]

Experimental Protocols

Protocol 1: Evaluation of in vivo Hypoglycemic Activity

This protocol is designed to assess the potential of this compound to lower blood glucose levels in a diabetic mouse model.

1. Animal Model:

  • Species: Male ICR mice (or similar strain), 6-8 weeks old.

  • Induction of Diabetes: A single intraperitoneal injection of alloxan (B1665706) monohydrate (150 mg/kg body weight) dissolved in sterile saline. Diabetes is confirmed by measuring fasting blood glucose levels 72 hours post-injection. Mice with blood glucose levels above 250 mg/dL are selected for the study.

2. Experimental Groups:

  • Group 1 (Normal Control): Healthy mice receiving the vehicle.

  • Group 2 (Diabetic Control): Diabetic mice receiving the vehicle (e.g., 0.5% CMC-Na solution).

  • Group 3 (Positive Control): Diabetic mice receiving a standard hypoglycemic drug (e.g., Gliclazide, 50 mg/kg).

  • Group 4-6 (Test Groups): Diabetic mice receiving this compound at varying doses (e.g., 25, 50, 100 mg/kg).

3. Drug Administration:

  • The test compound and control substances are administered orally (p.o.) via gavage once daily for a specified period (e.g., 14 days).

4. Blood Glucose Monitoring:

  • Blood samples are collected from the tail vein at regular intervals (e.g., 0, 2, 4, 6, 8, and 24 hours after the first dose and then weekly).

  • Plasma glucose levels are measured using a standard glucose oxidase method.

5. Data Analysis:

  • Statistical analysis is performed using ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the mean blood glucose levels between the control and treated groups. A p-value of < 0.05 is considered statistically significant.

Protocol 2: Evaluation of in vivo Anti-Inflammatory Activity (Atopic Dermatitis Model)

This protocol outlines the procedure to evaluate the anti-inflammatory effects of this compound in a mouse model of atopic dermatitis.

1. Animal Model:

  • Species: Male NC/Nga mice, 6-8 weeks old.

  • Induction of Atopic Dermatitis: Repeated topical application of a house dust mite extract (e.g., Dermatophagoides farinae) or a chemical irritant like 2,4-dinitrochlorobenzene (DNCB) to the dorsal skin and ears.

2. Experimental Groups:

  • Group 1 (Normal Control): Untreated mice.

  • Group 2 (AD Control): AD-induced mice receiving a vehicle.

  • Group 3 (Positive Control): AD-induced mice receiving a standard topical corticosteroid (e.g., hydrocortisone).

  • Group 4-6 (Test Groups): AD-induced mice receiving topical or oral administration of this compound at varying concentrations/doses.

3. Treatment and Evaluation:

  • Treatment is administered daily for a period of 2-4 weeks.

  • Clinical Score: Skin severity is evaluated weekly based on erythema, edema, excoriation, and dryness.

  • Histological Analysis: At the end of the study, skin biopsies are collected for H&E staining to assess epidermal thickness and inflammatory cell infiltration.

  • Immunological Analysis: Blood samples are collected to measure serum levels of IgE and inflammatory cytokines (e.g., IL-4, IL-5, IL-13) by ELISA.

4. Data Analysis:

  • Statistical significance between groups is determined using appropriate statistical tests (e.g., ANOVA, Mann-Whitney U test).

Protocol 3: Evaluation of in vivo Anticancer Activity (Xenograft Model)

This protocol describes a xenograft model to assess the antitumor efficacy of this compound.

1. Cell Culture and Animal Model:

  • Cell Line: A suitable human cancer cell line (e.g., nasopharyngeal carcinoma CNE-1 cells) is cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice), 4-6 weeks old.

2. Tumor Implantation:

  • Cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS) are injected subcutaneously into the right flank of each mouse.

3. Experimental Groups:

  • Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Mice are then randomly assigned to:

    • Group 1 (Vehicle Control): Receiving the vehicle.

    • Group 2 (Positive Control): Receiving a standard chemotherapeutic agent (e.g., cisplatin).

    • Group 3-5 (Test Groups): Receiving this compound at different doses.

4. Treatment and Tumor Measurement:

  • Treatment is administered via a suitable route (e.g., intraperitoneal, oral) for a specified duration.

  • Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width²)/2.

  • Body weight is monitored as an indicator of toxicity.

5. Endpoint Analysis:

  • At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

6. Data Analysis:

  • Tumor growth curves are plotted, and statistical analysis is performed to compare tumor volumes and weights between groups.

Mandatory Visualizations

Experimental_Workflow_for_In_Vivo_Efficacy cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis animal_model Select Animal Model (e.g., Diabetic, AD, Xenograft) group_allocation Randomly Allocate to Groups (Control, Positive Control, Test) animal_model->group_allocation drug_admin Administer 2,3-O-Isopropylidenyl Euscaphic Acid or Controls group_allocation->drug_admin monitoring Monitor Health & Specific Parameters (Blood Glucose, Tumor Size, etc.) drug_admin->monitoring data_collection Collect Biological Samples (Blood, Tissue) monitoring->data_collection biochemical_analysis Biochemical & Histological Analysis data_collection->biochemical_analysis statistical_analysis Statistical Analysis of Data biochemical_analysis->statistical_analysis conclusion Conclusion on Efficacy statistical_analysis->conclusion

Caption: Experimental workflow for in vivo efficacy testing.

PI3K_AKT_mTOR_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_cellular_effects Cellular Effects Euscaphic_Acid Euscaphic Acid Derivative PI3K PI3K Euscaphic_Acid->PI3K Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Hypothesized signaling pathway inhibition.

References

Formulation and Biological Evaluation of 2,3-O-Isopropylidenyl Euscaphic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and in vitro biological evaluation of 2,3-O-Isopropylidenyl euscaphic acid. This synthetic derivative of euscaphic acid, a naturally occurring triterpenoid, has demonstrated potential as a cytotoxic and hepatoprotective agent. The following sections detail the necessary procedures for preparing the compound for biological studies, assessing its cytotoxic effects on leukemia cells, evaluating its hepatoprotective properties, and investigating its mechanism of action through the PI3K/AKT/mTOR signaling pathway.

Physicochemical and Biological Properties

A summary of the known physicochemical and biological properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₃₃H₅₂O₅[1]
Molecular Weight 528.8 g/mol [1]
Purity >98% (commercially available)[1]
Biological Activity Cytotoxic against HL-60 human leukemia cells (IC₅₀ = 72.8 µM)[2]
Hepatoprotective effect in HepG2 cells (EC₅₀ = 88.36 ± 3.25 µM)[3]

Formulation for In Vitro Studies

Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. Therefore, a stock solution in an organic solvent is required for its use in cell-based assays. Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent.

Protocol for Preparation of Stock Solution
  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Accurately weigh a desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a stock solution of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.288 mg of the compound in 1 mL of DMSO.

    • Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary.

    • Visually inspect the solution to ensure there is no precipitate.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Experimental Protocols

Cytotoxicity Assay in HL-60 Cells (MTT Assay)

This protocol describes the determination of the cytotoxic activity of this compound against the human promyelocytic leukemia cell line, HL-60, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for Cytotoxicity Assay

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Culture Culture HL-60 cells Seed Seed cells into 96-well plate Culture->Seed Prepare Prepare serial dilutions of compound Treat Treat cells with compound Prepare->Treat Incubate Incubate for 48-72 hours Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Plot_Curve Plot dose-response curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Caption: Workflow for determining the cytotoxicity of this compound.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Culture HL-60 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells into a 96-well plate at a density of 4 x 10⁴ cells/mL in a volume of 100 µL per well.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium.

    • Add 100 µL of the diluted compound solutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (medium with the highest concentration of DMSO used).

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot a dose-response curve and determine the IC₅₀ value.

Hepatoprotective Activity Assay in HepG2 Cells

This protocol assesses the ability of this compound to protect human liver carcinoma cells (HepG2) from toxin-induced injury. Carbon tetrachloride (CCl₄) is used as the hepatotoxin.

Workflow for Hepatoprotective Assay

G cluster_0 Cell Preparation cluster_1 Pre-treatment cluster_2 Toxin Challenge cluster_3 Viability Assessment Culture Culture HepG2 cells Seed Seed cells into 96-well plate Culture->Seed Prepare Prepare compound dilutions Pretreat Pre-treat cells with compound Prepare->Pretreat Incubate_Pre Incubate for 24 hours Pretreat->Incubate_Pre Add_Toxin Induce toxicity with CCl4 Incubate_Pre->Add_Toxin Incubate_Toxin Incubate for 1.5-2 hours Add_Toxin->Incubate_Toxin MTT_Assay Perform MTT assay Incubate_Toxin->MTT_Assay Analyze Calculate % cell viability MTT_Assay->Analyze

Caption: Workflow for assessing the hepatoprotective effect of this compound.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Carbon tetrachloride (CCl₄)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells in DMEM at 37°C with 5% CO₂.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/mL in a volume of 200 µL per well and incubate for 24 hours to allow for cell attachment.

  • Compound Pre-treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound.

    • Incubate the cells for 24 hours.

  • Toxin Induction:

    • After the pre-treatment period, remove the medium and add fresh medium containing CCl₄ (e.g., 40 mM) to induce hepatotoxicity.

    • Incubate for 1.5 to 2 hours.

  • Viability Assessment:

    • Perform the MTT assay as described in the cytotoxicity protocol above to determine the percentage of cell viability.

  • Data Analysis:

    • Compare the viability of cells pre-treated with the compound to the viability of cells treated with CCl₄ alone to determine the hepatoprotective effect.

Investigation of the PI3K/AKT/mTOR Signaling Pathway by Western Blot

This protocol outlines the steps to investigate whether this compound exerts its biological effects by modulating the PI3K/AKT/mTOR signaling pathway. The parent compound, euscaphic acid, has been shown to inhibit this pathway.[2][5]

PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Apoptosis Apoptosis Inhibition mTOR->Apoptosis Euscaphic_Acid Euscaphic Acid Derivative Euscaphic_Acid->PI3K Inhibits Euscaphic_Acid->AKT Inhibits Euscaphic_Acid->mTOR Inhibits

Caption: Proposed inhibitory effect of this compound on the PI3K/AKT/mTOR pathway.

Materials:

  • Cell line of interest (e.g., HL-60 or HepG2)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples and prepare them for loading on an SDS-PAGE gel.

    • Separate the proteins by gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

    • Compare the levels of phosphorylated proteins to total proteins to assess the effect of the compound on the signaling pathway.

References

Application Notes and Protocols: 2,3-O-Isopropylidenyl Euscaphic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-O-Isopropylidenyl euscaphic acid, a semi-synthetic derivative of the naturally occurring triterpenoid (B12794562) euscaphic acid, has emerged as a compound of interest in medicinal chemistry. Euscaphic acid itself, isolated from plants such as Rubus alceaefolius and Euscaphis japonica, has demonstrated a range of biological activities, including anti-inflammatory, cytotoxic, and hypoglycemic effects. The addition of the 2,3-O-isopropylidene group can modify the parent molecule's physicochemical properties, such as lipophilicity, which may influence its pharmacokinetic and pharmacodynamic profiles. These notes provide an overview of the potential applications of this compound, supported by available data and detailed experimental protocols to guide further research.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC33H52O5[1]
Molecular Weight528.76 g/mol [2]
CAS Number220880-90-0[1]
AppearanceWhite to off-white solid-
SolubilitySoluble in DMSO, ethanol, and other organic solvents[3]

Biological Activities and Applications

Cytotoxic Activity

This compound has exhibited cytotoxic activity against human leukemia cells, suggesting its potential as an anticancer agent.

Quantitative Data:

Cell LineAssayIC50 (µM)Reference
HL-60 (Human Leukemia)Cytotoxicity Assay72.8[2]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from standard MTT assay procedures and can be used to determine the cytotoxic effects of this compound on various cancer cell lines.[4][5]

Materials:

  • This compound

  • Target cancer cell line (e.g., HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for Cytotoxicity Assay

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Treatment cluster_2 Day 4/5: MTT Assay Harvest Harvest and Count Cells Seed Seed Cells in 96-well Plate Harvest->Seed Incubate1 Incubate (24h) Seed->Incubate1 Prepare Prepare Compound Dilutions Incubate1->Prepare Treat Treat Cells Prepare->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate (3-4h) Add_MTT->Incubate3 Solubilize Solubilize Formazan Incubate3->Solubilize Read Read Absorbance (570nm) Solubilize->Read G cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_effects Cellular Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Growth Cell Growth mTOR->Growth Compound 2,3-O-Isopropylidenyl Euscaphic Acid Compound->PI3K Inhibition G Euscaphic_Acid Euscaphic Acid Reaction Reaction Mixture: - Acetone or 2,2-dimethoxypropane - Anhydrous solvent (e.g., DMF) - Acid catalyst (e.g., p-TsOH) Stir Stir at Room Temp or gentle heat Reaction->Stir Workup Aqueous Workup & Extraction Stir->Workup Purification Column Chromatography Workup->Purification Product 2,3-O-Isopropylidenyl Euscaphic Acid Purification->Product

References

Exploring the Mechanism of Action of 2,3-O-Isopropylidenyl Euscaphic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-O-Isopropylidenyl euscaphic acid is a synthetic derivative of euscaphic acid, a naturally occurring pentacyclic triterpenoid. Triterpenoids are a diverse class of natural products known for their wide range of pharmacological activities. Euscaphic acid, the parent compound, has demonstrated potential as a DNA polymerase inhibitor and an inducer of apoptosis in cancer cells through the suppression of the PI3K/AKT/mTOR signaling pathway. The addition of a 2,3-O-isopropylidene group modifies the polarity and steric profile of the molecule, potentially altering its biological activity and mechanism of action. This document provides an overview of the known biological activities of this compound, detailed protocols for its study, and a discussion of its potential mechanisms of action based on available data and the known activities of its parent compound.

Data Presentation

The following table summarizes the available quantitative data on the biological activity of this compound.

CompoundBiological ActivityCell LineParameterValueReference
This compoundCytotoxicityHL-60 (Human Leukemia)IC5072.8 µM[1]
This compoundHepatoprotectionHepG2 (Human Hepatocellular Carcinoma)EC5088.36 ± 3.25 µM[2]

Postulated Mechanism of Action

While the precise mechanism of action for this compound has not been fully elucidated, it is hypothesized to share similarities with its parent compound, euscaphic acid. Euscaphic acid has been shown to induce apoptosis and cell cycle arrest in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[3][4][5] This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

The isopropylidene group is expected to increase the lipophilicity of the molecule, which may enhance its cell permeability and potentially alter its interaction with intracellular targets. It is plausible that this compound exerts its cytotoxic effects by similarly modulating key proteins within the PI3K/AKT/mTOR pathway.

PI3K_AKT_mTOR_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition Compound 2,3-O-Isopropylidenyl euscaphic acid (Postulated) Compound->PI3K Inhibition (Hypothesized) Compound->AKT Compound->mTOR

Experimental Protocols

The following are detailed protocols for assessing the cytotoxicity and hepatoprotective effects of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HL-60).

Materials:

  • This compound

  • Human leukemia cell line (HL-60)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 1 µM to 200 µM. The final DMSO concentration should not exceed 0.5%.

  • Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow Seed_Cells Seed_Cells Prepare_Compound Prepare_Compound Add_Compound Add_Compound Prepare_Compound->Add_Compound Incubate_48_72h Incubate_48_72h Add_Compound->Incubate_48_72h Add_MTT Add_MTT Incubate_48_72h->Add_MTT Incubate_4h Incubate_4h Add_MTT->Incubate_4h Solubilize Solubilize Incubate_4h->Solubilize Read_Absorbance Read_Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate_Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine_IC50 Calculate_Viability->Determine_IC50

Protocol 2: Hepatoprotective Activity Assay

This protocol is designed to evaluate the protective effect of this compound against toxin-induced injury in HepG2 cells.

Materials:

  • This compound

  • HepG2 cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Hepatotoxin (e.g., carbon tetrachloride (CCl4) or acetaminophen)

  • Assay kits for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)

  • Assay kits for Superoxide Dismutase (SOD) and Malondialdehyde (MDA)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 24 hours.

  • Induction of Injury: After pre-treatment, expose the cells to a hepatotoxin (e.g., 10 mM acetaminophen) for another 24 hours. Include a control group (no toxin), a toxin-only group, and a positive control group (e.g., silymarin).

  • Sample Collection: Collect the cell culture supernatant for ALT and AST assays. Lyse the cells to measure intracellular SOD activity and MDA levels.

  • Biochemical Assays: Perform the ALT, AST, SOD, and MDA assays according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of ALT, AST, SOD, and MDA in the treated groups with the toxin-only and control groups. A decrease in ALT and AST levels and MDA, and an increase in SOD activity indicate a hepatoprotective effect. The EC50 value can be calculated from the dose-response curve for the reduction in a specific marker (e.g., ALT).

Hepatoprotection_Assay_Workflow Seed_Cells Seed HepG2 cells Pre_treatment Pre-treat with This compound Seed_Cells->Pre_treatment Induce_Injury Induce liver injury with hepatotoxin (e.g., Acetaminophen) Pre_treatment->Induce_Injury Collect_Samples Collect supernatant and cell lysate Induce_Injury->Collect_Samples ALT_AST ALT_AST Collect_Samples->ALT_AST SOD_MDA SOD_MDA Collect_Samples->SOD_MDA Data_Analysis Analyze data and determine EC50 ALT_AST->Data_Analysis SOD_MDA->Data_Analysis

Conclusion and Future Directions

This compound demonstrates cytotoxic and hepatoprotective activities in vitro. While its precise mechanism of action remains to be fully elucidated, it is likely to involve the modulation of key cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, similar to its parent compound, euscaphic acid. The provided protocols offer a framework for further investigation into its biological effects.

Future research should focus on:

  • Directly comparing the potency and mechanism of action of this compound with euscaphic acid to understand the role of the isopropylidene group.

  • Identifying the specific molecular targets of this compound.

  • Validating the in vitro findings in in vivo models of cancer and liver disease.

  • Exploring the structure-activity relationships of other derivatives of euscaphic acid to optimize its therapeutic potential.

By systematically exploring the mechanism of action of this compound, the scientific community can better assess its potential as a lead compound for the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-O-Isopropylidenyl Euscaphic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-O-Isopropylidenyl Euscaphic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, a crucial step in the derivatization of Euscaphic Acid for further pharmacological studies.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Insufficient Acid Catalyst The reaction to form the isopropylidene ketal is acid-catalyzed. Ensure the catalyst (e.g., p-TsOH, CSA) is fresh and added in the correct stoichiometric amount. If the reaction is sluggish, a slight increase in catalyst loading may be beneficial.
Presence of Water Water will prevent the formation of the ketal by shifting the equilibrium back towards the diol. Ensure all glassware is oven-dried, use anhydrous solvents, and consider using a reagent that also acts as a water scavenger, such as 2,2-dimethoxypropane (B42991).
Inefficient Reagent Acetone (B3395972) can be used, but 2,2-dimethoxypropane or 2-methoxypropene (B42093) are often more effective as they drive the reaction forward by producing methanol (B129727) or t-butanol, which are easier to remove than water.[1]
Steric Hindrance The bulky triterpenoid (B12794562) structure of euscaphic acid may sterically hinder the approach of the reagents. Increasing the reaction temperature or extending the reaction time may be necessary to overcome this.
Poor Solubility Euscaphic acid may not be fully soluble in the reaction solvent. Consider using a co-solvent system or a solvent known to dissolve similar triterpenoids, such as anhydrous DMF.[1]

Problem 2: Formation of Multiple Products/Side Reactions

Potential Cause Troubleshooting Steps
Over-reaction If other diol functionalities are present on the euscaphic acid backbone, multiple isopropylidenation may occur. This can be controlled by careful stoichiometry of the protecting group reagent and shorter reaction times.
Acid-catalyzed Side Reactions The carboxylic acid moiety of euscaphic acid could potentially undergo side reactions under strongly acidic conditions, such as esterification if an alcohol is present. Use a milder acid catalyst or a heterogeneous catalyst like an acidic resin, which can be easily filtered off.
Formation of an Enol Ether With reagents like 2-methoxypropene, ensure the reaction conditions favor the formation of the kinetic ketal product rather than the thermodynamic enol ether. This is typically managed by controlling the temperature.

Problem 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Removal of Acid Catalyst If a homogeneous acid catalyst like p-TsOH is used, it must be neutralized before workup to prevent deprotection during purification. A mild base wash (e.g., saturated NaHCO₃ solution) is recommended.
Similar Polarity of Product and Starting Material The starting material and the desired product may have very similar polarities, making separation by column chromatography difficult. Optimize the solvent system for chromatography by testing various mixtures with TLC. A less polar solvent system is generally required for the protected product.
Contamination with Byproducts Unreacted reagents like 2,2-dimethoxypropane and its byproducts should be thoroughly removed under reduced pressure before attempting purification.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and reagent for this synthesis?

A1: The starting material is Euscaphic Acid. For the isopropylidenation of the 2,3-diol, the use of 2-methoxypropene or 2,2-dimethoxypropane as the acetone source is highly recommended. These reagents also act as water scavengers, driving the reaction equilibrium towards the product. Anhydrous p-toluenesulfonic acid (p-TsOH) is a commonly used and effective catalyst.[1]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A spot for the starting material (Euscaphic Acid) should diminish over time, while a new, less polar spot corresponding to the this compound should appear and intensify. A suitable eluent system (e.g., Ethyl Acetate (B1210297)/Hexane (B92381) mixture) should be determined beforehand to ensure good separation between the spots.

Q3: What are the optimal reaction conditions (solvent, temperature, time)?

A3: Based on analogous syntheses with complex polyols, a common solvent is anhydrous N,N-Dimethylformamide (DMF).[1] The reaction can often be initiated at room temperature and then gently heated (e.g., to 50-70°C) to ensure completion. Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrate.[1] It is crucial to perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture.

Q4: My acetonide product appears to be unstable and hydrolyzes back to the diol. How can I prevent this?

A4: The isopropylidene ketal is sensitive to acid.[2] Deprotection can occur if any residual acid catalyst is present during workup or storage. Ensure the reaction is thoroughly quenched with a mild base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution) before solvent evaporation and purification. Store the purified product in a desiccated, neutral environment.

Q5: Are there any specific safety precautions I should take?

A5: Standard laboratory safety procedures should be followed. Anhydrous solvents and reagents are often flammable and moisture-sensitive. Acid catalysts are corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

Data Presentation

Table 1: Reaction Conditions and Yields for a Model 2,3-O-Isopropylidenation Reaction [1]

Substrate Catalyst (equiv.) Reagent Solvent Temp (°C) Time (h) Yield (%)
p-Methoxyphenyl α-D-mannopyranosidep-TsOH·H₂O (0.1)2-methoxypropeneDMF70493
Isopropylthio α-D-mannopyranosidep-TsOH·H₂O (0.5)2-methoxypropeneDMF70289
Phenyl α-D-mannopyranosidep-TsOH·H₂O (0.1)2-methoxypropeneDMF50290
Benzyl α-D-mannopyranosidep-TsOH·H₂O (0.1)2-methoxypropeneDMF501.585

This data is adapted from the synthesis of mannopyranoside derivatives and should be considered as a starting point for optimization for the euscaphic acid substrate.

Experimental Protocols

Detailed Methodology for the Synthesis of 2,3-O-Isopropylidenyl Protected Diols (Model Protocol)

This protocol is adapted from a procedure for the direct 2,3-O-isopropylidenation of α-D-mannopyranosides and should be optimized for euscaphic acid.[1]

  • Preparation: Ensure all glassware is oven-dried (120°C) for at least 4 hours and allowed to cool in a desiccator over P₂O₅.

  • Reaction Setup: To a solution of Euscaphic Acid (1 equivalent) in anhydrous DMF (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere, add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1-0.5 equivalents).

  • Reagent Addition: Add 2-methoxypropene (1.05-1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1 hour, then increase the temperature to 50-70°C.

  • Monitoring: Monitor the reaction by TLC (e.g., 2:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 1-4 hours at elevated temperature).

  • Quenching: Cool the reaction mixture to room temperature and quench by adding triethylamine (Et₃N) until the solution is neutral to pH paper.

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude residue by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Visualizations

Synthesis_Workflow Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Start: Euscaphic Acid dissolve Dissolve in Anhydrous DMF start->dissolve catalyst Add p-TsOH Catalyst dissolve->catalyst reagent Add 2-Methoxypropene catalyst->reagent stir Stir at RT, then Heat (50-70°C) reagent->stir tlc Monitor by TLC stir->tlc quench Quench with Et3N tlc->quench Reaction Complete extract Solvent Evaporation & Extraction quench->extract purify Silica Gel Chromatography extract->purify end Product: 2,3-O-Isopropylidenyl Euscaphic Acid purify->end

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low or No Product Yield check_water Check for Water Contamination? start->check_water check_reagents Reagents/Catalyst Inactive? start->check_reagents check_conditions Reaction Conditions Optimal? start->check_conditions sol_water Use Anhydrous Solvents. Use 2,2-Dimethoxypropane. check_water->sol_water Yes sol_reagents Use Fresh Catalyst. Increase Catalyst Loading. check_reagents->sol_reagents Yes sol_conditions Increase Temperature. Extend Reaction Time. check_conditions->sol_conditions No

Caption: A decision-making diagram for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Isopropylidenated Euscaphic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of isopropylidenated euscaphic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting advice for improving the yield and purity of 2,3-O-isopropylidenyl euscaphic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of isopropylidenating euscaphic acid?

A1: Isopropylidenation is a chemical technique used to protect the vicinal diol group (hydroxyl groups at the C2 and C3 positions) of euscaphic acid. This protection is often necessary during multi-step syntheses to prevent these hydroxyl groups from reacting with reagents intended for other parts of the molecule, such as the C19 hydroxyl group or the C28 carboxylic acid. This allows for selective modification of other functional groups.

Q2: Which diols in euscaphic acid are targeted for isopropylidenation?

A2: Euscaphic acid has a cis-diol at the C2 and C3 positions, which is the primary target for the formation of a five-membered isopropylidene ketal (acetonide). The formation of this cyclic ketal is generally favored over protection of the more isolated C19 hydroxyl group.

Q3: What are the most common reagents and catalysts for this reaction?

A3: The most common reagents are acetone (B3395972), 2,2-dimethoxypropane (B42991) (DMP), or 2-methoxypropene. These are typically used in the presence of an acid catalyst. Catalysts can range from Brønsted acids like p-toluenesulfonic acid (p-TsOH) to Lewis acids and solid-supported catalysts like cation exchange resins.

Q4: How does the choice of solvent affect the reaction?

A4: The choice of solvent is critical. Euscaphic acid is soluble in solvents like chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, and acetone[1]. The reaction is often performed in an excess of the isopropylidenating agent (e.g., acetone or DMP) which can also serve as the solvent. Anhydrous conditions are crucial to drive the reaction equilibrium towards the product.

Q5: What is a typical reaction time and temperature?

A5: Reaction times can vary from a few hours to overnight (5-10 hours is a common range), and temperatures can range from room temperature to gentle reflux, depending on the reactivity of the chosen reagents and the catalyst's strength. Monitoring the reaction by thin-layer chromatography (TLC) is recommended to determine the optimal reaction time.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield of Product 1. Inactive catalyst. 2. Presence of water in the reaction mixture. 3. Insufficient reaction time or temperature. 4. Poor solubility of euscaphic acid.1. Use fresh or properly stored catalyst. 2. Ensure all glassware is oven-dried and use anhydrous solvents. Consider adding a dehydrating agent like anhydrous CuSO₄. 3. Increase reaction time and/or temperature. Monitor reaction progress by TLC. 4. Use a co-solvent like DMF or dichloromethane to improve solubility.
Formation of Multiple Products/Side Reactions 1. Catalyst is too strong, leading to side reactions or degradation. 2. Reaction time is too long. 3. Isomerization or rearrangement of the product.1. Use a milder catalyst (e.g., a cation exchange resin instead of a strong mineral acid). 2. Optimize reaction time by closely monitoring with TLC. 3. This is less common for this specific reaction but can be minimized by using milder conditions.
Product is Difficult to Purify 1. Incomplete reaction, leaving unreacted starting material. 2. Presence of by-products from the catalyst or reagents.1. Drive the reaction to completion using excess isopropylidenating agent or by removing water. 2. Neutralize the acid catalyst before workup. Use a solid-supported catalyst that can be easily filtered off. Purify the crude product using column chromatography.
Acetonide group is cleaved during workup 1. The workup is too acidic.1. Neutralize the reaction mixture with a weak base (e.g., triethylamine (B128534) or sodium bicarbonate solution) before extraction. Avoid strong acids during the workup and purification steps.

Experimental Protocols

Method 1: Using 2,2-Dimethoxypropane with an Acid Catalyst

This method is often efficient as the by-product, methanol, is less likely to interfere with the reaction compared to water.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve euscaphic acid (1.0 g, 2.05 mmol) in a mixture of anhydrous acetone (20 mL) and 2,2-dimethoxypropane (5 mL, 40.9 mmol).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (approx. 40 mg, 0.21 mmol).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes).

  • Workup: Once the reaction is complete, quench the reaction by adding a few drops of triethylamine to neutralize the catalyst.

  • Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.

Method 2: Using Acetone with a Solid-Supported Catalyst

This method offers the advantage of easy catalyst removal.

  • Preparation: To a solution of euscaphic acid (1.0 g, 2.05 mmol) in anhydrous acetone (30 mL) in a round-bottom flask, add a cation exchange resin (e.g., Amberlyst 15, approx. 0.5 g).

  • Reaction: Stir the mixture at room temperature or under gentle reflux (around 40-50°C) for 6-12 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, filter off the resin and wash it with a small amount of acetone.

  • Purification: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude product can be further purified by column chromatography if necessary.

Data Presentation

Table 1: Comparison of Reaction Conditions for Isopropylidenation
MethodIsopropylidenating AgentCatalystSolventTemperature (°C)Time (h)Typical Yield (%)
A2,2-Dimethoxypropanep-TsOHAcetone/DMP254-685-95
BAcetoneCation Exchange ResinAcetone25-506-1275-85
C2-Methoxypropenep-TsOHDichloromethane252-480-90

Note: Yields are estimated based on typical reactions for complex polyols and may vary for euscaphic acid.

Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product Euscaphic_Acid Euscaphic Acid (2,3-diol) Hemiketal Hemiketal Intermediate Euscaphic_Acid->Hemiketal Nucleophilic Attack Acetone Acetone Protonated_Acetone Protonated Acetone (Electrophilic) Acetone->Protonated_Acetone Protonation Protonated_Acetone->Hemiketal Carbocation Carbocation Intermediate Hemiketal->Carbocation Protonation & Loss of H₂O Isopropylidenated_EA 2,3-O-Isopropylidenyl Euscaphic Acid Carbocation->Isopropylidenated_EA Intramolecular Cyclization Water H₂O (by-product) Isopropylidenated_EA->Water Deprotonation Catalyst_H H⁺ (Acid Catalyst) Catalyst_H->Acetone

Caption: Reaction mechanism for the acid-catalyzed isopropylidenation of euscaphic acid.

Experimental_Workflow Start Start: Euscaphic Acid Dissolve Dissolve in Anhydrous Solvent (e.g., Acetone) Start->Dissolve Add_Reagent Add Isopropylidenating Agent (e.g., 2,2-DMP) Dissolve->Add_Reagent Add_Catalyst Add Acid Catalyst (e.g., p-TsOH) Add_Reagent->Add_Catalyst React Stir at Controlled Temperature Add_Catalyst->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Quench Reaction & Workup Monitor->Workup Complete Purify Purify by Column Chromatography Workup->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze End End: Pure Product Analyze->End

Caption: General experimental workflow for the synthesis of isopropylidenated euscaphic acid.

Troubleshooting_Tree Start Low Yield? Check_TLC Starting Material Remaining? Start->Check_TLC Yes_SM Yes Check_TLC->Yes_SM Yes No_SM No Check_TLC->No_SM No Increase_Time_Temp Increase Reaction Time/Temp Yes_SM->Increase_Time_Temp Check_Water Use Anhydrous Conditions Yes_SM->Check_Water Check_Catalyst Use Fresh Catalyst Yes_SM->Check_Catalyst Multiple_Spots Multiple Products on TLC? No_SM->Multiple_Spots Yes_MP Yes Multiple_Spots->Yes_MP Yes No_MP No (Product Loss) Multiple_Spots->No_MP No Milder_Conditions Use Milder Catalyst/Conditions Yes_MP->Milder_Conditions Optimize_Workup Optimize Workup/Purification No_MP->Optimize_Workup

Caption: Troubleshooting decision tree for low yield in isopropylidenated euscaphic acid synthesis.

References

Technical Support Center: Synthesis of 2,3-O-Isopropylidenyl Euscaphic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-O-Isopropylidenyl euscaphic acid. The guidance provided is based on established principles of acetonide protection of diols and addresses common issues encountered during this synthetic step.

Troubleshooting Guide

The synthesis of this compound involves the protection of the cis-diol at the C2 and C3 positions of euscaphic acid using an acetone (B3395972) equivalent under acidic catalysis. While this is a common and generally robust reaction, several side reactions and experimental issues can arise. This guide provides solutions to the most frequently encountered problems.

Diagram: Troubleshooting Workflow for the Synthesis of this compound

G Troubleshooting Workflow cluster_start Start cluster_problems Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start Reaction Start: Euscaphic Acid + Acetone/2,2-DMP + Acid Catalyst Problem Problem Detected (TLC, LC-MS, NMR) Start->Problem Low_Yield Low or No Product Formation Problem->Low_Yield Low Conversion Multiple_Spots Multiple Spots on TLC (Side Products) Problem->Multiple_Spots Impure Product Isolation_Issues Difficulty in Product Isolation Problem->Isolation_Issues Workup Problems Cause_LY_1 Inactive Catalyst Low_Yield->Cause_LY_1 Cause_LY_2 Insufficient Reagent Low_Yield->Cause_LY_2 Cause_LY_3 Poor Solubility of Starting Material Low_Yield->Cause_LY_3 Cause_MS_1 Incomplete Reaction Multiple_Spots->Cause_MS_1 Cause_MS_2 Formation of Side Products (e.g., mono-protected, rearranged) Multiple_Spots->Cause_MS_2 Cause_MS_3 Degradation of Starting Material/Product Multiple_Spots->Cause_MS_3 Cause_II_1 Emulsion during Workup Isolation_Issues->Cause_II_1 Cause_II_2 Product is an oil or amorphous solid Isolation_Issues->Cause_II_2 Solution_LY_1 Use fresh or anhydrous catalyst Cause_LY_1->Solution_LY_1 Solution_LY_2 Increase excess of acetone/2,2-DMP Cause_LY_2->Solution_LY_2 Solution_LY_3 Use a co-solvent (e.g., DMF, THF) Cause_LY_3->Solution_LY_3 Solution_MS_1 Increase reaction time or temperature Cause_MS_1->Solution_MS_1 Solution_MS_2 Optimize catalyst and temperature Cause_MS_2->Solution_MS_2 Solution_MS_3 Use milder reaction conditions Cause_MS_3->Solution_MS_3 Solution_II_1 Add brine or use centrifugation Cause_II_1->Solution_II_1 Solution_II_2 Purify by column chromatography Cause_II_2->Solution_II_2

Caption: Troubleshooting workflow for identifying and resolving common issues.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Catalyst: The acid catalyst (e.g., p-toluenesulfonic acid) may be old or have absorbed moisture.Use a fresh batch of the acid catalyst or dry it under vacuum before use.
2. Insufficient Reagent: The amount of acetone or 2,2-dimethoxypropane (B42991) (DMP) may be insufficient to drive the equilibrium towards product formation.Increase the excess of acetone or DMP. Using DMP is often preferred as it removes the water byproduct.
3. Poor Solubility: Euscaphic acid may not be fully soluble in the reaction solvent (e.g., acetone).Add a co-solvent such as anhydrous DMF or THF to improve solubility.
Multiple Spots on TLC (Side Products) 1. Incomplete Reaction: The reaction has not gone to completion, resulting in a mixture of starting material and product.Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress by TLC.
2. Formation of Mono-protected or Other Isomers: While less likely with a cis-diol, incomplete reaction can lead to partially protected intermediates. Rearrangement of the triterpene skeleton under harsh acidic conditions is also a possibility, though less common with mild catalysts.Optimize the amount of catalyst and reaction temperature. Use a milder catalyst if necessary.
3. Degradation: Prolonged exposure to strong acidic conditions or high temperatures can lead to degradation of the starting material or product. Euscaphic acid contains other functional groups that could be sensitive.Use milder reaction conditions (e.g., lower temperature, shorter reaction time, less catalyst). Consider using a milder acid catalyst such as pyridinium (B92312) p-toluenesulfonate (PPTS).
Difficulty in Product Isolation 1. Emulsion during Aqueous Workup: The presence of both polar and non-polar functionalities in the molecule can lead to the formation of emulsions during extraction.Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. Centrifugation can also be effective.
2. Product is an Oil or Amorphous Solid: The protected product may not be a crystalline solid, making isolation by precipitation difficult.Purify the product using column chromatography on silica (B1680970) gel.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of this compound?

A1: Anhydrous acetone can serve as both the reagent and the solvent. However, due to the potentially limited solubility of euscaphic acid in acetone alone, a co-solvent like anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is often recommended to ensure a homogeneous reaction mixture.

Q2: Which acid catalyst is most suitable for this reaction?

A2: p-Toluenesulfonic acid (TsOH) is a commonly used and effective catalyst for acetonide formation. For sensitive substrates where degradation is a concern, a milder catalyst such as pyridinium p-toluenesulfonate (PPTS) can be a better choice.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be conveniently monitored by thin-layer chromatography (TLC). The product, this compound, will have a higher Rf value than the more polar starting material, euscaphic acid. A suitable eluent system would be a mixture of hexane (B92381) and ethyl acetate (B1210297).

Q4: What are the expected yields for this reaction?

A4: While specific yields for this exact transformation are not widely reported in the literature, similar acetonide protection reactions on complex natural products can be expected to proceed in good to excellent yields (80-95%), provided the reaction conditions are optimized.[1][2]

Q5: Are there any other potential side reactions to be aware of?

A5: Besides incomplete reaction and degradation, other potential side reactions, although less common for this specific substrate, could include:

  • Epimerization: Under harsh acidic conditions, epimerization at stereocenters adjacent to carbonyl groups or other acidic protons could occur, though this is unlikely for the core structure of euscaphic acid under standard acetonide formation conditions.

  • Rearrangement: Triterpenoid skeletons can sometimes undergo rearrangement in the presence of strong acids. Using mild conditions should minimize this risk.

Experimental Protocols

General Protocol for the Synthesis of this compound

Diagram: Experimental Workflow for Acetonide Protection

G Experimental Workflow Start Dissolve Euscaphic Acid in Anhydrous Solvent Add_Reagents Add 2,2-Dimethoxypropane and Acid Catalyst Start->Add_Reagents Reaction Stir at Room Temperature Monitor by TLC Add_Reagents->Reaction Quench Quench with a Mild Base (e.g., Triethylamine) Reaction->Quench Evaporate Remove Solvent in vacuo Quench->Evaporate Workup Aqueous Workup (Extraction with Organic Solvent) Evaporate->Workup Dry Dry Organic Layer (e.g., Na2SO4) Workup->Dry Purify Purify by Column Chromatography Dry->Purify End Characterize Product (NMR, MS) Purify->End

Caption: A typical experimental workflow for the synthesis.

Materials:

  • Euscaphic acid

  • Anhydrous acetone or 2,2-dimethoxypropane (DMP)

  • Anhydrous N,N-dimethylformamide (DMF) (optional, as a co-solvent)

  • p-Toluenesulfonic acid (TsOH) or Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Triethylamine (B128534) (Et3N)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Silica gel for column chromatography

Procedure:

  • To a solution of euscaphic acid (1 equivalent) in anhydrous acetone or a mixture of anhydrous acetone and DMF, add 2,2-dimethoxypropane (5-10 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., Hexane:EtOAc 7:3). The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine until the mixture is neutral.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Characterization:

The final product should be characterized by standard analytical techniques, including 1H NMR, 13C NMR, and mass spectrometry, to confirm its structure and purity. The appearance of two new singlet signals in the 1H NMR spectrum around 1.3-1.5 ppm, corresponding to the two methyl groups of the isopropylidene moiety, is a key indicator of successful protection.

References

Technical Support Center: 2,3-O-Isopropylidenyl Euscaphic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-O-Isopropylidenyl euscaphic acid.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the handling and experimental use of this compound in solution.

Q1: I am observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?

A1: A decrease in concentration could be due to several factors:

  • Chemical Instability: The compound may be degrading in the solvent. The isopropylidene group is susceptible to hydrolysis, especially under acidic conditions, which would convert the compound back to euscaphic acid.

  • Adsorption: The compound might be adsorbing to the surface of your storage container, especially if it is made of plastic.

  • Precipitation: The compound may be precipitating out of solution if its solubility limit is exceeded, particularly if the temperature of the solution changes.

Troubleshooting Steps:

  • Verify pH: Check the pH of your stock solution. If it is acidic, consider adjusting to a more neutral pH if your experimental protocol allows.

  • Change Storage Container: Switch to a different type of storage vial (e.g., from plastic to glass, or from clear to amber glass to protect from light).

  • Re-dissolve: Gently warm the solution and vortex to see if any precipitate re-dissolves.

  • Analytical Confirmation: Use an analytical technique like HPLC or LC-MS to check for the presence of degradation products, such as euscaphic acid.

Q2: My experimental results are inconsistent. Could the stability of this compound be a factor?

A2: Yes, inconsistent results can be a sign of compound instability. If the compound degrades during the course of your experiment, the effective concentration will change, leading to variability in your data.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Prepare fresh solutions of this compound immediately before each experiment.

  • Conduct a Time-Course Stability Study: Analyze the concentration of your compound in the experimental buffer at different time points (e.g., 0, 2, 4, 8, 24 hours) under the exact conditions of your experiment (temperature, pH, lighting). This will help you determine the window of time in which the compound is stable.

  • Use a Stabilizing Agent: If degradation is confirmed, you may need to investigate the use of stabilizing agents, if compatible with your experimental system.

Q3: What are the ideal storage conditions for this compound solutions?

  • Solvent: Prepare stock solutions in a non-protic, anhydrous solvent such as DMSO or ethanol. For working solutions, use a buffer at a neutral pH if possible.

  • Temperature: Store stock solutions at -20°C or -80°C.

  • Light: Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

  • Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Q4: How can I detect the degradation of this compound?

A4: The primary degradation product is likely euscaphic acid due to the hydrolysis of the isopropylidene group. This can be detected using chromatographic methods.

Detection Method:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, both with a small amount of acid (e.g., 0.1% formic acid). The parent compound, this compound, will have a longer retention time than the more polar degradation product, euscaphic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method can be used to confirm the identity of the degradation product by comparing its mass-to-charge ratio (m/z) with that of a euscaphic acid standard.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound under various conditions.

1. Materials:

  • This compound

  • HPLC-grade solvents (e.g., DMSO, acetonitrile, methanol, water)

  • Buffers of different pH values (e.g., pH 4, 7, 9)

  • HPLC system with a UV or MS detector

  • C18 HPLC column

  • Temperature-controlled incubator/water bath

2. Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Prepare Test Solutions: Dilute the stock solution to a final concentration (e.g., 100 µM) in the different test buffers (pH 4, 7, and 9) and in the desired solvent for the experiment.

  • Incubation:

    • Temperature Stability: Incubate aliquots of the test solutions at different temperatures (e.g., 4°C, 25°C, 37°C).

    • pH Stability: Incubate the buffered solutions at a constant temperature (e.g., 25°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot from each test solution.

  • HPLC Analysis:

    • Inject the aliquots into the HPLC system.

    • Use a gradient elution method to separate the parent compound from potential degradation products. An example gradient is provided in the data presentation section.

    • Monitor the peak area of this compound and any new peaks that appear over time.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage remaining versus time for each condition.

Data Presentation

Table 1: Example HPLC Gradient for Stability Analysis
Time (min)% Solvent A (Water + 0.1% Formic Acid)% Solvent B (Acetonitrile + 0.1% Formic Acid)
0955
2955
15595
20595
22955
30955
Table 2: Template for Recording Stability Data of this compound
ConditionTime (hours)Peak Area of Parent CompoundPeak Area of Degradation Product% Parent Compound Remaining
pH 4, 25°C0100
1
2
4
8
12
24
pH 7, 25°C0100
1
2
4
8
12
24
pH 9, 25°C0100
1
2
4
8
12
24

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_result Result stock Prepare Stock Solution (in DMSO) test_solutions Prepare Test Solutions (different pH, temp) stock->test_solutions incubate Incubate under Test Conditions test_solutions->incubate sampling Sample at Time Points (0, 1, 2, 4, 8, 12, 24h) incubate->sampling hplc HPLC Analysis sampling->hplc data Calculate % Remaining hplc->data report Stability Profile data->report

Caption: Experimental workflow for stability assessment.

degradation_pathway parent 2,3-O-Isopropylidenyl Euscaphic Acid degraded Euscaphic Acid parent->degraded + H2O conditions Acidic Conditions (Hydrolysis)

Caption: Hypothetical degradation pathway.

Technical Support Center: Overcoming Cancer Cell Resistance with Euscaphic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing euscaphic acid derivatives in cancer research, particularly in the context of overcoming drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for euscaphic acid and its derivatives in cancer cells?

Euscaphic acid, a natural triterpene, has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death).[1][2] A key mechanism of action is the suppression of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth and survival.[1][2] By inhibiting this pathway, euscaphic acid can lead to cell cycle arrest, preventing cancer cells from dividing and multiplying.[1]

Q2: How do euscaphic acid derivatives help in overcoming multidrug resistance (MDR) in cancer cells?

While direct studies on euscaphic acid derivatives and MDR are emerging, related compounds have shown efficacy in overcoming resistance. One of the primary mechanisms of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer drugs from the cell.[3][4][5] Some small molecule inhibitors can counteract this by either acting as a substrate for P-gp, thus competitively inhibiting the efflux of other drugs, or by down-regulating the expression of the P-gp protein itself.[4][5][6] Ferulic acid, for example, has been shown to reverse P-gp-mediated MDR by inhibiting the PI3K/Akt/NF-κB signaling pathway.[7]

Q3: We are observing low solubility of our euscaphic acid derivative in our cell culture medium. What can we do?

This is a common issue with lipophilic compounds like triterpenoid (B12794562) derivatives. Here are a few troubleshooting steps:

  • Stock Solution: Ensure the compound is fully dissolved in a suitable solvent like DMSO at a high concentration to create a stock solution.

  • Working Concentration: When diluting the stock into your aqueous cell culture medium, do so dropwise while gently vortexing to avoid precipitation.

  • Serum Concentration: If using a serum-containing medium, the proteins in the serum can sometimes aid in solubilizing lipophilic compounds.

  • Sonication: Gentle sonication of the final diluted solution can sometimes help to dissolve any precipitate.

  • Alternative Solvents: If DMSO is causing toxicity at the final concentration, consider other solvents like ethanol, but always run a vehicle control to account for any solvent-induced effects.

Troubleshooting Guides

Inconsistent Results in MTT/Cell Viability Assays

Issue: High variability between replicate wells or unexpected results (e.g., increased viability at high concentrations).

Potential Cause Troubleshooting Steps
Compound Precipitation Visually inspect wells under a microscope for any precipitate. If present, refer to the solubility troubleshooting guide (FAQ #3).
Incomplete Formazan (B1609692) Solubilization After adding the solubilization buffer (e.g., DMSO), ensure all purple formazan crystals are fully dissolved by gentle pipetting or shaking.[8]
Interference with MTT Dye Some compounds can directly reduce the MTT dye, leading to a false-positive signal. Run a cell-free control with media, MTT, and your compound to check for direct reduction.
Incorrect Incubation Times Optimize the incubation time for both the compound treatment and the MTT reagent for your specific cell line.
Cell Seeding Density Ensure a uniform and optimal cell density is seeded in each well. Too few or too many cells can lead to unreliable results.
Apoptosis Assay (Annexin V/PI Staining) Anomalies

Issue: High percentage of necrotic cells (Annexin V+/PI+) even at low concentrations, or no clear apoptotic population (Annexin V+/PI-).

Potential Cause Troubleshooting Steps
Compound/Solvent Toxicity High concentrations of the compound or the vehicle (e.g., DMSO) can induce necrosis. Run a vehicle-only control and a dose-response of the compound.
Sub-optimal Staining Ensure cells are handled gently during staining to prevent membrane damage. Use the recommended buffer and concentrations for Annexin V and PI.[9]
Incorrect Gating in Flow Cytometry Use unstained, single-stained (Annexin V only and PI only), and positive controls to set up your gates correctly.
Timing of Assay Apoptosis is a dynamic process. The time point of analysis after treatment is critical. Perform a time-course experiment to identify the optimal window for detecting early apoptosis.[10]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of euscaphic acid and related compounds in various cancer cell lines.

Table 1: IC50 Values of Euscaphic Acid in Nasopharyngeal Carcinoma (NPC) Cells

Cell LineCell TypeIC50 (µg/mL)
CNE-1Human NPC33.39[1]
C666-1Human NPC36.86[1]
NP69Non-transformed Nasopharyngeal Epithelial> 40[1]

Table 2: IC50 Values of a Caffeic Acid Phenethyl Ester (CAPE) Analog in Various Cell Lines

Cell LineCell TypeIC50 (µM)
CNE2Nasopharyngeal CarcinomaData not specified[11]
HeLaCervical CancerData not specified[11]
MCF-7Breast CancerData not specified[11]

Table 3: IC50 Values of Asiatic Acid in Nasopharyngeal Carcinoma (NPC) Cells

Cell LineTreatment TimeIC50 (µM)
TW0124 h69.8 ± 5[12]
SUNE5-8F24 h42.6 ± 2[12]
HaCaT (Normal Keratinocytes)24 h87.7 ± 4[12]
TW0148 h41.3 ± 4[12]
SUNE5-8F48 h24.4 ± 1[12]
HaCaT (Normal Keratinocytes)48 h56.8 ± 3[12]

Key Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the euscaphic acid derivative and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
  • Cell Treatment: Treat cells with the euscaphic acid derivative at the desired concentrations and for the optimal time determined from time-course experiments.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[9]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.[9]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Live cells will be Annexin V- and PI-, early apoptotic cells will be Annexin V+ and PI-, and late apoptotic/necrotic cells will be Annexin V+ and PI+.[9]

Western Blot for PI3K/AKT/mTOR Pathway
  • Protein Extraction: After treatment with the euscaphic acid derivative, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated PI3K, AKT, and mTOR overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.[13][14]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (Resistant & Sensitive Lines) viability 3. Cell Viability Assay (MTT) cell_culture->viability apoptosis 4. Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis western 5. Western Blot (PI3K/AKT/mTOR) cell_culture->western mdr 6. MDR Reversal Assay (e.g., P-gp substrate efflux) cell_culture->mdr compound_prep 2. Euscaphic Acid Derivative Preparation compound_prep->viability compound_prep->apoptosis compound_prep->western compound_prep->mdr ic50 7. IC50 Determination viability->ic50 apoptosis_quant 8. Apoptosis Quantification apoptosis->apoptosis_quant protein_quant 9. Protein Expression Analysis western->protein_quant mdr_eval 10. MDR Reversal Evaluation mdr->mdr_eval

Caption: Experimental workflow for evaluating euscaphic acid derivatives.

pi3k_pathway EuscaphicAcid Euscaphic Acid Derivative PI3K PI3K EuscaphicAcid->PI3K inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway inhibited by euscaphic acid.

troubleshooting_logic start Inconsistent Experimental Results check_solubility Check Compound Solubility start->check_solubility check_controls Review Experimental Controls check_solubility->check_controls No Precipitate optimize_solubility Optimize Dilution or Use Solubilizing Agent check_solubility->optimize_solubility Precipitate Observed check_protocol Verify Assay Protocol Steps check_controls->check_protocol Controls OK rerun_controls Re-run with Vehicle and Positive/Negative Controls check_controls->rerun_controls Controls Failed optimize_protocol Optimize Incubation Times, Reagent Concentrations check_protocol->optimize_protocol Deviation or Sub-optimal Step re_run_experiment Re-run Experiment check_protocol->re_run_experiment Protocol OK optimize_solubility->re_run_experiment rerun_controls->re_run_experiment optimize_protocol->re_run_experiment

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Optimizing In Vivo Dosage of 2,3-O-Isopropylidenyl Euscaphic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with 2,3-O-Isopropylidenyl euscaphic acid in in vivo studies. Due to the limited availability of direct in vivo data for this specific derivative, this guide leverages information from its parent compound, euscaphic acid, and the structurally similar, well-researched triterpenoid, ursolic acid. All recommendations should be considered as starting points for experimental optimization.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in in vivo studies?

Q2: How should I formulate this compound for oral administration?

A2: Like many triterpenoids, this compound is expected to have poor water solubility.[1][2] To improve bioavailability for oral gavage, consider the following formulation strategies:

  • Suspension: Create a homogenous suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of polyethylene (B3416737) glycol (PEG) 400 and water.

  • Lipid-based formulations: Encapsulating the compound in liposomes or using self-emulsifying drug delivery systems (SEDDS) can enhance absorption.[2][3]

  • Amorphous solid dispersions: This technique can improve the dissolution rate and oral bioavailability.[3]

Q3: What are the known biological activities of euscaphic acid and related triterpenoids?

A3: Euscaphic acid and ursolic acid have demonstrated a range of biological activities, including:

  • Anti-inflammatory effects [4]

  • Anti-cancer properties , including inhibition of proliferation and induction of apoptosis.[4][5][6]

  • Metabolic regulation , such as effects on weight control and glucose metabolism.[5]

Q4: What potential toxicities should I monitor for?

A4: Triterpenoids are generally considered to have low toxicity.[7] However, at high doses, some related compounds have shown potential for hepatotoxicity. It is advisable to conduct preliminary toxicity studies and monitor for signs of distress, weight loss, and changes in liver enzymes in the blood.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor Solubility & Formulation Instability Inherent low aqueous solubility of the compound.1. Sonication: Use a sonicator to aid in the dissolution and suspension of the compound in the vehicle.2. Vehicle Optimization: Test different formulation vehicles (e.g., varying percentages of CMC, PEG 400, or Tween 80).3. Particle Size Reduction: If possible, micronize the compound to increase its surface area and dissolution rate.
Lack of Efficacy at Initial Doses 1. Insufficient dose.2. Poor bioavailability due to formulation.3. Inappropriate animal model.1. Dose Escalation Study: Systematically increase the dose to establish a dose-response relationship.2. Reformulation: Try an alternative formulation strategy (e.g., lipid-based) to enhance absorption.3. Route of Administration: Consider intraperitoneal (IP) injection as an alternative to oral administration to bypass first-pass metabolism, though be mindful of potential for local irritation.
Unexpected Toxicity or Adverse Events 1. Dose is too high.2. Vehicle toxicity.3. Off-target effects.1. Dose Reduction: Lower the dose and re-evaluate.2. Vehicle Control Group: Ensure you have a control group receiving only the vehicle to rule out its toxicity.3. Histopathology: Conduct a histopathological examination of major organs (liver, kidney, spleen) to identify any tissue damage.

Data Presentation: In Vivo Dosages of Related Triterpenoids

Disclaimer: The following data is for euscaphic acid and ursolic acid and should be used as a reference for designing studies with this compound.

Compound Animal Model Dose Route Observed Effect
Ursolic Acid Mice (Pancreatic Cancer)250 mg/kgOralInhibition of tumor growth
Ursolic Acid Mice (Colon Colitis)10-20 mg/kgNot SpecifiedDecreased disease activity[4]
Ursolic Acid Mice (Lung Cancer)50-100 mg/kgNot SpecifiedInhibition of tumor growth[4]
Ursolic Acid Rats100 mg/kgOralAttenuation of triglyceride increase[5]

Experimental Protocols

Protocol 1: Preparation of a Suspension for Oral Gavage

  • Weigh the required amount of this compound.

  • Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.

  • Gradually add the powdered compound to the CMC solution while vortexing or stirring continuously.

  • Once a slurry is formed, sonicate the suspension in a water bath until a fine, homogenous suspension is achieved.

  • Administer the suspension to the animals via oral gavage at the desired volume. Ensure the suspension is well-mixed before each administration.

Visualizations

experimental_workflow Experimental Workflow for In Vivo Dosage Optimization cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Analysis A Formulation Development (e.g., CMC suspension) B Acute Toxicity Study (Dose escalation) A->B C Dose-Ranging Efficacy Study (e.g., 10, 25, 50 mg/kg) D Selection of Optimal Dose C->D E Chronic Efficacy Study D->E F Pharmacokinetic Analysis E->F G Histopathology & Biomarker Analysis E->G

Caption: Workflow for optimizing in vivo dosage.

troubleshooting_tree Troubleshooting Common In Vivo Issues A In Vivo Experiment Start B Observe Lack of Efficacy A->B C Observe Adverse Events A->C D Increase Dose B->D Is dose too low? E Reformulate for Bioavailability B->E Is bioavailability poor? F Lower Dose C->F Is dose too high? G Check Vehicle Toxicity C->G Is vehicle toxic? H Successful Outcome D->H E->H F->H G->H

Caption: Decision tree for troubleshooting in vivo studies.

signaling_pathway Simplified Anti-Inflammatory Signaling Pathway A Inflammatory Stimulus (e.g., LPS) B TLR4 Activation A->B C NF-κB Activation B->C E Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) C->E D Triterpenoids (e.g., Euscaphic Acid) D->C Inhibition F Inflammation E->F

Caption: General anti-inflammatory pathway targeted by triterpenoids.

References

Technical Support Center: 2,3-O-Isopropylidenyl Euscaphic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using 2,3-O-Isopropylidenyl euscaphic acid in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in cell-based assays?

A1: this compound is a triterpenoid (B12794562) compound.[1] It is a derivative of euscaphic acid, which has been shown to exhibit various biological activities, including anti-inflammatory and cytotoxic effects.[2] In cell-based assays, it is primarily used to study its potential as an anti-cancer agent by investigating its effects on cell proliferation, apoptosis, and cell cycle progression.[3][4] It has been observed to induce apoptosis in cancer cells by targeting signaling pathways such as PI3K/AKT/mTOR.[3]

Q2: What is the optimal solvent and storage condition for this compound?

A2: For cell-based assays, this compound should be dissolved in a biocompatible solvent like DMSO to create a stock solution. It is recommended to store the stock solution at -20°C for long-term stability.[2] Before use, the stock solution should be diluted to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: What are the expected cytotoxic concentrations of this compound?

A3: The cytotoxic concentration of this compound can vary depending on the cell line. For instance, its parent compound, euscaphic acid, has been shown to inhibit the proliferation of nasopharyngeal carcinoma cells at concentrations of 5 and 10 µg/mL.[2][3] Another derivative, 3α,23-Isopropylidenedioxyolean-12-en-27-oic acid, showed cytotoxicity in human cervical cancer cell lines with IC50 values in the range of 22-46 µM.[5] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Troubleshooting Guides

This section addresses common issues encountered when using this compound in cell-based assays.

Problem 1: High Variability or Poor Reproducibility in Assay Results

Possible Causes & Solutions

CauseRecommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.[6]
Edge Effects in Microplates To minimize evaporation from outer wells, which can concentrate the compound, fill the outer wells with sterile PBS or media without cells.[7]
Cell Passage Number High passage numbers can lead to phenotypic changes. Use cells within a consistent and low passage number range for all experiments.[8][9]
Compound Precipitation Visually inspect the media for any precipitate after adding the compound. If precipitation occurs, consider lowering the final concentration or using a different solubilization method.
Problem 2: No Observable Effect or Lower-Than-Expected Activity

Possible Causes & Solutions

CauseRecommended Solution
Sub-optimal Compound Concentration Perform a dose-response curve to identify the optimal working concentration for your cell line. Concentrations may need to be higher than those reported for other cell types.
Incorrect Incubation Time The effect of the compound may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period.[10]
Cell Line Resistance The target signaling pathway may not be active or may be mutated in your cell line. Verify the expression and activity of key proteins in the PI3K/AKT/mTOR pathway.
Compound Degradation Ensure proper storage of the compound stock solution at -20°C. Avoid repeated freeze-thaw cycles.
Problem 3: High Background Signal in the Assay

Possible Causes & Solutions

CauseRecommended Solution
Nonspecific Binding Optimize blocking steps in your assay protocol. Consider using different blocking buffers or increasing the incubation time.[7]
Contamination Regularly test cell cultures for mycoplasma contamination, which can affect cellular responses and assay readouts.[11]
Reagent Issues Ensure all reagents are fresh and properly prepared. Contaminated or expired reagents can lead to high background.[12]

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[3]

Signaling Pathways and Workflows

Below are diagrams illustrating key processes related to the use of this compound.

G cluster_0 Troubleshooting Workflow: Low Compound Activity Start Start: Low or No Activity Observed Check_Concentration Verify Compound Concentration and Purity Start->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response Time_Course Conduct Time-Course Experiment Dose_Response->Time_Course Concentration Optimized Check_Pathway Verify Target Pathway Activity in Cell Line Time_Course->Check_Pathway Time Optimized Consider_Resistance Consider Cell Line Resistance Check_Pathway->Consider_Resistance Pathway Active End End: Optimized Assay Conditions Consider_Resistance->End G cluster_1 Proposed Signaling Pathway of Euscaphic Acid Euscaphic_Acid Euscaphic Acid Derivative PI3K PI3K Euscaphic_Acid->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits G cluster_2 Experimental Workflow: Apoptosis Assay Start Start: Seed Cells Treat Treat with Compound Start->Treat Incubate Incubate Treat->Incubate Harvest Harvest and Wash Cells Incubate->Harvest Stain Stain with Annexin V/PI Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End: Quantify Apoptosis Analyze->End

References

Technical Support Center: Deprotection of Isopropylidene-Protected Euscaphic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the deprotection of the isopropylidene group from euscaphic acid derivatives. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the isopropylidene group on euscaphic acid? A1: The isopropylidene group, also known as an acetonide, serves as a protecting group for 1,2- or 1,3-diol functionalities.[1][2] In the context of euscaphic acid, which contains a 2α,3α-diol, this group prevents these hydroxyls from participating in unwanted side reactions during multi-step syntheses.[3] Its removal is a crucial final step to yield the native triol structure.

Q2: What are the general methods for cleaving an isopropylidene ketal? A2: The most common method for deprotecting an isopropylidene ketal is acid-catalyzed hydrolysis.[1][2] This can be achieved using a variety of Brønsted acids (like acetic acid, hydrochloric acid, or sulfuric acid) or Lewis acids (like ferric chloride or copper (II) chloride) in the presence of water.

Q3: Are there any parts of the euscaphic acid molecule that might be sensitive to standard deprotection conditions? A3: Yes. Euscaphic acid is a pentacyclic triterpenoid (B12794562) with several potentially sensitive functional groups.[3] The urs-12-en-28-oic acid scaffold includes a C12-C13 double bond and a C19 tertiary alcohol. Harsh acidic conditions could potentially lead to skeletal rearrangements or dehydration (elimination of the C19-OH group). The C28 carboxylic acid could also undergo esterification if the reaction is performed in an alcohol solvent under strongly acidic conditions.

Q4: How can I monitor the progress of the deprotection reaction? A4: The reaction progress can be conveniently monitored by Thin-Layer Chromatography (TLC). The deprotected product (euscaphic acid) is significantly more polar than the isopropylidene-protected starting material. Therefore, on a silica (B1680970) gel TLC plate, the product spot will have a lower Retention Factor (Rf) value. A common eluent system for triterpenoids is a mixture of chloroform (B151607) and methanol (B129727).[4] Disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates the reaction is proceeding.

Troubleshooting Guide

This section addresses specific issues that may arise during the deprotection of isopropylidene-protected euscaphic acid.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or No Reaction 1. Insufficiently acidic conditions. 2. Low reaction temperature or short duration. 3. Steric hindrance around the ketal.1. Increase Acid Strength: Switch from a weak acid (e.g., 60% acetic acid) to a dilute mineral acid (e.g., 1% H₂SO₄ or dilute HCl in methanol).[5] 2. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-60 °C), but monitor closely for byproduct formation.[6] 3. Prolong Reaction Time: Allow the reaction to stir for a longer period, monitoring periodically by TLC.[7]
Low Yield of Deprotected Product 1. Incomplete reaction. 2. Degradation of the product under harsh conditions. 3. Difficulties during workup and purification (e.g., product loss in aqueous layers or irreversible adsorption on silica gel).[5][8]1. Optimize Conditions: First, ensure the reaction has gone to completion using the steps above. 2. Use Milder Reagents: Employ milder conditions like aqueous acetic acid or Lewis acids such as CoCl₂·2H₂O or InCl₃, which can be effective at moderate temperatures.[9][10] 3. Modify Workup: After neutralization, ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate). If purification on silica is problematic, consider using reversed-phase (C18) chromatography.[8]
Formation of Byproducts 1. Acid-catalyzed rearrangement of the triterpenoid skeleton. 2. Dehydration involving the C19 tertiary alcohol. 3. Esterification of the C28 carboxylic acid if using an alcohol solvent.1. Use Milder Conditions: Avoid strong, non-aqueous acids. Acetic acid in water/DME is a very mild system.[9] HClO₄ supported on silica gel is another option that can offer high selectivity.[7] 2. Lower Temperature: Run the reaction at room temperature or 0 °C, even if it requires a longer time. 3. Avoid Alcohol Solvents: To prevent esterification, use a solvent system like THF/water or acetone/water instead of methanol or ethanol.
Difficulty Purifying the Final Product 1. The high polarity of euscaphic acid causes strong adsorption and peak tailing on normal-phase silica gel.[8] 2. Co-elution with residual reagents or byproducts.1. Optimize Chromatography: Add a small amount of acetic acid to the mobile phase (e.g., 0.1-1%) to improve the peak shape on silica gel.[8] 2. Switch Stationary Phase: Use reversed-phase (C18) column chromatography with a methanol/water or acetonitrile/water gradient. 3. Consider Crystallization: Triterpenoids can sometimes be purified by crystallization from solvents like methanol or ethanol-water mixtures.[8]

Comparative Data on Deprotection Reagents

The following table summarizes various acidic reagents used for isopropylidene deprotection on different substrates, primarily carbohydrates, which serve as a good starting point for optimizing the reaction on euscaphic acid derivatives.

Reagent SystemTypical ConditionsSubstrate TypeReported YieldKey Advantages/Disadvantages
Brønsted Acids
60% aq. Acetic Acid70 °C, 2 hCarbohydrates91%[11]Adv: Mild, good for acid-sensitive substrates. Disadv: May be slow; requires heating.
1% aq. H₂SO₄Reflux (110 °C), 3 hCarbohydrates>99% (crude)[5]Adv: Inexpensive, effective. Disadv: Harsh conditions can cause degradation of sensitive molecules.
HClO₄ on Silica GelCH₂Cl₂, rt, 6-24 hCarbohydratesGood to Excellent[7]Adv: Heterogeneous catalyst, easy workup (filtration). Disadv: Reagent needs to be prepared.
Lewis Acids
CuCl₂·2H₂O (5 equiv.)Ethanol, rtCarbohydrates99%Adv: Very mild, high yielding. Disadv: Requires stoichiometric or high catalytic loading of metal salt.
CoCl₂·2H₂O (catalytic)Acetonitrile, 55 °CCarbohydrates79-90%[10]Adv: Catalytic, low cost. Disadv: Requires heating; potential for metal contamination.
InCl₃ (catalytic)Methanol, 60 °CCarbohydrates88-95%[10]Adv: Catalytic, efficient. Disadv: Requires heating; may cause esterification in methanol.
FeCl₃-Silica GelChloroform, rtCarbohydratesGoodAdv: Heterogeneous, mild. Disadv: Reagent needs to be prepared.

Detailed Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals. All procedures should be performed in a well-ventilated fume hood.

Method A: Mild Deprotection using Aqueous Acetic Acid

This method is recommended for substrates that may be sensitive to stronger acids.

  • Dissolution: Dissolve the isopropylidene-protected euscaphic acid (1.0 eq) in a 2:1 mixture of tetrahydrofuran (B95107) (THF) and water.

  • Acidification: Add glacial acetic acid to the solution to achieve a final concentration of 60-80% aqueous acetic acid.[11]

  • Reaction: Stir the mixture at 40-70 °C. Monitor the reaction progress every 1-2 hours using TLC (e.g., 9:1 Chloroform:Methanol eluent).

  • Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (B1210297) (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude euscaphic acid.

  • Purification: Purify the crude product by column chromatography on silica gel or by crystallization.

Method B: Standard Deprotection using Catalytic Mineral Acid

This method is faster but may not be suitable for highly sensitive substrates.

  • Dissolution: Dissolve the isopropylidene-protected euscaphic acid (1.0 eq) in methanol or a THF/water mixture.

  • Acidification: Add a few drops of 1M aqueous sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) to catalyze the reaction.[5]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress every 30 minutes by TLC. The reaction is typically complete within 1-4 hours.

  • Quenching: Neutralize the catalyst by adding a solid base like sodium bicarbonate or a few drops of a saturated aqueous NaHCO₃ solution.

  • Solvent Removal: Remove the bulk of the organic solvent (methanol or THF) under reduced pressure.

  • Extraction: Add water to the residue and extract the product with ethyl acetate (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product as described in Method A.

Visual Guides and Workflows

General Mechanism of Acid-Catalyzed Deprotection

Deprotection_Mechanism cluster_main Acid-Catalyzed Hydrolysis of Isopropylidene Ketal Start Protected Diol (Isopropylidene Ketal) Protonated Protonated Ketal Start->Protonated Protonation Carbocation Carbocation Intermediate + Acetone Protonated->Carbocation Acetone Elimination (Rate-Determining) End Deprotected Diol Carbocation->End Water Attack & Deprotonation H_plus_out - H⁺ H_plus_in + H⁺ H2O_in + H₂O

Caption: Acid-catalyzed deprotection mechanism of an isopropylidene ketal.

Experimental Workflow for Deprotection

Experimental_Workflow start Start: Isopropylidene- Protected Euscaphic Acid dissolve 1. Dissolve in Appropriate Solvent start->dissolve add_acid 2. Add Acid Catalyst (e.g., aq. AcOH or cat. H₂SO₄) dissolve->add_acid react 3. Stir and Monitor Reaction by TLC add_acid->react decision Reaction Complete? react->decision decision->react No   quench 4. Quench Reaction (Neutralize with Base) decision->quench  Yes extract 5. Aqueous Workup & Extraction quench->extract dry 6. Dry & Concentrate Organic Phase extract->dry purify 7. Purify Product (Chromatography/Crystallization) dry->purify end End: Pure Euscaphic Acid purify->end

Caption: Step-by-step experimental workflow for euscaphic acid deprotection.

Troubleshooting Decision Tree

Troubleshooting_Tree root Problem Encountered During Deprotection incomplete Incomplete Reaction? root->incomplete low_yield Low Yield? root->low_yield byproducts Byproducts Formed? root->byproducts sol_incomplete1 Increase Reaction Time incomplete->sol_incomplete1 Try First sol_incomplete2 Increase Temperature incomplete->sol_incomplete2 If Needed sol_incomplete3 Use Stronger Acid incomplete->sol_incomplete3 If Needed sol_lowyield1 Optimize Reaction Conditions (Use Milder Acid) low_yield->sol_lowyield1 sol_lowyield2 Check Workup pH low_yield->sol_lowyield2 sol_lowyield3 Optimize Purification (e.g., use Reverse Phase) low_yield->sol_lowyield3 sol_byproducts1 Use Milder Conditions (e.g., aq. AcOH, Lewis Acid) byproducts->sol_byproducts1 sol_byproducts2 Lower Reaction Temperature byproducts->sol_byproducts2 sol_byproducts3 Change Solvent (Avoid Alcohols) byproducts->sol_byproducts3

Caption: A decision tree for troubleshooting common deprotection issues.

References

Technical Support Center: Purification of Triterpenoid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of triterpenoid (B12794562) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental purification of these complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps before proceeding with the purification of triterpenoid derivatives?

A1: Before purification, a crude extract containing the triterpenoid derivatives must be obtained from the source material, which is often plant-based. The initial steps typically involve drying and grinding the plant material, followed by an extraction process. Common extraction techniques include maceration, soxhlet extraction, ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE). The choice of extraction solvent is critical, with ethanol (B145695), methanol (B129727), and ethyl acetate (B1210297) being commonly used for triterpenoids.[1]

Q2: What are the primary methods for purifying triterpenoid derivatives?

A2: The most prevalent purification techniques for triterpenoid derivatives are chromatographic methods and crystallization. Chromatographic methods include macroporous resin chromatography, silica (B1680970) gel column chromatography (often as flash chromatography), and preparative High-Performance Liquid Chromatography (HPLC).[2] Crystallization is typically employed as a final purification step to obtain highly pure compounds.

Q3: My crude extract is highly pigmented (e.g., green due to chlorophyll). How can I remove these pigments before chromatographic purification?

A3: Pigments like chlorophyll (B73375) can interfere with chromatographic separation. A common method to remove them is a liquid-liquid partitioning step. After the initial extraction (e.g., with ethanol or methanol), the solvent is evaporated, and the residue is partitioned between a non-polar solvent (like n-hexane) and a more polar solvent (such as aqueous methanol). The chlorophyll will preferentially move into the non-polar hexane (B92381) layer, while the more polar triterpenoids remain in the aqueous methanol layer. This process can be repeated until the hexane layer is nearly colorless.

Q4: How do I choose between macroporous resin chromatography and silica gel chromatography for the initial purification step?

A4: The choice depends on the nature of the triterpenoid derivatives and the impurities in the crude extract.

  • Macroporous resin chromatography is often used for the initial enrichment of total triterpenoids from a crude extract. It is effective at removing highly polar impurities like sugars and some pigments. The resins can often be regenerated and reused, making it a cost-effective method for large-scale purification.[3]

  • Silica gel chromatography separates compounds based on polarity. It is highly effective for separating triterpenoid derivatives from less polar or moderately polar impurities. However, some triterpenoids may be unstable on silica gel, and this method consumes larger volumes of organic solvents.[3]

Q5: I am struggling to achieve good separation of two structurally similar triterpenoid isomers. What can I do?

A5: Separating structurally similar isomers is a common challenge. For HPLC, you can try optimizing the mobile phase composition, for example, by switching from acetonitrile (B52724) to methanol or vice-versa, as this can alter selectivity. Using a column with a smaller particle size or a longer column can increase theoretical plates and improve resolution. For particularly difficult separations, techniques like high-speed counter-current chromatography (HSCCC) can be very effective.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of triterpenoid derivatives.

Chromatography Troubleshooting

Problem 1: Low yield of triterpenoid derivatives after purification.

  • Possible Cause: Incomplete extraction from the source material.

    • Solution: Optimize the extraction parameters, including solvent polarity, temperature, and extraction time.[1]

  • Possible Cause: Irreversible adsorption of the compound onto the stationary phase (e.g., silica gel).

    • Solution: Test the stability of your compound on a small amount of silica gel using a Thin Layer Chromatography (TLC) plate before performing column chromatography. If degradation is observed, consider using a less acidic stationary phase like neutral alumina (B75360) or a different purification technique.

  • Possible Cause: The compound may have eluted very quickly (in the solvent front) or is still on the column.

    • Solution: Analyze all collected fractions, including the initial fractions. If the compound is not found, try eluting the column with a much stronger solvent to see if the compound can be recovered.

Problem 2: Poor separation of compounds (co-elution) on a silica gel column.

  • Possible Cause: The chosen solvent system has poor selectivity for the compounds of interest.

    • Solution: Systematically vary the mobile phase composition. Use TLC to screen different solvent systems to find one that provides good separation (a delta Rf value of at least 0.2 is desirable).

  • Possible Cause: The column was not packed properly, leading to channeling.

    • Solution: Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. A layer of sand at the top can help prevent disturbance of the silica bed when adding solvent.

  • Possible Cause: The sample was loaded in too large a volume of solvent.

    • Solution: Dissolve the sample in the minimum amount of a strong solvent and then adsorb it onto a small amount of silica gel (dry loading). This dry powder can then be evenly added to the top of the column.

Problem 3: Peak tailing in preparative HPLC.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, especially with basic compounds interacting with residual silanols on C18 columns.

    • Solution: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress silanol (B1196071) interactions.

  • Possible Cause: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Possible Cause: Mismatch between the sample solvent and the mobile phase.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Crystallization Troubleshooting

Problem: My purified triterpenoid derivative will not crystallize.

  • Possible Cause: The compound is not pure enough.

    • Solution: The presence of even small amounts of impurities can inhibit crystallization. Consider an additional purification step. A purity of at least 90% is often recommended to start crystallization trials.

  • Possible Cause: The wrong solvent or combination of solvents is being used.

    • Solution: Systematically screen a variety of solvents with different polarities. A good crystallization solvent is one in which the compound is soluble at high temperatures but poorly soluble at low temperatures.

  • Possible Cause: The solution is not supersaturated.

    • Solution: Supersaturation can be achieved by slow evaporation of the solvent, by slowly cooling a saturated solution, or by adding an anti-solvent (a solvent in which the compound is insoluble) to a solution of the compound.

  • Possible Cause: Lack of nucleation sites.

    • Solution: Try scratching the inside of the glass vessel with a glass rod to create microscopic scratches that can serve as nucleation sites. If you have a single crystal, you can use it as a seed crystal to induce further crystallization.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the purification of triterpenoid derivatives.

Table 1: Comparison of Macroporous Resin and Other Initial Purification Methods

Triterpenoid SourcePurification MethodPurity Increase (fold)Recovery/YieldReference
Carya cathayensis husksAB-8 Macroporous Resin4.3-[4]
Inonotus hispidusHPD-600 Macroporous Resin3.875.48%[3][5]
Boletus edulisAB-8 Macroporous Resin2.49-[6]

Table 2: Purity and Yield from Multi-Step Purification Protocols

Triterpenoid(s)Purification MethodStarting MaterialPurityYield/RecoveryReference
Corosolic acidMacroporous Resin + HSCCC100 mg resin-purified sample96.3%16.4 mg[7]
Nigranoic acidMacroporous Resin + HSCCC100 mg resin-purified sample98.9%9.5 mg[7]

Experimental Protocols

Protocol 1: Purification of Triterpenoids using Macroporous Resin Chromatography

This protocol describes a general procedure for the enrichment of triterpenoids from a crude plant extract.

  • Resin Selection and Pre-treatment:

    • Select a suitable macroporous resin (e.g., D101, AB-8, HPD-600) based on preliminary screening for adsorption and desorption characteristics.[3]

    • Soak the resin in ethanol for 24 hours to swell it and remove residual monomers.

    • Wash the resin thoroughly with deionized water until the smell of ethanol is gone.

  • Column Packing:

    • Prepare a slurry of the pre-treated resin in deionized water.

    • Pour the slurry into a glass column and allow the resin to settle, ensuring a uniform packing without air bubbles.

    • Wash the packed column with 2-3 bed volumes of deionized water.

  • Sample Loading:

    • Dissolve the crude extract in deionized water or a low-concentration ethanol solution.

    • Load the sample solution onto the column at a controlled flow rate (e.g., 1-2 bed volumes per hour).

  • Washing:

    • Wash the column with 2-5 bed volumes of deionized water to remove highly polar impurities such as sugars and salts.

  • Elution:

    • Elute the adsorbed triterpenoids with a stepwise or gradient of increasing ethanol concentration (e.g., 30%, 50%, 70%, 95% ethanol).

    • Collect fractions and monitor the presence of triterpenoids using a suitable analytical method (e.g., TLC or HPLC).

  • Concentration:

    • Combine the fractions containing the desired triterpenoids.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the enriched triterpenoid extract.

Protocol 2: Flash Silica Gel Column Chromatography

This protocol outlines a standard procedure for separating triterpenoid derivatives using flash chromatography.

  • Solvent System Selection:

    • Use TLC to determine an optimal solvent system that provides good separation of the target compound from impurities (aim for an Rf value of 0.2-0.4 for the target compound).

  • Column Packing:

    • Select a column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluting solvent.

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the column evenly.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the sample in a minimal amount of the eluting solvent and carefully apply it to the top of the column.

    • Dry Loading (preferred for samples with poor solubility): Dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluting solvent to the column.

    • Apply positive pressure to achieve a steady flow rate.

    • Collect fractions in test tubes.

    • If using a gradient elution, gradually increase the polarity of the solvent system.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC or HPLC to identify those containing the pure compound.

    • Combine the pure fractions and evaporate the solvent.

Protocol 3: Crystallization of Triterpenoid Derivatives

This protocol provides a general workflow for obtaining crystalline triterpenoid derivatives.

  • Solvent Selection:

    • In a small test tube, add a few milligrams of the purified, amorphous triterpenoid derivative.

    • Add a few drops of a solvent and observe the solubility at room temperature.

    • If it dissolves, the solvent is too good. If it doesn't, gently heat the tube.

    • A good solvent will dissolve the compound when hot but not at room temperature.

    • Common solvents to test include hexane, ethyl acetate, acetone, methanol, ethanol, and mixtures thereof.

  • Dissolution:

    • Place the bulk of the purified compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the compound is just dissolved. Avoid using an excess of solvent.

  • Cooling and Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time.

    • Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_pretreatment Pre-treatment cluster_purification Purification cluster_final Final Product start Plant Material extract Extraction (e.g., UAE, Maceration) start->extract concentrate Concentration extract->concentrate partition Liquid-Liquid Partitioning (optional, for pigment removal) concentrate->partition macroporous Macroporous Resin Chromatography partition->macroporous Crude Extract silica Silica Gel Flash Chromatography macroporous->silica Enriched Fraction hplc Preparative HPLC silica->hplc Partially Pure Fraction crystallize Crystallization hplc->crystallize Pure Amorphous Solid end Pure Triterpenoid Derivative crystallize->end

Caption: General experimental workflow for the purification of triterpenoid derivatives.

troubleshooting_chromatography cluster_causes Identify Cause cluster_solutions Implement Solution start Poor Separation in Chromatography? check_tlc Check TLC: Good separation? start->check_tlc check_loading Sample loading issue? check_tlc->check_loading Yes optimize_solvent Optimize mobile phase check_tlc->optimize_solvent No check_column Column packing issue? check_loading->check_column No dry_load Use dry loading check_loading->dry_load Yes repack_column Repack column carefully check_column->repack_column Yes change_method Consider alternative method (e.g., prep HPLC) check_column->change_method No

Caption: Troubleshooting decision tree for poor chromatographic separation.

crystallization_logic cluster_check Initial Checks cluster_actions Troubleshooting Actions start Attempt Crystallization check_purity Is purity >90%? start->check_purity check_solvent Screened multiple solvents? check_purity->check_solvent Yes repurify Perform further purification check_purity->repurify No solvent_screen Systematic solvent screening check_solvent->solvent_screen No induce_nucleation Induce nucleation (scratching, seeding) check_solvent->induce_nucleation Yes, but no crystals repurify->start solvent_screen->start slow_evaporation Try slow evaporation or anti-solvent addition induce_nucleation->slow_evaporation end Crystals Formed slow_evaporation->end

Caption: Logical workflow for developing a crystallization method.

References

Technical Support Center: Minimizing Cytotoxicity to Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The goal is to offer practical guidance on minimizing the cytotoxic effects of therapeutic agents on normal cells during in vitro experiments, thereby enhancing the therapeutic window of potential drug candidates.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: High Cytotoxicity Observed in Normal Cell Lines Compared to Cancer Cell Lines

  • Potential Cause: Off-target effects of the compound.

  • Suggested Solution:

    • Perform Target Engagement Studies: Confirm that the compound is binding to its intended target in both normal and cancer cells at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is a valuable technique for this purpose.

    • Kinase Selectivity Profiling: If the compound is a kinase inhibitor, profile it against a broad panel of kinases to identify any off-target interactions that might be responsible for the toxicity in normal cells.

    • Use a Structurally Unrelated Inhibitor: Test a different compound with a distinct chemical structure that is known to inhibit the same target. If this second compound does not show the same cytotoxic profile, it suggests the initial compound's toxicity may be due to off-target effects.

  • Potential Cause: The normal cell line has a higher proliferation rate than the cancer cell line.

  • Suggested Solution:

    • Reduce Serum Concentration: Lowering the serum concentration in the culture medium for the normal cells can slow their proliferation rate, potentially making them less susceptible to cell-cycle-dependent cytotoxic agents.

    • Induce Temporary Cell Cycle Arrest: Consider using a cytostatic agent to transiently halt the cell cycle of the normal cells during the treatment period. This approach is a key principle of "cyclotherapy."

  • Potential Cause: The normal cell line expresses a higher level of the target protein than the cancer cell line.

  • Suggested Solution:

    • Quantify Target Expression: Use techniques like Western blotting or flow cytometry to compare the expression levels of the target protein in both the normal and cancer cell lines.

    • Select an Alternative Normal Cell Line: If feasible, choose a normal cell line with lower or no expression of the target protein for your comparative studies.

Issue 2: Inconsistent Cytotoxicity Results Across Experiments

  • Potential Cause: Variability in cell culture conditions.

  • Suggested Solution:

    • Standardize Cell Seeding: Ensure consistent cell seeding densities across all experiments.

    • Use a Consistent Passage Number: Utilize cells within a narrow passage number range to minimize genetic drift and phenotypic changes.

    • Regular Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination, as it can significantly impact cellular responses to treatments.

  • Potential Cause: Degradation or instability of the test compound.

  • Suggested Solution:

    • Proper Compound Storage: Store the compound according to the manufacturer's recommendations, typically in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • Prepare Fresh Dilutions: Prepare fresh dilutions of the compound from a stock solution for each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to proactively design experiments to minimize cytotoxicity to normal cells?

A1: Several strategies can be employed:

  • Dose-Response Optimization: Conduct thorough dose-response studies on both cancer and normal cell lines to identify a "therapeutic window" where the compound is effective against cancer cells but has minimal impact on normal cells.

  • Time-Course Experiments: Determine the optimal treatment duration. Shorter exposure times may be sufficient to kill cancer cells while sparing normal cells.

  • Leverage Cancer-Specific Vulnerabilities: Exploit differences between cancer and normal cells, such as altered signaling pathways (e.g., p53 status) or higher expression of specific surface receptors for targeted drug delivery.

  • Cyclotherapy: This approach involves inducing a temporary and reversible cell cycle arrest in normal cells, making them less sensitive to cell-cycle-specific anticancer drugs.[1] Since many cancer cells have defects in cell cycle checkpoints (e.g., mutated p53), they will not arrest and will be preferentially killed by the cytotoxic agent.[2]

Q2: How can I determine if the observed cytotoxicity is an on-target or off-target effect?

A2: A multi-faceted approach is recommended:

  • Cellular Thermal Shift Assay (CETSA): This assay directly measures the binding of your compound to its intended target within the cell. A shift in the thermal stability of the target protein upon compound binding confirms engagement.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the intended target protein. If the cytotoxic effect is still observed in the absence of the target, it is likely an off-target effect.

  • Broad-Spectrum Profiling: Screen your compound against panels of other potential targets, such as kinases or G-protein coupled receptors, to identify unintended interactions.

Q3: What are some key considerations when working with primary cells to minimize cytotoxicity?

A3: Primary cells are generally more sensitive than immortalized cell lines. Key considerations include:

  • Gentle Handling: Minimize mechanical stress during cell isolation, seeding, and passaging.

  • Optimized Culture Conditions: Use appropriate media, supplements, and culture vessel coatings specific to the primary cell type.

  • Solvent Toxicity: Ensure the final concentration of solvents like DMSO is as low as possible and consistent across all experimental conditions.

Data Presentation: Comparative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of common chemotherapeutic agents against various human cancer cell lines and normal human cell lines. A lower IC50 value indicates higher potency. The selectivity index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.

Table 1: Comparative IC50 Values (µM) of Doxorubicin

Cell LineCancer TypeIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
MCF-7Breast Cancer2.50[3][4]HK-2>20[3][4]>8.0
HeLaCervical Cancer2.92[3][4]HK-2>20[3][4]>6.8
HepG2Liver Cancer12.18[3][4]HK-2>20[3][4]>1.6
A549Lung Cancer>20[3][4]HK-2>20[3][4]-

Table 2: Comparative IC50 Values of Cisplatin (B142131) and Paclitaxel

DrugCancer Cell LineCancer TypeIC50Normal Cell LineIC50Selectivity Index (SI)
CisplatinC643Anaplastic Thyroid Cancer0.8 µM[5]---
CisplatinC3948Anaplastic Thyroid Cancer1.5 µM[5]---
PaclitaxelOVCAR-3Ovarian Cancer3.4 nM[6]---
PaclitaxelSK-OV-3Ovarian Cancer0.4 nM[6]---

Note: Direct comparisons of SI are most informative when the same normal cell line is used.

Experimental Protocols

Protocol 1: Differential Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay

This protocol is designed to compare the cytotoxic effects of a compound on both a cancer cell line and a normal cell line.

Materials:

  • Cancer and normal adherent cell lines

  • Complete culture medium

  • 96-well flat-bottom plates

  • Test compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA), 50% (w/v) in dH2O, cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% acetic acid solution

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cancer and normal cells.

    • Seed the cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Include vehicle controls (medium with the same solvent concentration as the highest compound concentration) and a blank (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions or controls.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).[7]

  • Cell Fixation:

    • After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration of 10%) without removing the medium.

    • Incubate the plates at 4°C for 1 hour to fix the cells.[7]

  • Staining:

    • Carefully remove the supernatant and wash the plates five times with slow-running tap water.

    • Remove excess water by tapping the plate on a paper towel and allow the plates to air-dry completely.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Washing:

    • Quickly wash the plates four times with 200 µL of 1% acetic acid to remove unbound dye.

    • Allow the plates to air-dry completely.[2]

  • Solubilization and Measurement:

    • Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Shake the plate for 5-10 minutes.

    • Measure the optical density (OD) at 510-570 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value for both the cancer and normal cell lines.

Mandatory Visualizations

Diagram 1: p53-Dependent Apoptosis Pathway

p53_apoptosis dna_damage DNA Damage atm ATM/ATR Kinases dna_damage->atm p53 p53 atm->p53 phosphorylates mdm2 MDM2 p53->mdm2 p21 p21 p53->p21 activates bax Bax p53->bax activates mdm2->p53 inhibits g1_arrest G1 Cell Cycle Arrest p21->g1_arrest induces mitochondrion Mitochondrion bax->mitochondrion cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: p53 activation by DNA damage leads to cell cycle arrest or apoptosis.

Diagram 2: CDK4/6 Inhibitor Mechanism of Action

cdk46_inhibition cyclinD Cyclin D cdk46_complex Cyclin D-CDK4/6 Complex cyclinD->cdk46_complex cdk46 CDK4/6 cdk46->cdk46_complex rb Rb cdk46_complex->rb phosphorylates e2f E2F rb->e2f inhibits g1_s_transition G1/S Transition e2f->g1_s_transition promotes cdk46_inhibitor CDK4/6 Inhibitor cdk46_inhibitor->cdk46_complex inhibits

Caption: CDK4/6 inhibitors block Rb phosphorylation, causing G1 cell cycle arrest.[8][9]

Diagram 3: Cyclotherapy Experimental Workflow

cyclotherapy_workflow start Start: Co-culture of Normal & Cancer Cells pretreatment Pre-treatment: Low-dose p53 activator or Kinase Inhibitor start->pretreatment normal_arrest Normal Cells: G1 Arrest pretreatment->normal_arrest cancer_proliferate Cancer Cells (p53 mutant): Continue Proliferation pretreatment->cancer_proliferate cytotoxic_treatment Treatment: Cell-cycle specific cytotoxic drug normal_arrest->cytotoxic_treatment cancer_proliferate->cytotoxic_treatment normal_spared Normal Cells Spared cytotoxic_treatment->normal_spared cancer_killed Cancer Cells Killed cytotoxic_treatment->cancer_killed end End: Selective Cancer Cell Death normal_spared->end cancer_killed->end

Caption: Cyclotherapy workflow for selective killing of cancer cells.

References

Technical Support Center: Enhancing the Bioavailability of Euscaphic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of euscaphic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is euscaphic acid and why is its bioavailability a concern?

A1: Euscaphic acid is a natural pentacyclic triterpenoid (B12794562) with various reported pharmacological activities, including anti-inflammatory, anti-diabetic, and anti-cancer effects.[1][2][3] Like many other triterpenoids, euscaphic acid is a lipophilic molecule with poor aqueous solubility, which is a primary reason for its low oral bioavailability.[4] Furthermore, evidence suggests that euscaphic acid is a substrate of P-glycoprotein (P-gp), an efflux transporter in the intestines that actively pumps the compound back into the intestinal lumen, further limiting its absorption into the bloodstream.[5]

Q2: What are the main strategies to enhance the oral bioavailability of euscaphic acid derivatives?

A2: The primary strategies focus on overcoming its poor solubility and P-gp efflux. These include:

  • Nanoformulations: Encapsulating euscaphic acid derivatives in nanocarriers like nanoemulsions, solid lipid nanoparticles (SLNs), or polymeric nanoparticles can improve solubility, protect from degradation, and enhance absorption.

  • Solid Dispersions: Dispersing euscaphic acid derivatives in a hydrophilic polymer matrix at a molecular level can significantly increase their dissolution rate.[6][7][8]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions in the gastrointestinal tract, enhancing the solubilization and absorption of lipophilic drugs.[4][9][10]

  • Co-administration with P-gp Inhibitors: Using known P-gp inhibitors can block the efflux of euscaphic acid derivatives, thereby increasing their intestinal absorption.[11][12][13]

Q3: What are the known signaling pathways affected by euscaphic acid?

A3: Euscaphic acid has been reported to modulate several key signaling pathways, including:

  • PI3K/AKT/mTOR Pathway: It has been shown to inhibit this pathway, which is crucial in cell proliferation and survival, contributing to its anti-cancer properties.[14][15]

  • TLR4-mediated NF-κB Signaling Pathway: Euscaphic acid can inhibit the activation of this pathway, which plays a central role in inflammatory responses.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and in vitro/in vivo testing of euscaphic acid derivatives.

Problem Potential Cause Troubleshooting & Optimization
Low drug loading in nanoformulations (e.g., nanoemulsions, SLNs). Poor solubility of the euscaphic acid derivative in the lipid/oil phase of the formulation.- Screen a variety of oils and lipids to find one with higher solubilizing capacity for your specific derivative.- Use a co-solvent that is miscible with the oil phase to increase drug solubility.- Optimize the drug-to-lipid ratio.
Instability of the formulation (e.g., aggregation, precipitation, phase separation). - Suboptimal surfactant/co-surfactant concentration.- Incompatible excipients.- Inappropriate storage conditions.- Perform a thorough screening of surfactants and co-surfactants to find the optimal combination and concentration for stabilizing the formulation.- Conduct compatibility studies between the drug and excipients.- Store the formulation under appropriate conditions (e.g., protected from light, controlled temperature).
Inconsistent results in Caco-2 permeability assays. - Low aqueous solubility of the compound leading to precipitation in the assay buffer.- High non-specific binding of the compound to the plate or cell monolayer.- Variability in the expression of P-gp on the Caco-2 cell monolayers.- Use a modified assay buffer containing a non-toxic solubilizing agent (e.g., a low concentration of a suitable surfactant).- Include a P-gp inhibitor (e.g., verapamil) in a parallel experiment to confirm P-gp mediated efflux.- Ensure consistent cell culture conditions and passage number to maintain stable transporter expression.
No significant improvement in bioavailability in animal studies despite promising in vitro results. - The formulation does not effectively release the drug at the site of absorption.- Significant first-pass metabolism in the gut wall or liver.- The chosen animal model may not be representative of human physiology.- Optimize the formulation to ensure drug release in the upper small intestine where absorption is most likely to occur.- Investigate the potential for intestinal and hepatic metabolism of the euscaphic acid derivative.- Consider using a different animal model or justify the relevance of the current model.
High variability in in vivo study results. - Inconsistent dosing or formulation administration.- Physiological variability within the animal cohort.- In vivo instability of the formulation.- Standardize the dosing and administration procedures.- Increase the number of animals per group to improve statistical power.- Evaluate the stability of the formulation in simulated gastric and intestinal fluids.

Quantitative Data Summary

The following tables summarize potential improvements in solubility and bioavailability based on studies of similar poorly soluble compounds when specific formulation strategies are employed. Note that these are illustrative examples, and the actual enhancement for euscaphic acid derivatives will need to be determined experimentally.

Table 1: Potential Solubility Enhancement with Solid Dispersions

DrugCarrierDrug:Carrier RatioFold Increase in SolubilityReference
ClotrimazoleMannitol1:100806[7]
Diclofenac SodiumEudragit E 1001:458.8[7]
BosentanPoloxamer 1881:510[7]

Table 2: Potential Bioavailability Enhancement with Nanoformulations

DrugFormulationAnimal ModelFold Increase in Relative BioavailabilityReference
Ursolic AcidNanocrystalsRats2.56[16]
NimodipineSEDDSRabbitsSignificantly higher than suspension and oily solution[17]

Experimental Protocols

1. Preparation of Euscaphic Acid Derivative Solid Dispersion by Solvent Evaporation Method

  • Objective: To prepare a solid dispersion of a euscaphic acid derivative to enhance its dissolution rate.

  • Materials: Euscaphic acid derivative, a hydrophilic polymer (e.g., PVP K30, HPMC, or Soluplus®), and a suitable organic solvent (e.g., methanol, ethanol, or a mixture).

  • Procedure:

    • Accurately weigh the euscaphic acid derivative and the hydrophilic polymer in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Dissolve both the drug and the polymer in a minimal amount of the chosen organic solvent with the aid of sonication or gentle heating.

    • Ensure a clear solution is formed, indicating molecular dispersion.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid film in a vacuum oven at room temperature for 24-48 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve of appropriate mesh size.

    • Store the prepared solid dispersion in a desiccator until further characterization.

2. Formulation of a Self-Emulsifying Drug Delivery System (SEDDS) for a Euscaphic Acid Derivative

  • Objective: To develop a SEDDS formulation to improve the solubility and oral absorption of a euscaphic acid derivative.

  • Materials: Euscaphic acid derivative, an oil phase (e.g., Capryol 90, Labrafil M 1944 CS), a surfactant (e.g., Cremophor EL, Tween 80), and a co-surfactant (e.g., Transcutol HP, PEG 400).

  • Procedure:

    • Determine the solubility of the euscaphic acid derivative in various oils, surfactants, and co-surfactants to select the most suitable excipients.

    • Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. This is done by mixing the oil, surfactant, and co-surfactant in different ratios and observing the formation of an emulsion upon dilution with water.

    • Prepare the SEDDS pre-concentrate by accurately weighing and mixing the selected oil, surfactant, and co-surfactant.

    • Add the euscaphic acid derivative to the mixture and stir until it is completely dissolved. Gentle heating may be applied if necessary.

    • To evaluate the self-emulsification performance, add a small amount of the prepared SEDDS pre-concentrate to a larger volume of water with gentle agitation and observe the formation of a clear or slightly opalescent microemulsion.

    • Characterize the resulting emulsion for droplet size, polydispersity index (PDI), and zeta potential.

3. Caco-2 Cell Permeability Assay for Euscaphic Acid Derivatives

  • Objective: To assess the intestinal permeability and identify the potential for P-gp mediated efflux of a euscaphic acid derivative.

  • Materials: Caco-2 cells, Transwell® inserts, Hank's Balanced Salt Solution (HBSS), a P-gp inhibitor (e.g., verapamil), and the euscaphic acid derivative.

  • Procedure:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Prepare the transport buffer (HBSS, pH 7.4). Prepare the dosing solution of the euscaphic acid derivative in the transport buffer. Due to the poor aqueous solubility of euscaphic acid, a low percentage of a co-solvent like DMSO may be required.

    • For the apical-to-basolateral (A-B) permeability assessment, add the dosing solution to the apical side of the Transwell® insert and fresh transport buffer to the basolateral side.

    • For the basolateral-to-apical (B-A) permeability assessment, add the dosing solution to the basolateral side and fresh transport buffer to the apical side.

    • To assess P-gp mediated efflux, perform the B-A permeability assay in the presence and absence of a known P-gp inhibitor (e.g., 100 µM verapamil).

    • Incubate the plates at 37°C with 5% CO2 for a specified time (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

    • Quantify the concentration of the euscaphic acid derivative in the samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER greater than 2 suggests the compound is a substrate for an efflux transporter like P-gp.

Visualizations

Below are diagrams illustrating key signaling pathways and an experimental workflow relevant to the study of euscaphic acid derivatives.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Proliferation Cell Proliferation & Survival mTORC1->Cell_Proliferation Euscaphic_Acid Euscaphic Acid Derivatives Euscaphic_Acid->PI3K inhibits Euscaphic_Acid->AKT inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of euscaphic acid derivatives.

TLR4_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_Complex IKK Complex TRAF6->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammatory_Genes Inflammatory Gene Transcription NFkB->Inflammatory_Genes translocates to Euscaphic_Acid Euscaphic Acid Derivatives Euscaphic_Acid->IKK_Complex inhibits Bioavailability_Workflow Start Start: Euscaphic Acid Derivative with Low Oral Bioavailability Formulation Formulation Development Start->Formulation Nanoemulsion Nanoemulsion Formulation->Nanoemulsion Solid_Dispersion Solid Dispersion Formulation->Solid_Dispersion SEDDS SEDDS Formulation->SEDDS In_Vitro In Vitro Evaluation Nanoemulsion->In_Vitro Solid_Dispersion->In_Vitro SEDDS->In_Vitro Dissolution Dissolution Studies In_Vitro->Dissolution Caco2 Caco-2 Permeability In_Vitro->Caco2 In_Vivo In Vivo Animal Studies In_Vitro->In_Vivo Promising Results Pharmacokinetics Pharmacokinetic Analysis (AUC, Cmax, Tmax) In_Vivo->Pharmacokinetics End End: Optimized Formulation with Enhanced Bioavailability Pharmacokinetics->End

References

Technical Support Center: Scaling Up the Synthesis of 2,3-O-Isopropylidenyl Euscaphic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful synthesis and scale-up of 2,3-O-Isopropylidenyl euscaphic acid.

Overview of the Synthesis

The synthesis of this compound involves the protection of the cis-diol at the C2 and C3 positions of euscaphic acid using an acetonide group. Euscaphic acid is a pentacyclic triterpenoid (B12794562) naturally found in various plants, including those from the Rosa genus.[1][2] For large-scale production, the starting material, euscaphic acid, is typically isolated and purified from these botanical sources.[3][4]

The core reaction is the acid-catalyzed formation of a cyclic ketal (an acetonide) from the vicinal diol of euscaphic acid and an acetone (B3395972) equivalent. This guide will focus on the use of 2,2-dimethoxypropane (B42991) (DMP) as the acetone source, which is often preferred for its ability to drive the reaction to completion by producing volatile byproducts (methanol and acetone).[5]

Experimental Protocols

Detailed methodologies for both a laboratory-scale and a scaled-up synthesis are provided below. These protocols are based on established methods for acetonide protection of diols.[5][6][7]

A. Laboratory-Scale Synthesis (1 g)

  • Reagents and Materials:

    • Euscaphic Acid (purity >95%): 1.0 g

    • Anhydrous Acetone: 50 mL

    • 2,2-Dimethoxypropane (DMP): 5 mL

    • p-Toluenesulfonic acid (pTSA) monohydrate: 0.05 g

    • Saturated sodium bicarbonate solution

    • Ethyl acetate (B1210297)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • To a dry 100 mL round-bottom flask, add euscaphic acid (1.0 g).

    • Add anhydrous acetone (50 mL) and 2,2-dimethoxypropane (5 mL).

    • Stir the suspension at room temperature until the euscaphic acid is partially dissolved.

    • Add p-toluenesulfonic acid monohydrate (0.05 g).

    • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The product is more nonpolar than the starting material.

    • Once the reaction is complete (typically 2-4 hours), quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to yield this compound.

B. Scaled-Up Synthesis (50 g)

  • Reagents and Materials:

    • Euscaphic Acid (purity >95%): 50.0 g

    • Anhydrous Acetone: 1.5 L

    • 2,2-Dimethoxypropane (DMP): 250 mL

    • p-Toluenesulfonic acid (pTSA) monohydrate: 2.5 g

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography or recrystallization solvents (e.g., methanol (B129727)/water)

  • Procedure:

    • In a 3 L three-neck flask equipped with a mechanical stirrer, add euscaphic acid (50.0 g).

    • Add anhydrous acetone (1.5 L) and 2,2-dimethoxypropane (250 mL).

    • Stir the mixture vigorously to ensure good suspension.

    • Add p-toluenesulfonic acid monohydrate (2.5 g) in one portion.

    • Continue stirring at room temperature and monitor the reaction by TLC. The reaction may take slightly longer than the small-scale version.

    • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Concentrate the mixture on a rotary evaporator to remove the bulk of the acetone.

    • Extract the remaining aqueous slurry with ethyl acetate (3 x 500 mL).

    • Combine the organic extracts and wash with brine (1 x 500 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

    • For purification, either perform column chromatography or attempt recrystallization from a suitable solvent system (e.g., methanol/water) to obtain pure this compound.

Data Presentation

Example Data for Scale-Up Comparison

ParameterLaboratory ScaleScaled-Up
Starting Material
Euscaphic Acid (g)1.050.0
Reagents
Anhydrous Acetone (mL)501500
2,2-Dimethoxypropane (mL)5250
p-TSA monohydrate (g)0.052.5
Reaction Conditions
Temperature (°C)Room TemperatureRoom Temperature
Reaction Time (h)2 - 43 - 6
Results
Theoretical Yield (g)~1.08~54.2
Typical Actual Yield (g)0.95 - 1.0246.5 - 50.1
Yield (%)88 - 94%86 - 92%
Purity (by HPLC)>98%>98%

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_purification Purification start Euscaphic Acid reagents Add Anhydrous Acetone, 2,2-Dimethoxypropane (DMP), and p-TSA catalyst start->reagents reaction Stir at Room Temperature (Monitor by TLC) reagents->reaction quench Quench with Saturated Sodium Bicarbonate reaction->quench evap Remove Acetone (Rotary Evaporation) quench->evap extract Extract with Ethyl Acetate evap->extract wash_dry Wash with Brine & Dry over MgSO4 extract->wash_dry crude Concentrate to Crude Product wash_dry->crude purify Column Chromatography or Recrystallization crude->purify final_product Pure 2,3-O-Isopropylidenyl Euscaphic Acid purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up.

Q1: The reaction is very slow or appears to be incomplete (starting material remains on TLC). What should I do?

  • Possible Cause 1: Insufficient Catalyst. The amount of acid catalyst may be too low, especially if the starting material has basic impurities.

    • Solution: Add a small additional amount of pTSA and continue to monitor the reaction.

  • Possible Cause 2: Presence of Water. Water can hydrolyze the intermediate hemi-ketal and prevent the reaction from going to completion.

    • Solution: Ensure all glassware is oven-dried and solvents are anhydrous. Using a drying agent like anhydrous CaCl₂ in a soxhlet thimble during the reaction can help remove water.[5]

  • Possible Cause 3: Poor Solubility. Euscaphic acid may not be sufficiently soluble in acetone alone.

    • Solution: Consider using a co-solvent like anhydrous DMF or THF to improve solubility. However, be mindful that this will complicate the work-up.

Q2: My yield is significantly lower than expected after purification. Where could the product have been lost?

  • Possible Cause 1: Incomplete Reaction. As mentioned in Q1, if the reaction did not go to completion, the yield will be low.

  • Possible Cause 2: Product Degradation. Prolonged exposure to acidic conditions can potentially lead to side reactions or degradation.

    • Solution: Do not let the reaction run for an excessively long time after completion is observed on TLC. Quench the reaction promptly.

  • Possible Cause 3: Losses during Work-up. The product may have some water solubility, leading to losses during the aqueous wash.

    • Solution: Ensure the aqueous layer is thoroughly extracted with ethyl acetate. Back-extracting the aqueous washes can help recover more product.

  • Possible Cause 4: Difficult Purification. If byproducts are formed that have similar polarity to the desired product, separation by column chromatography can be difficult and lead to yield loss.

    • Solution: Optimize the reaction conditions to minimize byproduct formation. For purification, try different solvent systems for chromatography or consider recrystallization.

Q3: I see multiple new spots on my TLC plate, in addition to the product spot. What are these byproducts?

  • Possible Cause 1: Formation of other Ketal Products. If there are other diols present in the starting material, they may also be protected. Euscaphic acid itself has other hydroxyl groups which are generally less reactive for acetonide formation.

    • Solution: Ensure the purity of the starting euscaphic acid. The 2,3-diol is a cis-diol, which reacts preferentially to form the five-membered acetonide ring.

  • Possible Cause 2: Dehydration. Strong acidic conditions or heat can sometimes cause dehydration of the tertiary alcohol at C19.

    • Solution: Use a catalytic amount of acid and run the reaction at room temperature. Avoid strong acids like concentrated sulfuric acid unless necessary.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Insufficient Catalyst start->cause1 cause2 Water Contamination start->cause2 cause3 Poor Solubility start->cause3 cause4 Product Loss during Work-up start->cause4 sol1 Add more pTSA cause1->sol1 sol2 Use Anhydrous Reagents & Dry Glassware cause2->sol2 sol3 Use Co-solvent (e.g., THF) cause3->sol3 sol4 Thorough Extraction cause4->sol4

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is 2,2-dimethoxypropane (DMP) used instead of just acetone?

DMP serves as both the acetone source and a water scavenger. It reacts with the diol to form the acetonide, and the byproducts are methanol and acetone. This reaction equilibrium is more favorable compared to using acetone directly, where water is produced and can reverse the reaction.[5]

Q2: What is the role of the p-toluenesulfonic acid (pTSA)? Can other acids be used?

pTSA is an acid catalyst that protonates one of the hydroxyl groups of the diol, making it a better leaving group (water) and facilitating the nucleophilic attack by the other hydroxyl group to form the cyclic ketal. Other acid catalysts like sulfuric acid, iodine, or acidic ion-exchange resins can also be used.[6] pTSA is often preferred because it is a solid, easy to handle, and provides mild reaction conditions.

Q3: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most common method. The product, this compound, is less polar than the starting material, euscaphic acid, due to the protection of two hydroxyl groups. Therefore, on a silica gel TLC plate, the product will have a higher Rf value (it will travel further up the plate) than the starting material. A suitable eluent system would be a mixture of hexane (B92381) and ethyl acetate.

Q4: What are the key considerations when scaling up this reaction from 1 g to 50 g?

  • Mixing: Ensure efficient stirring to keep the euscaphic acid suspended and in contact with the reagents. A mechanical stirrer is recommended for larger volumes.

  • Heat Management: Although the reaction is run at room temperature, adding the catalyst might cause a slight exotherm. On a large scale, this could be more noticeable. Ensure the reaction does not overheat.

  • Quenching: The addition of sodium bicarbonate to neutralize the acid catalyst will produce CO₂ gas. Add the bicarbonate solution slowly and carefully on a large scale to control the effervescence and prevent the reaction from foaming over.

  • Extraction and Solvent Volumes: The volumes of solvents for extraction and washing increase significantly. Ensure you have appropriately sized separatory funnels and rotary evaporators to handle the larger volumes.

  • Purification: Purifying 50 g of product by column chromatography can be cumbersome. It is highly recommended to attempt purification by recrystallization first, as this is often more scalable and cost-effective.

References

Technical Support Center: Troubleshooting Inconsistent Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center, a resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address inconsistencies in your experimental results.

General FAQs

Q1: What are the primary sources of inconsistency in experimental results?

A1: Inconsistent experimental results can stem from two main categories of issues: uncontrolled conditions and experimental error. Uncontrolled conditions refer to variables that have not been kept constant across experiments, while experimental error can be either systematic (affecting accuracy) or random (affecting precision).[1][2]

Q2: How can I minimize variability in my experiments?

A2: To enhance the reproducibility of your results, it is crucial to standardize protocols, ensure all reagents are properly prepared and stored, and meticulously calibrate and maintain your equipment.[3] Implementing consistent laboratory practices and thoroughly documenting each experimental step are also key.

Troubleshooting Guides

Select the experimental technique you are having issues with from the options below:

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Enzyme-Linked Immunosorbent Assay (ELISA)

Troubleshooting Inconsistent ELISA Results
Problem Possible Cause Solution
High coefficient of variation (CV%) between duplicate wells Pipetting inconsistency.Ensure proper pipetting technique. Use calibrated pipettes and change tips for each standard, sample, and reagent.[4]
Inadequate plate washing.Ensure all wells are filled and completely emptied during each wash step. Automated plate washers can improve consistency.[5]
Bubbles in wells.Be careful not to introduce air bubbles when adding reagents. Bubbles can interfere with absorbance readings.
Assay-to-assay variability Inconsistent incubation times or temperatures.Adhere strictly to the incubation times and temperatures specified in the protocol. Use a temperature-controlled incubator.[4]
Reagent variability.Use reagents from the same lot for all assays in a single study. Do not use expired reagents.[4]
Differences in plate coating.If coating your own plates, ensure a consistent coating procedure, including antibody concentration, incubation time, and blocking steps.[4][5]
Poor standard curve Improper standard dilution.Double-check calculations and pipetting for the standard dilution series.
Degraded standards.Aliquot and store standards as recommended to avoid repeated freeze-thaw cycles.
Incorrect plate reader settings.Verify the correct wavelength and filter settings on the plate reader.[5]
ELISA FAQs

Q1: Why is my background signal high in my ELISA?

A1: High background can be caused by several factors, including insufficient washing, excessive antibody concentration, or ineffective blocking.[6] Try increasing the number and duration of wash steps, optimizing your antibody dilutions, or using a different blocking buffer.

Q2: What could cause a weak or no signal in my ELISA?

A2: A weak or absent signal may result from using expired or improperly stored reagents, incorrect reagent preparation, or insufficient incubation times.[4] Ensure all reagents are within their expiration date and have been stored correctly. Double-check all dilutions and incubation steps in your protocol.

Detailed Sandwich ELISA Protocol
  • Plate Coating: Coat a 96-well microplate with capture antibody diluted in an appropriate buffer (e.g., PBS). Incubate overnight at 4°C.[3]

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.[3]

  • Washing: Repeat the wash step.

  • Sample/Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).[7]

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[7]

Experimental Workflow: Sandwich ELISA

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_detection Detection p1 Coat with Capture Antibody p2 Wash p1->p2 p3 Block p2->p3 p4 Wash p3->p4 a1 Add Sample/ Standard p4->a1 a2 Wash a1->a2 a3 Add Detection Antibody a2->a3 a4 Wash a3->a4 a5 Add Enzyme Conjugate a4->a5 a6 Wash a5->a6 d1 Add Substrate a6->d1 d2 Stop Reaction d1->d2 d3 Read Plate d2->d3 Western_Blot_Workflow cluster_separation Separation cluster_transfer_blocking Transfer & Blocking cluster_probing Probing cluster_detection Detection s1 Sample Preparation s2 Gel Electrophoresis s1->s2 tb1 Protein Transfer s2->tb1 tb2 Blocking tb1->tb2 p1 Primary Antibody Incubation tb2->p1 p2 Wash p1->p2 p3 Secondary Antibody Incubation p2->p3 p4 Wash p3->p4 d1 Detection p4->d1 PCR_Troubleshooting start Inconsistent PCR Results no_amp No/Low Amplification start->no_amp non_specific Non-Specific Bands start->non_specific smeared Smeared Bands start->smeared cause1 Poor Template Quality no_amp->cause1 cause2 Incorrect Annealing Temp no_amp->cause2 cause3 PCR Inhibitors no_amp->cause3 non_specific->cause2 cause4 Poor Primer Design non_specific->cause4 cause5 Too Many Cycles non_specific->cause5 smeared->cause2 cause6 Degraded Template smeared->cause6 cause7 Overloaded Template smeared->cause7 solution1 Check DNA Integrity & Concentration cause1->solution1 solution2 Optimize Annealing Temp (Gradient PCR) cause2->solution2 solution3 Purify Template cause3->solution3 solution4 Redesign Primers cause4->solution4 solution5 Reduce Cycle Number cause5->solution5 cause6->solution1 solution6 Reduce Template Amount cause7->solution6 EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival mTOR_Pathway GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Rheb Rheb TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis fourEBP1->ProteinSynthesis MAPK_Pathway Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Response Cellular Response (Proliferation, Differentiation) TranscriptionFactors->Response

References

Technical Support Center: Analytical Method Validation for 2,3-O-Isopropylidenyl Euscaphic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the analytical method validation of 2,3-O-Isopropylidenyl euscaphic acid. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the essential parameters for validating an HPLC method for this compound according to ICH guidelines?

A1: According to the International Conference on Harmonisation (ICH) guidelines (Q2(R1)), the core parameters for validating a quantitative HPLC method include: Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), and Robustness.[1][2][3]

Q2: How do I choose the appropriate column and mobile phase for the analysis of this compound?

A2: For triterpenoid (B12794562) compounds like this compound, a reversed-phase (RP) HPLC method is commonly used.[4] A C18 column is a good starting point. The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water.[5][6] Gradient elution is often necessary to achieve good separation of the analyte from any impurities.[5]

Q3: What detection method is suitable for this compound?

A3: Since many saponins (B1172615) and their derivatives lack a strong chromophore, UV detection at a low wavelength (e.g., 205-210 nm) can be used.[5] However, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often more suitable for quantitative analysis of such compounds as they do not rely on UV absorbance.[4] Mass Spectrometry (MS) can also be coupled with HPLC for high specificity and sensitivity.[6]

Q4: What is a stability-indicating method and why is it important?

A4: A stability-indicating analytical method is a validated quantitative method that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[7] It is crucial during drug development to assess the stability of the drug substance and drug product under various environmental conditions (e.g., light, heat, humidity, acid/base hydrolysis, oxidation).[8]

Troubleshooting Guides

Chromatographic Issues

Q: I am observing peak fronting or tailing for my this compound peak. What could be the cause and how can I resolve it?

A: Peak asymmetry can be caused by several factors. Here’s a systematic approach to troubleshoot this issue:

  • Column Overload: The sample concentration may be too high. Try diluting the sample and reinjecting.

  • Column Degradation: The column may have a void or contaminated frit. Reversing and flushing the column, or replacing it if necessary, can solve this.[9]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. For acidic compounds like euscaphic acid derivatives, a mobile phase with a pH below the pKa can improve peak shape. Consider adding a small amount of an acid like formic acid or acetic acid to your mobile phase.

  • Secondary Interactions: The analyte may be interacting with active sites on the silica (B1680970) packing. This is common with triterpenoid saponins.[10] Adding a competitive base like triethylamine (B128534) to the mobile phase in small concentrations or using a column with end-capping can mitigate this.

Q: My retention times are shifting between injections. What should I check?

A: Fluctuating retention times can compromise the reliability of your method. Consider the following potential causes:

  • Pump and Solvent Delivery Issues: Check for leaks in the HPLC system, as this can cause pressure fluctuations.[11] Ensure the pump is properly primed and there are no air bubbles in the solvent lines.[9][11] Verify that the mobile phase components are thoroughly mixed and degassed.

  • Inconsistent Mobile Phase Composition: If you are using an online mixing system, ensure the proportioning valves are functioning correctly.[10] You can prepare a pre-mixed mobile phase to see if the problem persists.

  • Temperature Fluctuations: Column temperature can significantly impact retention times. Use a column oven to maintain a consistent temperature.[11]

  • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run, especially when using a gradient method.

Validation Parameter Failures

Q: My accuracy (recovery) results are consistently low. What could be the reason?

A: Low recovery can indicate a loss of analyte during sample preparation or analysis.

  • Incomplete Sample Extraction: Re-evaluate your sample extraction procedure. Ensure the chosen solvent fully dissolves the this compound and that the extraction time and technique are sufficient. Sonication can improve extraction efficiency.[12]

  • Sample Adsorption: The analyte may be adsorbing to glassware or filter membranes. Using silanized glassware and selecting appropriate filter materials (e.g., PTFE for organic solvents) can help.

  • Analyte Instability: The compound may be degrading in the sample solvent. Investigate the stability of the analyte in the chosen diluent over the expected analysis time.[13]

Q: My linearity results show a poor correlation coefficient (R² < 0.999). How can I improve this?

A: A non-linear response can be due to detector saturation or issues at low concentrations.

  • Inappropriate Calibration Range: The concentration of your highest standard may be saturating the detector. Reduce the concentration of the upper-level standards. Conversely, your lower-level standards may be near the limit of detection. Ensure your range is appropriate for the detector's linear response.

  • Standard Preparation Errors: Carefully re-prepare your calibration standards, ensuring accurate dilutions. Use calibrated pipettes and volumetric flasks.

  • Detector Settings: For UV detectors, ensure the wavelength is set at the absorbance maximum of the analyte. For ELSD, optimize the nebulizer and evaporator temperatures.

Experimental Protocols

Representative HPLC Method for this compound

This protocol describes a general reversed-phase HPLC method that can be used as a starting point for the analysis of this compound.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (UV, ELSD, or MS).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 70% B

    • 5-20 min: 70% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection:

    • UV at 210 nm, or

    • ELSD (Nebulizer temperature: 30 °C, Evaporator temperature: 50 °C, Gas flow: 1.5 L/min)

Protocol for Forced Degradation Study

To establish the stability-indicating nature of the method, forced degradation studies should be performed on this compound.[8]

  • Acid Hydrolysis: Dissolve the sample in a solution of 0.1 M HCl and heat at 60 °C for 2 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve the sample in a solution of 0.1 M NaOH and keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Dissolve the sample in a 3% solution of hydrogen peroxide and keep at room temperature for 1 hour.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak.

Data Presentation

Table 1: Summary of Validation Parameters and Acceptance Criteria
Validation ParameterAcceptance Criteria
Specificity The analyte peak should be free of interference from placebo, impurities, and degradation products. Peak purity should be acceptable.[14]
Linearity Correlation coefficient (R²) ≥ 0.999[15]
Range 80% to 120% of the test concentration.[2]
Accuracy Mean recovery of 98.0% to 102.0%.[2]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.[2]
Precision (Intermediate) Overall RSD ≤ 2.0% when tested by different analysts, on different days, or with different equipment.[3]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.[2][13]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.[2][13]
Robustness RSD ≤ 2.0% after deliberate small variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).[3][13]
Table 2: System Suitability Test (SST) Parameters
SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
Repeatability (%RSD) RSD of peak area for 5 replicate injections ≤ 2.0%[16]

Visualizations

G cluster_0 Method Development cluster_1 Method Validation MD1 Literature Search & Analyte Characterization MD2 Select Column & Mobile Phase MD1->MD2 MD3 Optimize Chromatographic Conditions MD2->MD3 V1 Specificity / Forced Degradation MD3->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy (Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 Report Validated Analytical Method Report V6->Report Finalize Method

Caption: Workflow for Analytical Method Development and Validation.

G cluster_instrument Instrument Checks cluster_method Method Parameter Checks cluster_consumables Consumables Checks Start Problem Observed (e.g., Peak Tailing) I1 Check for Leaks Start->I1 I2 Verify Pump Performance (Pressure Stability) I1->I2 End Problem Resolved I1->End Leak found & fixed I3 Check Column Oven Temperature I2->I3 M1 Prepare Fresh Mobile Phase I3->M1 If no instrument issue M2 Check Sample Concentration (Dilute if necessary) M1->M2 M3 Adjust Mobile Phase pH M2->M3 M2->End Overload identified C1 Flush Column M3->C1 If no method issue M3->End pH adjusted C2 Replace Column C1->C2 C1->End Contamination cleared C2->End If issue persists

Caption: Logical Flow for Troubleshooting HPLC Peak Shape Issues.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Euscaphic Acid and its Isopropylidenyl Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of euscaphic acid and a closely related isopropylidenyl-modified analogue, 3α,23-O-Isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid. Due to the limited availability of public data on 2,3-O-Isopropylidenyl euscaphic acid, this document utilizes data from a structurally similar derivative to provide insights into the potential effects of isopropylidenyl modification on the biological profile of euscaphic acid.

Executive Summary

Euscaphic acid, a naturally occurring pentacyclic triterpenoid, has demonstrated a wide range of biological activities, including potent anti-cancer and anti-inflammatory effects. Its proposed mechanism of action in cancer cells involves the suppression of the PI3K/AKT/mTOR signaling pathway.[1] In contrast, data on its isopropylidenyl derivatives are scarce. This guide consolidates the available quantitative data, providing a framework for understanding the potential structure-activity relationships and guiding future research in the development of euscaphic acid-based therapeutic agents.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data on the biological activities of euscaphic acid and its isopropylidenyl analogue. A direct comparison is challenging due to the different biological endpoints measured for each compound.

CompoundBiological ActivityCell Line/TargetMeasurementValueReference
Euscaphic Acid CytotoxicityCNE-1 (Nasopharyngeal Carcinoma)IC₅₀33.39 µg/mL (~68.3 µM)[2]
CytotoxicityC666-1 (Nasopharyngeal Carcinoma)IC₅₀36.86 µg/mL (~75.4 µM)[2]
Enzyme InhibitionDNA polymerase α (calf)IC₅₀61 µM
Enzyme InhibitionDNA polymerase β (rat)IC₅₀108 µM
Enzyme InhibitionAcetylcholinesterase (AChE)IC₅₀35.9 µM[3]
Enzyme Inhibitionα-glucosidaseIC₅₀24.9 µM[3]
3α,23-O-Isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid Cell Cycle InhibitiontsFT210 (murine temperature-sensitive mutant)MIC183.8 µM[4][5]

Note: The molecular weight of euscaphic acid (C₃₀H₄₈O₅) is 488.7 g/mol .[3][6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell viability by 50% (IC₅₀).

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., euscaphic acid) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method is employed to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired duration. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of the PI.

  • Data Analysis: Analyze the resulting DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Anti-inflammatory Activity (Nitric Oxide Production Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: The amount of nitrite in the supernatant is indicative of NO production. Calculate the percentage of inhibition of NO production compared to the LPS-only treated control.

Visualizations

The following diagrams illustrate key experimental workflows and the signaling pathway associated with euscaphic acid's biological activity.

experimental_workflow_cytotoxicity cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate 24h cell_seeding->incubation_24h compound_addition Add test compound incubation_24h->compound_addition incubation_48h Incubate 48h compound_addition->incubation_48h mtt_addition Add MTT solution incubation_48h->mtt_addition incubation_4h Incubate 4h mtt_addition->incubation_4h solubilization Add DMSO incubation_4h->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Experimental Workflow for Cytotoxicity (MTT) Assay.

experimental_workflow_cell_cycle cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis cell_treatment Treat cells with test compound cell_harvest Harvest cells cell_treatment->cell_harvest fixation Fix in 70% ethanol cell_harvest->fixation pi_staining Stain with Propidium Iodide & RNase A fixation->pi_staining flow_cytometry Analyze by Flow Cytometry pi_staining->flow_cytometry histogram_analysis Analyze DNA content histogram flow_cytometry->histogram_analysis

Workflow for Cell Cycle Analysis via Flow Cytometry.

pi3k_akt_mtor_pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway cluster_outcomes Cellular Outcomes Euscaphic_Acid Euscaphic Acid PI3K PI3K Euscaphic_Acid->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition

Euscaphic Acid's Inhibition of the PI3K/AKT/mTOR Pathway.

Conclusion

Euscaphic acid demonstrates significant potential as a bioactive compound with anti-cancer and anti-inflammatory properties. The limited data on its isopropylidenyl derivative suggests that chemical modification can alter its biological activity, in this case, showing an effect on cell cycle progression. However, the lack of directly comparable data highlights a critical knowledge gap. Further research, including direct comparative studies of euscaphic acid and its 2,3-O-isopropylidenyl derivative across a range of biological assays, is essential to fully elucidate the structure-activity relationship and to determine if such modifications can enhance the therapeutic potential of the parent compound. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to undertake such investigations.

References

A Comparative Analysis of 2,3-O-Isopropylidenyl Euscaphic Acid and Other Triterpenoid Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer properties of 2,3-O-Isopropylidenyl euscaphic acid and other prominent triterpenoid (B12794562) agents, including oleanolic acid, ursolic acid, betulinic acid, asiatic acid, and corosolic acid. The information is supported by experimental data to aid in research and development decisions.

Data Presentation: Comparative Cytotoxicity

The anti-proliferative activity of these triterpenoids has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. While direct comparative studies across a wide range of cell lines for all compounds are limited, the following table summarizes available IC50 values to provide a comparative perspective.

CompoundCancer Cell LineIC50 (µM)
This compound HL-60 (Human leukemia)72.8[1]
Euscaphic Acid CNE-1 (Nasopharyngeal carcinoma)~21 (at 10 µg/ml)[2]
C666-1 (Nasopharyngeal carcinoma)~21 (at 10 µg/ml)[2]
Oleanolic Acid HCT15 (Colon carcinoma)60[3]
HepG2 (Hepatoma)>32
Caco-2 (Colorectal adenocarcinoma)>32
Ursolic Acid HCT15 (Colon carcinoma)30[3]
MDA-MB-231 (Breast cancer)17.21 (48h)[4]
MCF-10A (Normal breast epithelia)18.68 (48h)[4]
Betulinic Acid MDA-MB-231 (Breast cancer)29.85 (48h)[4]
MCF-10A (Normal breast epithelia)12.35 (48h)[4]
Asiatic Acid A549 (Lung cancer)Not specified
Corosolic Acid HCT116 (Colorectal cancer)24[5]

Mechanisms of Action: A Focus on Signaling Pathways

Triterpenoids exert their anti-cancer effects through the modulation of various signaling pathways, primarily inducing apoptosis (programmed cell death) and inhibiting cell proliferation.

Euscaphic Acid and its Derivative: Euscaphic acid, the parent compound of this compound, has been shown to inhibit the proliferation of nasopharyngeal carcinoma cells by suppressing the PI3K/AKT/mTOR signaling pathway.[6] This pathway is a critical regulator of cell growth, proliferation, and survival.

Other Triterpenoids: Oleanolic acid, ursolic acid, betulinic acid, asiatic acid, and corosolic acid also modulate key signaling pathways. For instance, ursolic acid has been shown to target multiple pathways, including those involving Akt/ERK and NF-κB, to suppress colon cancer cell proliferation and induce apoptosis.[7] Betulinic acid is known to induce apoptosis through the mitochondrial pathway.[8] Asiatic acid has been demonstrated to inhibit the PI3K/Akt/mTOR/p70S6K signaling pathway in human colon carcinoma cells.[9] Corosolic acid has been found to inhibit the JAK2/STAT3 pathway in pancreatic cancer cells.[10]

Signaling Pathway Diagrams

To visualize the mechanisms of action, the following diagrams illustrate the key signaling pathways modulated by these triterpenoid compounds.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT Akt PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Triterpenoids Euscaphic Acid Asiatic Acid Corosolic Acid Ursolic Acid Triterpenoids->PI3K Inhibition Triterpenoids->AKT Inhibition Triterpenoids->mTOR Inhibition

PI3K/Akt/mTOR Signaling Pathway Inhibition by Triterpenoids.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Pathway Triterpenoids Betulinic Acid Ursolic Acid Oleanolic Acid Asiatic Acid Corosolic Acid Bax Bax Triterpenoids->Bax Upregulation Bcl2 Bcl-2 Triterpenoids->Bcl2 Downregulation Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Induction of Apoptosis by Triterpenoids via the Intrinsic Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of the triterpenoid compounds on cancer cell lines and to calculate the IC50 values.

  • Cell Seeding:

    • Harvest cancer cells in their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ to 1 x 10⁵ cells/mL in a complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell adherence.

  • Compound Treatment:

    • Prepare a stock solution of the triterpenoid compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the compound from the stock solution in a serum-free medium. A 2-fold or 3-fold serial dilution is recommended to cover a broad concentration range.

    • Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).

    • Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions to the treatment wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, protected from light.

    • After incubation, carefully remove the MTT-containing medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to calculate the IC50 value.[8]

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with triterpenoid compounds.

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with the desired concentrations of the triterpenoid compound for a specified time.

    • After treatment, collect both floating (apoptotic) and adherent cells.

    • Wash the collected cells with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Add 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer.

    • The cell populations are identified as follows:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells[9][11]

Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with triterpenoid compounds.

  • Cell Lysis and Protein Quantification:

    • Treat cells with the triterpenoid compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Protein Transfer:

    • Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Signal Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample.[12][13]

References

Structure-Activity Relationship of Euscaphic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structure-activity relationships (SAR) of euscaphic acid and its derivatives, focusing on their potential as therapeutic agents. While direct and extensive SAR studies on a wide range of euscaphic acid derivatives are currently limited in publicly available literature, this guide summarizes the known biological activities of euscaphic acid and draws comparisons with structurally similar, well-studied pentacyclic triterpenoids like ursolic acid and oleanolic acid to infer potential SAR trends.

Overview of Biological Activities

Euscaphic acid, a naturally occurring pentacyclic triterpenoid, has demonstrated a range of promising biological activities, including anticancer, anti-inflammatory, and hypoglycemic effects. Understanding the relationship between its chemical structure and biological function is crucial for the design and development of more potent and selective therapeutic agents.

Anticancer Activity

Euscaphic acid has been shown to inhibit the proliferation and promote apoptosis of cancer cells. A key mechanism of its anticancer action is the silencing of the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer cell growth and survival.[1]

Signaling Pathway

The diagram below illustrates the proposed mechanism of action of euscaphic acid in cancer cells. Euscaphic acid treatment leads to the downregulation of key proteins in the PI3K/AKT/mTOR pathway, ultimately inhibiting cell proliferation and inducing apoptosis.[1]

PI3K_AKT_mTOR_pathway cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Euscaphic_Acid Euscaphic Acid Euscaphic_Acid->PI3K inhibits Euscaphic_Acid->AKT inhibits Euscaphic_Acid->mTOR inhibits experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassays Biological Assays cluster_analysis Data Analysis Synthesis Synthesis of Euscaphic Acid Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (MTT Assay) Characterization->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (Griess Assay) Characterization->Anti_inflammatory Hypoglycemic Hypoglycemic Assay (Alloxan-induced model) Characterization->Hypoglycemic SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR_Analysis Anti_inflammatory->SAR_Analysis Hypoglycemic->SAR_Analysis

References

A Comparative Guide to the Anti-inflammatory Potential of 2,3-O-Isopropylidenyl Euscaphic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the potential anti-inflammatory effects of 2,3-O-Isopropylidenyl euscaphic acid. Due to a lack of direct experimental data on this specific derivative in animal models, this document extrapolates its potential efficacy and mechanisms based on studies of its parent compound, euscaphic acid, and another isopropylidene-containing molecule, 3,4-oxo-isopropylidene-shikimic acid. For comparative purposes, the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin, is included as a benchmark. This guide summarizes key quantitative data, details experimental protocols for relevant inflammatory models, and visualizes the pertinent signaling pathways to aid researchers in the evaluation and potential future investigation of this compound.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous effort in drug discovery. Triterpenoids, such as euscaphic acid, have garnered attention for their diverse pharmacological activities, including anti-inflammatory properties. The derivatization of these natural products, for instance, through the introduction of an isopropylidene group to create this compound, is a strategy to potentially enhance their therapeutic index. This guide explores the putative anti-inflammatory effects of this specific derivative by drawing parallels with closely related compounds.

Comparative Efficacy in Animal Models of Inflammation

This section presents quantitative data from studies on euscaphic acid and 3,4-oxo-isopropylidene-shikimic acid to project the potential anti-inflammatory activity of this compound.

Table 1: Comparison of Anti-inflammatory Effects in a Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDosageRoute of AdministrationInhibition of Edema (%)Reference CompoundInhibition by Reference (%)
Euscaphic Acid (proxy) RatNot AvailableNot AvailableData Not AvailableIndomethacinData Not Available
3,4-oxo-isopropylidene-shikimic acid Rat50, 120, 200 mg/kgOral7.8 - 51.0Indomethacin (10 mg/kg)Not Specified
Indomethacin Rat10 mg/kgOralData Not Available--

Note: Data for euscaphic acid in this specific model was not available in the reviewed literature. The data for 3,4-oxo-isopropylidene-shikimic acid suggests a dose-dependent anti-inflammatory effect.[1]

Table 2: Comparison of Effects in Other In Vivo Inflammation Models

CompoundAnimal ModelInflammation ModelDosageRoute of AdministrationKey Findings
Euscaphic Acid MouseAtopic Dermatitis (DFE/DNCB-induced)Not SpecifiedTopicalAmeliorated AD properties, reduced inflammatory cytokine expression.[2]
3,4-oxo-isopropylidene-shikimic acid MouseXylene-induced Ear Edema60, 120, 240 mg/kgOral18.1 - 31.4% reduction in edema.[1]
3,4-oxo-isopropylidene-shikimic acid RatCotton Pellet-induced Granuloma50, 120, 200 mg/kgOral (12 days)11.4 - 24.0% reduction in granuloma weight.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

  • Animals: Male Sprague-Dawley rats (180-220g) are used.

  • Groups: Animals are divided into a control group, a reference drug group (e.g., Indomethacin), and groups for the test compound at various doses.

  • Procedure:

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compound or vehicle is administered orally.

    • After a set time (e.g., 30 minutes), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar tissue of the right hind paw.

    • Paw volume is measured at several time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Xylene-Induced Ear Edema in Mice

This model is used to assess topical and systemic anti-inflammatory activity.

  • Animals: ICR mice (20-25g) are used.

  • Groups: Similar to the paw edema model, animals are divided into control, reference, and test groups.

  • Procedure:

    • The test compound or vehicle is administered orally.

    • After a specified time (e.g., 30 minutes), a fixed volume (e.g., 20 µL) of xylene is applied to the anterior and posterior surfaces of the right ear. The left ear serves as a control.

    • After a set duration (e.g., 15-30 minutes), the mice are euthanized, and circular sections are removed from both ears and weighed.

  • Data Analysis: The difference in weight between the right and left ear punches is calculated. The percentage inhibition of edema is determined by comparing the test groups to the control group.

Atopic Dermatitis (AD) Model in Mice

This model mimics chronic inflammatory skin conditions.

  • Animals: NC/Nga mice are commonly used.

  • Induction of AD:

    • A 1% solution of 2,4-Dinitrochlorobenzene (DNCB) in an acetone-olive oil mixture is applied to the shaved dorsal skin and ears to sensitize the mice.

    • Subsequently, a 0.4% DNCB solution is repeatedly applied to the same areas to elicit AD-like skin lesions.

    • Dermatophagoides farinae extract (DFE) can also be used for sensitization and challenge.

  • Treatment: The test compound (e.g., euscaphic acid) is applied topically to the lesioned skin for a specified period.

  • Evaluation:

    • Skin severity scores are assessed.

    • Histological analysis of skin tissue is performed to evaluate epidermal thickness and inflammatory cell infiltration.

    • Levels of inflammatory cytokines (e.g., TNF-α, IL-4, IL-6) and IgE in the serum and skin are measured by ELISA.

Visualization of Signaling Pathways and Workflows

Understanding the molecular mechanisms and experimental designs is facilitated by visual representations.

Putative Anti-inflammatory Signaling Pathway

Euscaphic acid has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. It is plausible that this compound shares this mechanism.

Caption: Proposed mechanism of NF-κB inhibition.

Experimental Workflow for In Vivo Anti-inflammatory Screening

The following diagram illustrates a typical workflow for evaluating a novel compound in an acute inflammation model.

G start Start: Compound Synthesis/Isolation animal_model Select Animal Model (e.g., Rat Paw Edema) start->animal_model grouping Animal Grouping (Control, Reference, Test Doses) animal_model->grouping dosing Administer Compound/ Vehicle grouping->dosing induction Induce Inflammation (e.g., Carrageenan Injection) dosing->induction measurement Measure Inflammatory Response (e.g., Paw Volume) induction->measurement analysis Data Analysis (% Inhibition) measurement->analysis end End: Evaluate Efficacy analysis->end

Caption: In vivo screening workflow.

Conclusion

While direct evidence for the anti-inflammatory effects of this compound in animal models is currently unavailable, data from its parent compound, euscaphic acid, and the structurally related 3,4-oxo-isopropylidene-shikimic acid, suggest a strong potential for anti-inflammatory activity. The likely mechanism of action involves the modulation of key inflammatory pathways such as NF-κB. Further in vivo studies are warranted to definitively characterize the efficacy, potency, and safety profile of this compound. The experimental protocols and comparative data presented in this guide offer a foundational framework for such future investigations.

References

Unveiling the Action of 2,3-O-Isopropylidenyl Euscaphic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,3-O-Isopropylidenyl euscaphic acid, a derivative of the naturally occurring triterpenoid (B12794562), euscaphic acid. While direct experimental data on the derivative is limited, its mechanism of action can be inferred from the well-documented biological activities of its parent compound. This document outlines these probable mechanisms, compares its cytotoxic potency with established anticancer agents and relevant pathway inhibitors, and provides detailed experimental protocols to facilitate further investigation.

Postulated Mechanism of Action

This compound is a triterpenoid that has demonstrated cytotoxic activity against human leukemia (HL-60) cells[1]. Based on the known biological profile of its parent compound, euscaphic acid, the derivative likely exerts its effects through a multi-faceted approach involving the induction of programmed cell death (apoptosis), halting of the cell division cycle, and modulation of key cellular signaling pathways implicated in cancer progression and inflammation.

The primary hypothesized mechanisms include:

  • Induction of Apoptosis: Euscaphic acid is known to induce apoptosis, potentially through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade[2].

  • Cell Cycle Arrest: A related isopropylidenyl-modified triterpenoid has been shown to inhibit cell cycle progression at the G0/G1 phase[3]. This suggests that this compound may also halt cell division at this critical checkpoint.

  • Inhibition of the PI3K/AKT/mTOR Signaling Pathway: The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its overactivation is a hallmark of many cancers. Euscaphic acid has been shown to suppress this pathway in nasopharyngeal carcinoma cells[4][5].

  • Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a key mediator of inflammatory responses and also plays a role in cancer cell survival and proliferation. Euscaphic acid has demonstrated anti-inflammatory effects by inhibiting NF-κB activation[2][6].

Comparative Performance Data

To contextualize the potential efficacy of this compound, its known cytotoxic activity is compared with that of standard chemotherapeutic agents and specific inhibitors of the implicated signaling pathways.

CompoundTarget/MechanismCell LineIC50 Value
This compound Cytotoxicity (Presumed Multi-target) HL-60 72.8 µM [1]
Etoposide (B1684455)Topoisomerase II inhibitorHL-60~0.47 - 4.16 µM[7][8]
DoxorubicinTopoisomerase II inhibitor, DNA intercalatorHL-60Varies significantly by subline; nanomolar range in sensitive lines[9][10][11]
Paclitaxel (B517696)Microtubule stabilizerHL-60~42.7 ng/mL (~0.05 µM) in K562, another leukemia line; induces apoptosis in HL-60[12][13]
WortmanninPan-PI3K inhibitorCell-free~3-5 nM[1][5][14]
LY294002Pan-PI3K inhibitorPI3Kα~0.5 - 1.4 µM[3][4][15]
Rapamycin (Sirolimus)mTORC1 inhibitorHEK293~0.1 nM[6][16][17][18]
ParthenolideNF-κB inhibitorVarious~2.7 - 18.7 µM in prostate cancer lines[19]
BAY 11-7082IκBα phosphorylation inhibitor (NF-κB pathway)Tumor cells~5-10 µM[2][20][21][22]

Visualizing the Molecular Pathways

To illustrate the hypothesized mechanisms of action, the following diagrams depict the signaling pathways potentially targeted by this compound.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 2,3-O-Isopropylidenyl euscaphic acid Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR signaling pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNFα, LPS) IKK IKK Complex Stimuli->IKK IkB IκB-P (degradation) IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription Inhibitor 2,3-O-Isopropylidenyl euscaphic acid Inhibitor->IKK

Caption: Postulated inhibition of the NF-κB signaling pathway.

Experimental Protocols for Mechanism Confirmation

To validate the hypothesized mechanisms of action for this compound, the following experimental protocols are recommended.

Experimental_Workflow cluster_assays Primary Assays cluster_pathway Pathway Analysis start Start: Treat HL-60 cells with 2,3-O-Isopropylidenyl euscaphic acid mtt Cell Viability Assay (MTT) start->mtt fcm Cell Cycle Analysis (Flow Cytometry) mtt->fcm If cytotoxic wb_apoptosis Apoptosis Marker Analysis (Western Blot) fcm->wb_apoptosis If cell cycle arrest wb_pi3k PI3K/AKT/mTOR Pathway (Western Blot) wb_apoptosis->wb_pi3k If apoptosis is induced wb_nfkb NF-κB Pathway (Western Blot) wb_apoptosis->wb_nfkb end Confirm Mechanism of Action wb_pi3k->end wb_nfkb->end

Caption: Experimental workflow for elucidating the mechanism of action.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on HL-60 cells and calculate its IC50 value.

Methodology:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To investigate the effect of this compound on the cell cycle distribution of HL-60 cells.

Methodology:

  • Cell Treatment: Treat HL-60 cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with ice-cold PBS, and fix in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Western Blot Analysis for Apoptosis and Signaling Pathways

Objective: To detect the activation of apoptosis and the inhibition of key signaling proteins in response to treatment with this compound.

Methodology:

  • Protein Extraction: Treat HL-60 cells with the compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. The following primary antibodies are recommended:

    • Apoptosis: Cleaved Caspase-3, Bcl-2, Bax, PARP.

    • PI3K/AKT/mTOR Pathway: p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR.

    • NF-κB Pathway: p-IκBα, IκBα, p-p65, p65.

    • Loading Control: β-actin or GAPDH.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Euscaphic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two most prevalent analytical techniques for the quantification of Euscaphic Acid and its derivatives: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The objective is to offer a clear, data-driven comparison to aid in the selection of the most appropriate analytical method for research and quality control purposes.

The validation of analytical procedures is a critical requirement for regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5] These guidelines ensure that analytical methods are suitable for their intended purpose, providing reliable data on the identity, purity, and potency of drug substances and products.[1][3] This guide is structured to align with these regulatory expectations, focusing on key validation parameters including specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection and Quantification).[1][2][3]

While direct cross-validation studies for Euscaphic Acid derivatives are limited, this guide synthesizes available data from validated methods for Euscaphic Acid and structurally similar triterpenoid (B12794562) saponins (B1172615) to provide a robust comparative analysis.[6][7][8][9][10][11][12][13]

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and LC-MS/MS depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers higher sensitivity and selectivity, making it ideal for bioanalytical studies where low concentrations of the analyte are expected in complex biological matrices.[8][9][10][14] HPLC-UV is a robust and cost-effective method suitable for the quality control of bulk materials and pharmaceutical formulations where the analyte concentration is relatively high.[15][16][17][18][19]

Table 1: Comparison of HPLC-UV Method Validation Parameters for Triterpenoid Saponins

Analyte (Triterpenoid Saponin)Linearity (r²)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Oleanolic Acid>0.99990.080.2494.70 - 105.81<2.0[12]
Ursolic Acid>0.99990.120.3694.70 - 105.81<2.0[12]
Theasaponin E1>0.99915.050.095.0 - 105.0<5.0[12]
Caffeic Acid0.99991.444.38Not ReportedNot Reported[18][19]

Table 2: Comparison of LC-MS/MS Method Validation Parameters for Triterpenoid Saponins

Analyte (Triterpenoid Saponin)Linearity (r²)Limit of Quantification (LOQ) (ng/mL)Accuracy (Recovery %)Precision (RSD %)Reference
Euscaphic AcidNot Reported2.0FavorableFavorable[8][10]
Sirolimus (as an example of a complex molecule)Not Reported0.5Not ReportedNot Reported

Experimental Protocols

Detailed methodologies are essential for the reproducibility and cross-validation of analytical methods. Below are representative protocols for the analysis of Euscaphic Acid and related triterpenoids using HPLC-UV and LC-MS/MS.

HPLC-UV Method for the Quantification of Triterpenoids

This protocol is a general representation and may require optimization for specific Euscaphic Acid derivatives.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and an autosampler.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (with an acid modifier like acetic acid or phosphoric acid to improve peak shape) in an isocratic or gradient elution mode. The exact ratio should be optimized for the specific analyte.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Triterpenoids lack a strong chromophore, so detection is often performed at a low UV wavelength, such as 210 nm.

  • Standard Preparation:

    • Prepare a stock solution of the Euscaphic Acid derivative reference standard in a suitable solvent (e.g., methanol).

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards at different concentrations.

  • Sample Preparation:

    • Extract the analyte from the sample matrix using a suitable solvent. For plant materials, this may involve reflux extraction with methanol.[6]

    • The extract may need to be purified using techniques like solid-phase extraction (SPE) to remove interfering substances.

    • Filter the final sample solution through a 0.45 µm filter before injection into the HPLC system.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Quantify the Euscaphic Acid derivative in the samples by interpolating their peak areas on the calibration curve.

LC-MS/MS Method for the Quantification of Euscaphic Acid

This protocol is based on a validated method for the quantification of Euscaphic Acid in rat plasma.[8][9][10]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source. A Synergi Fusion-RP C18 column (e.g., 50 mm x 2.0 mm, 4 µm) is a suitable choice.[8][9][10]

  • Mobile Phase: A gradient elution using a mixture of water and methanol, both containing a low concentration of formic acid (e.g., 0.1-0.2‰) to enhance ionization.[8][9][10]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Negative electrospray ionization (ESI-) is often used for acidic compounds like Euscaphic Acid.[8][9][10]

    • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions: The precursor ion (deprotonated molecule [M-H]⁻) and a specific product ion are monitored. For Euscaphic Acid, the transition m/z 487.4 → 469.3 has been reported.[8][9]

  • Standard and Sample Preparation:

    • An internal standard (IS), such as Ursolic Acid, should be used for accurate quantification.[8][9][10]

    • For plasma samples, a protein precipitation step with a solvent like acetonitrile is typically used.[8][9][10]

    • After centrifugation, the supernatant is injected into the LC-MS/MS system.

  • Data Analysis: The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration to construct the calibration curve.

Visualizations

To further clarify the processes involved in analytical method validation and the potential application of Euscaphic Acid derivatives, the following diagrams are provided.

Analytical_Method_Cross_Validation_Workflow cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) A_Dev Method Development A_Val Method Validation A_Dev->A_Val A_Sample Sample Analysis A_Val->A_Sample CrossVal Cross-Validation A_Sample->CrossVal B_Dev Method Development B_Val Method Validation B_Dev->B_Val B_Sample Sample Analysis B_Val->B_Sample B_Sample->CrossVal Comparison Data Comparison & Equivalence Testing CrossVal->Comparison Report Final Report Comparison->Report

Caption: Workflow for the cross-validation of two analytical methods.

Hypothetical_Signaling_Pathway EA Euscaphic Acid Derivative Receptor Cell Surface Receptor EA->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response (e.g., Anti-inflammatory) Nucleus->Response Gene Expression

References

comparing the cytotoxicity of 2,3-O-Isopropylidenyl euscaphic acid across different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the cytotoxic effects of 2,3-O-Isopropylidenyl euscaphic acid against various cancer cell lines, supported by available experimental data and methodologies. This guide also explores the potential mechanisms of action based on related compounds.

Introduction

This compound is a semi-synthetic derivative of euscaphic acid, a naturally occurring triterpenoid. Triterpenes and their derivatives have garnered significant interest in oncological research due to their potential cytotoxic and anti-cancer properties. This guide provides a comparative overview of the cytotoxic activity of this compound, drawing on available data and comparing it with its parent compound and other derivatives.

Data Presentation: Cytotoxicity Across Cell Lines

The available data on the cytotoxicity of this compound is currently limited to a single cell line. To provide a broader context, the following table includes data for euscaphic acid and its other derivatives against a panel of human cancer cell lines.

CompoundCell LineCell TypeIC50 (µM)
This compound HL-60Human promyelocytic leukemia72.8[1]
Euscaphic acid derivative (Euscaphic acid A)NCI-H460Human non-small cell lung carcinoma2.54[2][3]
Euscaphic acid derivative (Euscaphic acid B)MCF-7Human breast adenocarcinoma3.61[2][3]
Euscaphic acid derivative (Euscaphic acid F)CEMHuman T-lymphoblastoid leukemia3.27[2][3]
Euscaphic acid GNCI-H460Human non-small cell lung carcinoma1.64[4]
Hederagenin (related triterpenoid)HT-29Human colorectal adenocarcinoma2.11[4]
Arjunic acid (related triterpenoid)CEMHuman T-lymphoblastoid leukemia1.73[4]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The cytotoxic activity of these compounds is typically evaluated using standard in vitro assays. A generalized protocol for a cytotoxicity assay is outlined below.

General Cytotoxicity Assay Protocol (e.g., MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (like DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan (B1609692) Solubilization: The plates are incubated for a few more hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve these crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Line Culture cell_seeding Seeding in 96-well Plates cell_culture->cell_seeding treatment Incubation with Compound cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Measurement formazan_solubilization->absorbance_reading ic50_determination IC50 Calculation absorbance_reading->ic50_determination signaling_pathway cluster_pathway PI3K/AKT/mTOR Pathway cluster_outcomes Cellular Outcomes Euscaphic_Acid Euscaphic Acid PI3K PI3K Euscaphic_Acid->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

References

in vivo efficacy of 2,3-O-Isopropylidenyl euscaphic acid compared to standard drugs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of in vivo efficacy studies for 2,3-O-Isopropylidenyl euscaphic acid. While its parent compound, euscaphic acid, has demonstrated in vivo anti-inflammatory properties, the isopropylidenyl derivative has primarily been evaluated in in vitro settings for its cytotoxic and cell cycle inhibitory activities.

This guide synthesizes the currently available data for this compound and its related compounds, offering a qualitative comparison to the in vivo activities of its parent compound and outlining the standard methodologies used for evaluating similar molecules.

In Vitro Activity of this compound and Related Compounds

Initial research has focused on the effects of this compound at a cellular level. One study identified it as a triterpenoid (B12794562) from blackberry seeds with cytotoxic activity against HL-60 human leukaemia cells, showing an IC50 value of 72.8 μM[1]. Another investigation isolated a similar compound, 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid, from Rubus aleaefolius and reported its ability to inhibit the mammalian cell cycle at the G0/G1 phase[2].

These in vitro findings suggest a potential for anti-cancer applications, however, without in vivo studies, its efficacy and safety in a whole organism remain unknown.

In Vivo Efficacy of the Parent Compound: Euscaphic Acid

In contrast to its derivative, euscaphic acid has been the subject of in vivo investigations, particularly in the context of inflammatory conditions. A study on an atopic dermatitis mouse model demonstrated that euscaphic acid could ameliorate skin inflammation and pruritus[3]. The study reported a reduction in inflammatory cytokines, immunoglobulin E hyperproduction, and mast cell invasion, indicating its potential as a therapeutic agent for atopic dermatitis[3].

While promising, it is crucial to note that the addition of the 2,3-O-isopropylidenyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule. Therefore, the in vivo efficacy of euscaphic acid cannot be directly extrapolated to its isopropylidenyl derivative.

Standard Drugs for In Vivo Comparison

In the absence of direct comparative studies for this compound, this section outlines the standard drugs that would typically be used as positive controls in in vivo models for the therapeutic areas suggested by the in vitro data.

Table 1: Standard Drugs for In Vivo Models

Therapeutic AreaStandard DrugsIn Vivo Model Examples
Anti-inflammatory Dexamethasone, Indomethacin, PrednisoloneCarrageenan-induced paw edema, Croton oil-induced ear edema, Adjuvant-induced arthritis
Anticancer (Leukemia) Doxorubicin, Vincristine, CytarabineXenograft models with human leukemia cell lines (e.g., HL-60) in immunocompromised mice

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are generalized protocols for in vivo models relevant to the potential therapeutic applications of this compound.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model for studying acute inflammation.

  • Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.

  • Procedure:

    • A baseline measurement of the paw volume is taken using a plethysmometer.

    • The test compound (e.g., this compound) or a standard drug (e.g., indomethacin) is administered orally or intraperitoneally.

    • After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Xenograft Model for Human Leukemia

This model is used to assess the in vivo anticancer efficacy of a test compound.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of human cells.

  • Procedure:

    • Human leukemia cells (e.g., HL-60) are cultured and then injected subcutaneously or intravenously into the mice.

    • Once tumors are established and reach a palpable size, the mice are randomized into treatment and control groups.

    • The test compound or a standard chemotherapeutic agent is administered according to a predetermined schedule and route.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volume and weight in the treated groups to the control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research methodology.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy (Hypothetical) cell_lines HL-60 Human Leukemia Cells cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_lines->cytotoxicity_assay ic50 Determine IC50 cytotoxicity_assay->ic50 treatment Treatment with Test Compound vs. Standard Drug ic50->treatment Dose Selection animal_model Immunocompromised Mice xenograft HL-60 Xenograft Establishment animal_model->xenograft xenograft->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement data_analysis Tumor Growth Inhibition Analysis tumor_measurement->data_analysis

Hypothetical workflow for evaluating the in vivo efficacy of a test compound.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Key Inflammatory Signaling Pathways cluster_response Inflammatory Response stimulus e.g., Carrageenan, LPS nf_kb NF-κB Pathway stimulus->nf_kb mapk MAPK Pathway stimulus->mapk cox2 COX-2 Expression nf_kb->cox2 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->cytokines mapk->cox2 mapk->cytokines prostaglandins Prostaglandin Production cox2->prostaglandins edema Edema prostaglandins->edema pain Pain prostaglandins->pain cytokines->edema cytokines->pain euscaphic_acid Euscaphic Acid (Potential MoA) euscaphic_acid->nf_kb Inhibits

Simplified overview of key inflammatory pathways potentially modulated by euscaphic acid.

Conclusion

The current body of scientific literature does not provide sufficient data to conduct a thorough in vivo efficacy comparison of this compound with standard drugs. While in vitro studies suggest potential anticancer activity, these findings require validation through in vivo animal models. The demonstrated anti-inflammatory effects of the parent compound, euscaphic acid, provide a rationale for investigating the derivative in similar models, but direct comparisons are not yet possible. Further preclinical research is necessary to elucidate the in vivo potential of this compound and to establish a basis for comparison with existing therapeutic agents.

References

Assessing the Selectivity of 2,3-O-Isopropylidenyl Euscaphic Acid for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the anti-cancer potential of 2,3-O-Isopropylidenyl euscaphic acid, a derivative of the naturally occurring triterpenoid, euscaphic acid. The focus of this analysis is to evaluate its selectivity for cancer cells over normal, healthy cells, a critical parameter for any potential chemotherapeutic agent. Due to the limited availability of direct experimental data on the cytotoxicity of this compound against normal cell lines, this guide draws comparisons with its parent compound, euscaphic acid, and other relevant triterpenoids to infer its potential selectivity.

Executive Summary

This compound has demonstrated cytotoxic activity against the HL-60 human leukemia cell line with a reported IC50 value of 72.8 μM. While this indicates potential anti-cancer effects, a comprehensive assessment of its selectivity is hampered by the lack of publicly available data on its cytotoxicity towards non-cancerous cells. However, studies on its parent compound, euscaphic acid, have shown a degree of selectivity for nasopharyngeal carcinoma cells over normal nasopharyngeal epithelial cells. This suggests that the core molecular structure may possess an inherent, albeit unquantified, therapeutic window. This guide presents the available data for this compound alongside comparative data for euscaphic acid and other well-studied triterpenoids to provide a framework for its potential clinical utility.

Data Presentation: Cytotoxicity Comparison

The following tables summarize the available in vitro cytotoxicity data for this compound, its parent compound euscaphic acid, and other relevant triterpenoids. The selectivity index (SI), a crucial measure of cancer cell-specific toxicity, is calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity.

Table 1: Cytotoxicity of this compound

CompoundCell LineCell TypeIC50 (μM)Selectivity Index (SI)
This compoundHL-60Human Leukemia72.8Not Available
Normal Cell Line-Not Available-

Note: The absence of cytotoxicity data on a normal cell line for this compound prevents the calculation of its selectivity index.

Table 2: Cytotoxicity of Euscaphic Acid

CompoundCell LineCell TypeIC50 (μg/mL)Selectivity Index (SI)
Euscaphic acidCNE-1Nasopharyngeal Carcinoma~15>2.67
C666-1Nasopharyngeal Carcinoma~18>2.22
NP69Normal Nasopharyngeal Epithelial>40-

Source: Adapted from a study on the effects of euscaphic acid on nasopharyngeal carcinoma cells.[1]

Table 3: Comparative Cytotoxicity of Other Triterpenoids

CompoundCell LineCell TypeIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Ursolic AcidMCF-7Breast Cancer20MCF-10A>100>5
PC-3Prostate Cancer15PNT2>100>6.67
Betulinic AcidA549Lung Cancer10BEAS-2B>50>5
Oleanolic AcidHepG2Liver Cancer40L-02>100>2.5

Note: The data in Table 3 is a compilation from various studies and is intended for comparative purposes only. Experimental conditions may vary.

Mechanism of Action: Insights from Euscaphic Acid

While the specific signaling pathways affected by this compound have not been fully elucidated, studies on its parent compound, euscaphic acid, provide valuable insights. Euscaphic acid has been shown to inhibit the proliferation of nasopharyngeal carcinoma cells and induce apoptosis by suppressing the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell growth, survival, and proliferation and is often dysregulated in cancer.

The proposed mechanism involves the downregulation of key proteins in the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis | Euscaphic_Acid Euscaphic Acid Euscaphic_Acid->PI3K inhibits

Caption: Proposed mechanism of action of Euscaphic Acid via inhibition of the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of cytotoxicity and mechanism of action are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add test compound incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Caption: Experimental workflow for the MTT cell viability assay.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

This protocol is used to detect and quantify proteins in the PI3K/AKT/mTOR signaling pathway.

  • Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-PI3K, PI3K, p-AKT, AKT, p-mTOR, mTOR, and β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).

Conclusion and Future Directions

This compound exhibits in vitro cytotoxic activity against a human leukemia cell line. However, the critical assessment of its selectivity for cancer cells is currently impeded by the absence of data on its effects on normal, non-cancerous cells. Based on the promising selectivity profile of its parent compound, euscaphic acid, further investigation into the cytotoxicity of this compound against a panel of normal cell lines is strongly recommended. Such studies are essential to calculate a selectivity index and to provide a more definitive evaluation of its therapeutic potential. Furthermore, detailed mechanistic studies are required to confirm whether it shares the PI3K/AKT/mTOR inhibitory activity of its parent compound and to explore other potential molecular targets. These future studies will be crucial in determining the viability of this compound as a lead compound for the development of a novel and selective anti-cancer agent.

References

A Comparative Analysis of 2,3-O-Isopropylidenyl Euscaphic Acid and Related Triterpenoids for Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of novel compounds is paramount. This guide provides a statistical analysis of the experimental results from studies on 2,3-O-Isopropylidenyl euscaphic acid and compares it with its parent compound, euscaphic acid, and the widely studied triterpenoid, ursolic acid. Due to the limited number of direct comparative studies, this analysis synthesizes available data to offer insights into their potential as anticancer agents.

Quantitative Data Summary

The following tables summarize the cytotoxic activities of this compound and related compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. It is important to note that these values are from different studies and experimental conditions may vary.

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (µM)Reference
HL-60Human Leukemia72.8[1]

Table 2: Biological Activity of a Structurally Similar Isopropylidenyl Derivative

Note: The following data is for 3α,23-O-isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid, a compound with a similar isopropylidene modification.

Cell LineEffectMIC (µmol/L)Reference
tsFT210Cell cycle inhibition at G0/G1 phase183.8[2]

Table 3: Cytotoxic and Biological Activities of Euscaphic Acid

Cell LineCancer TypeEffectIC50 (µM)Reference
CNE-1, CNE-2Nasopharyngeal CarcinomaInhibition of proliferation, induction of apoptosis and cell cycle arrestNot specified[3]

Table 4: Comparative Cytotoxic Activity of Ursolic Acid

Cell LineCancer TypeIC50 (µM)Reference
T47DBreast Cancer~50.5 (231 µg/ml)[4]
MCF-7Breast Cancer~48.3 (221 µg/ml)[4]
MDA-MB-231Breast Cancer~52.2 (239 µg/ml)[4]
HCT116Colorectal Cancer13.0[5]
SW480Colorectal Cancer10.2[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the studies of these triterpenoids.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

  • Cell Culture: Cancer cell lines (e.g., HL-60) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle progression.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with ice-cold PBS, and fixed in 70% cold ethanol (B145695) overnight at -20°C.[6][7]

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium (B1200493) iodide (PI) and RNase A in the dark for 30 minutes at room temperature.[6]

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of the PI-stained DNA.

Western Blot Analysis for PI3K/AKT/mTOR Pathway

This protocol is used to investigate the effect of a compound on the expression and phosphorylation of key proteins in a signaling pathway.

  • Protein Extraction: After treatment with the test compound, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., PI3K, p-AKT, AKT, p-mTOR, mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of these compounds.

PI3K_AKT_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Euscaphic_Acid Euscaphic Acid Euscaphic_Acid->PI3K Inhibition Euscaphic_Acid->AKT Inhibition Euscaphic_Acid->mTORC1 Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by Euscaphic Acid.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells add_compound Add Test Compound (Varying Concentrations) seed_cells->add_compound incubate Incubate for 24-72 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_dmso Add DMSO to dissolve Formazan incubate_mtt->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for a standard MTT-based cytotoxicity assay.

References

A Comparative Guide to 2,3-O-Isopropylidenyl Euscaphic Acid: Cytotoxic and Hepatoprotective Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,3-O-Isopropylidenyl euscaphic acid, a derivative of the natural triterpenoid (B12794562) euscaphic acid. We present its performance in key biological assays alongside relevant alternatives, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and a visualization of a key signaling pathway are included to facilitate further research and development.

I. Comparative Analysis of Cytotoxicity

The cytotoxic potential of this compound was evaluated and compared with its parent compound, other common triterpenoids, and a standard chemotherapeutic agent. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a substance needed to inhibit 50% of a biological process, are summarized in the table below.

CompoundCell LineIC50 (µM)Reference Compound(s)
This compound HL-6072.8-
Ursolic AcidHL-6017-
Oleanolic AcidHL-6040-
CisplatinHL-608.3 ± 0.8Standard Chemotherapeutic

Table 1: Comparative Cytotoxicity (IC50) in Human Promyelocytic Leukemia (HL-60) Cells. This table illustrates the cytotoxic activity of this compound in comparison to other triterpenoids and the chemotherapy drug cisplatin.

II. Comparative Analysis of Hepatoprotective Activity

The hepatoprotective effect of this compound was assessed in an in vitro model of liver injury. The half-maximal effective concentration (EC50) value, indicating the concentration at which the compound exhibits 50% of its maximal protective effect, is presented below and compared with a standard hepatoprotective agent and a related triterpenoid.

CompoundCell LineAssayEC50 (µM)Reference Compound(s)
This compound HepG2Hepatoprotective effect88.36 ± 3.25-
Oleanolic AcidHepG2Cytotoxicity30Related Triterpenoid
SilymarinHepG2CCl4-induced toxicity (Protective)-Standard Hepatoprotective Agent (Protective effects demonstrated)

Table 2: Comparative Hepatoprotective Activity in Human Liver Carcinoma (HepG2) Cells. This table showcases the hepatoprotective potential of this compound.

III. Experimental Protocols

A. Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which a compound inhibits 50% of cell viability (IC50).

Methodology:

  • Cell Seeding: Human promyelocytic leukemia (HL-60) cells are seeded into 96-well plates at a density of 1 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound, ursolic acid, oleanolic acid, cisplatin) for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • Incubation: The plates are incubated for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

B. In Vitro Hepatoprotective Assay (Carbon Tetrachloride-Induced Toxicity)

Objective: To evaluate the ability of a compound to protect liver cells from toxin-induced damage.

Methodology:

  • Cell Culture: Human liver carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, silymarin) for a period of 24 hours.

  • Induction of Toxicity: After pre-treatment, the cells are exposed to a hepatotoxic agent, such as carbon tetrachloride (CCl4), at a concentration known to induce significant cell death (e.g., 10 mM) for a defined period (e.g., 24 hours).

  • Assessment of Cell Viability: Cell viability is assessed using the MTT assay as described in the cytotoxicity protocol.

  • Biochemical Analysis: The levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), released into the culture medium are measured using commercially available kits as an indicator of cellular damage.

  • Data Analysis: The protective effect of the compound is determined by comparing the viability and enzyme leakage in compound-treated cells to those treated with the toxin alone. The EC50 value is calculated from the dose-response curve of the protective effect.

IV. Signaling Pathway and Experimental Workflow Diagrams

A. PI3K/AKT/mTOR Signaling Pathway Inhibition by Euscaphic Acid

Euscaphic acid has been shown to exert its anti-cancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival.[1]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits EuscaphicAcid Euscaphic Acid EuscaphicAcid->PI3K Inhibition EuscaphicAcid->AKT Inhibition EuscaphicAcid->mTORC1 Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Euscaphic Acid.

B. Experimental Workflow for Cytotoxicity and Hepatoprotective Assays

The following diagram outlines the general workflow for the in vitro assays described in this guide.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_hepatoprotective Hepatoprotective Assay cyto_start Seed Cells (e.g., HL-60) cyto_treat Treat with Test Compounds cyto_start->cyto_treat cyto_mtt Add MTT Reagent cyto_treat->cyto_mtt cyto_inc Incubate (4h) cyto_mtt->cyto_inc cyto_sol Solubilize Formazan cyto_inc->cyto_sol cyto_read Measure Absorbance cyto_sol->cyto_read cyto_calc Calculate IC50 cyto_read->cyto_calc hep_start Seed Cells (e.g., HepG2) hep_pretreat Pre-treat with Test Compounds hep_start->hep_pretreat hep_toxin Induce Toxicity (e.g., CCl4) hep_pretreat->hep_toxin hep_assess Assess Viability (MTT) & Enzyme Leakage hep_toxin->hep_assess hep_calc Calculate EC50 hep_assess->hep_calc

Caption: General workflow for in vitro cytotoxicity and hepatoprotective assays.

References

A Comparative Guide to the In Vitro Activities of 2,3-O-Isopropylidenyl Euscaphic Acid and Related Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro biological activities of 2,3-O-Isopropylidenyl euscaphic acid and its parent compound, euscaphic acid, alongside other relevant triterpenoid (B12794562) alternatives such as oleanolic acid and ursolic acid derivatives. The information is intended to support research and drug development efforts by offering a side-by-side look at their cytotoxic, hepatoprotective, and anti-inflammatory properties, supported by available experimental data. Detailed experimental protocols for the key assays are provided to facilitate the replication of these studies.

Data Presentation: Comparative In Vitro Activities

The following tables summarize the quantitative data on the in vitro biological activities of this compound and comparable compounds.

CompoundAssayCell LineActivityValue
This compound CytotoxicityHL-60 (Human Leukemia)IC5072.8 µM[1]
HepatoprotectiveHepG2 (Human Liver Cancer)EC5088.36 ± 3.25 µM[2]
3α,23-O-Isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid *Cell Cycle InhibitiontsFT210 (Mouse Mammary Carcinoma)MIC183.8 µmol/L[3][4]
Euscaphic Acid DNA Polymerase α InhibitionCalf ThymusIC5061 µM[5]
DNA Polymerase β InhibitionRatIC50108 µM[5]
Anti-inflammatoryHaCaT Keratinocytes & CCRF-CEM LymphocytesSuppression of inflammatory cytokines-[6]
Cytotoxicity (NPC cells)CNE-1, CNE-2, SUNE-1, HONE-1Inhibition of proliferation, induction of apoptosis and cell cycle arrest-[7]
Oleanolic Acid Derivative (OADP) Anti-inflammatory (NO Inhibition)RAW 264.7 (Mouse Macrophage)IC501.09 ± 0.01 µg/mL (48h)[8]
Ursolic Acid Derivative (21b) Anti-inflammatory (NO Inhibition)RAW 264.7 (Mouse Macrophage)IC508.58 µM[9]
Oleanolic Acid Derivative (17) CytotoxicityPC3 (Prostate Cancer)IC500.39 µM[1]
Oleanolic Acid Derivative (28) CytotoxicityA549 (Lung Cancer)IC500.22 µM[1]
Ursolic Acid Derivative (13) CytotoxicityHeLa, SKOV3, BGC-823More potent than Ursolic Acid-[10][11]

Note: 3α,23-O-Isopropylidenyl-2α,19α-dihydroxy-urs-12-en-28-oic acid is a structurally similar compound, and its data is included for comparative purposes.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on standard laboratory practices and the information available in the cited literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for determining the cytotoxic effects of compounds on cancer cell lines, such as HL-60.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Target cancer cell line (e.g., HL-60)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Hepatoprotective Activity Assay (HepG2 Cell Model)

This protocol outlines a method to assess the hepatoprotective effects of a compound against a toxin-induced injury in HepG2 cells.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound in protecting liver cells from damage.

Materials:

  • HepG2 cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Hepatotoxin (e.g., carbon tetrachloride (CCl4) or tert-butyl hydroperoxide (t-BH))

  • Test compound (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2 hours).

  • Toxin Induction: Induce cellular damage by adding the hepatotoxin (e.g., 1 mM t-BH) to the wells (except for the normal control group) and incubate for another 2-4 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in the cytotoxicity protocol above.

  • Data Analysis: Calculate the percentage of protection conferred by the test compound at each concentration compared to the toxin-only control. The EC50 value is determined from the dose-response curve.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol describes a method to analyze the effect of a compound on the cell cycle distribution.

Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Materials:

  • Target cell line (e.g., tsFT210)

  • Complete culture medium

  • 6-well plates

  • Test compound

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and then wash with cold PBS.

  • Fixation: Resuspend the cell pellet in cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways often modulated by triterpenoids.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB P NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Triterpenoid Triterpenoid (e.g., Euscaphic Acid) Triterpenoid->IKK_complex Inhibition

Caption: NF-κB Signaling Pathway and Triterpenoid Inhibition.

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 P PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Triterpenoid Triterpenoid (e.g., Euscaphic Acid) Triterpenoid->PI3K Inhibition Triterpenoid->Akt Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway and Triterpenoid Inhibition.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for in vitro screening of natural compounds.

Experimental_Workflow start Start: Compound Library cell_culture Cell Line Culture start->cell_culture treatment Compound Treatment cell_culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity anti_inflammatory Anti-inflammatory Assay (e.g., NO measurement) treatment->anti_inflammatory cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis (IC50, EC50) cytotoxicity->data_analysis anti_inflammatory->data_analysis cell_cycle->data_analysis pathway_analysis Signaling Pathway Analysis (Western Blot) data_analysis->pathway_analysis end End: Lead Compound Identification pathway_analysis->end

Caption: General Workflow for In Vitro Compound Screening.

References

Evaluating the Therapeutic Potential of 2,3-O-Isopropylidenyl Euscaphic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic potential of 2,3-O-Isopropylidenyl euscaphic acid, a semi-synthetic derivative of the natural triterpenoid (B12794562), euscaphic acid. By objectively comparing its performance with its parent compound and other notable triterpenoids, this document aims to furnish researchers with the critical data and methodologies necessary for advancing drug discovery efforts.

Executive Summary

Euscaphic acid, a pentacyclic triterpenoid, has demonstrated a wide array of biological activities, including anti-inflammatory, anti-diabetic, and anti-cancer effects. The modification of its 2,3-diol group through isopropylidenation to form this compound presents an intriguing avenue for enhancing its therapeutic index. This guide synthesizes the available experimental data to facilitate a comparative analysis of these compounds and their potential in therapeutic applications.

Data Presentation: A Comparative Analysis of Bioactivities

The following tables summarize the quantitative data on the cytotoxic, hepatoprotective, and anti-inflammatory activities of this compound, euscaphic acid, and other relevant triterpenoids for comparative assessment.

Table 1: Comparative Cytotoxic Activity (IC50 in µM)
Compound HL-60 (Leukemia) MCF-7 (Breast Cancer) HepG2 (Liver Cancer) HCT116 (Colon Cancer)
This compound72.8[1]No data availableNo data availableNo data available
Euscaphic acidNo direct data availableNo data availableNo data availableNo data available
Ursolic Acid~20 (NTERA-2)[2]~55.237.2 (HCT116)[3]28.0 (48h)[3]
Oleanolic AcidNo data available26.140 (HCT-116)[4]61 (HT-29)
Corosolic AcidCytotoxic activity reported[5]Cytotoxic activity reported[5]Cytotoxic activity reported[5]No data available
Maslinic Acid~86 (B16F10)55.2No data available101.2 (72h, HT-29)[6]
Table 2: Comparative Hepatoprotective and Anti-inflammatory Activity
Compound Hepatoprotective EC50 (HepG2)
This compound88.36 ± 3.25 µM[7]
Euscaphic acidNo direct data available
Asiatic AcidProtective effect observed
Compound Anti-inflammatory IC50 (NO Inhibition, RAW 264.7)
Euscaphic acidConcentration-dependent reduction of NO[8]
Ursolic AcidNo direct data available
Oleanolic AcidIC50 ranging from 8.28 to 40.74 μM for derivatives[9]
Maslinic AcidReduction of pro-inflammatory cytokines reported[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Cell Line: HL-60 (Human promyelocytic leukemia cells).

Methodology:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Compound Treatment: Add varying concentrations of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting a dose-response curve.

Hepatoprotective Activity Assay (HepG2 Cell Viability)

Objective: To evaluate the ability of a compound to protect liver cells from toxin-induced damage.

Cell Line: HepG2 (Human liver cancer cell line).

Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate and allow them to adhere and grow to a confluent monolayer.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • Toxin Induction: Induce cellular damage by adding a hepatotoxin, such as carbon tetrachloride (CCl4) or acetaminophen.

  • Incubation: Co-incubate the cells with the test compound and the toxin for a defined period.

  • Viability Assessment: Assess cell viability using the MTT assay as described in the cytotoxicity protocol.

  • Data Analysis: Calculate the percentage of cell viability in treated groups relative to the toxin-only control. The EC50 value (the concentration that provides 50% of the maximum protective effect) can then be determined.

Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

Objective: To measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Line: RAW 264.7 (Murine macrophage cell line).

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only control. The IC50 value can be calculated from the dose-response curve.

Mandatory Visualization

Signaling Pathway Diagrams

The therapeutic effects of euscaphic acid and its derivatives are often attributed to their modulation of key signaling pathways involved in cancer and inflammation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Euscaphic_Acid Euscaphic Acid Derivatives Euscaphic_Acid->PI3K Inhibits Euscaphic_Acid->Akt Inhibits Euscaphic_Acid->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway in cancer.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 TRAF6 TRAF6 TLR4->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Induces Euscaphic_Acid Euscaphic Acid Derivatives Euscaphic_Acid->TRAF6 Inhibits clustering

Caption: NF-κB signaling pathway in inflammation.

Experimental Workflow Diagram

The following diagram outlines a logical workflow for the comprehensive evaluation of novel triterpenoid derivatives.

Experimental_Workflow Start Start: Novel Triterpenoid Derivative Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay on Cancer Cell Lines) Start->Cytotoxicity Hepatoprotection Hepatoprotective Assay (e.g., HepG2 Viability) Start->Hepatoprotection Anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition in RAW 264.7) Start->Anti_inflammatory Mechanism Mechanism of Action Studies (Western Blot, qPCR for Signaling Pathways) Cytotoxicity->Mechanism Hepatoprotection->Mechanism Anti_inflammatory->Mechanism In_vivo In Vivo Studies (Animal Models) Mechanism->In_vivo Lead_optimization Lead Optimization In_vivo->Lead_optimization End Preclinical Candidate Lead_optimization->End

Caption: Experimental workflow for therapeutic evaluation.

Conclusion and Future Directions

The available data suggests that this compound possesses noteworthy cytotoxic and hepatoprotective activities. However, a direct and comprehensive comparison with its parent compound, euscaphic acid, is hampered by the lack of parallel quantitative data. Future research should prioritize conducting head-to-head in vitro assays to definitively ascertain the therapeutic advantages, if any, of the isopropylidenyl modification. Furthermore, elucidating the precise molecular targets and exploring the in vivo efficacy of these compounds are critical next steps in the journey toward potential clinical applications. The experimental protocols and pathway diagrams provided herein offer a foundational framework for these future investigations.

References

benchmarking the performance of 2,3-O-Isopropylidenyl euscaphic acid against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive benchmark of the cytotoxic performance of 2,3-O-Isopropylidenyl euscaphic acid against established inhibitors in the context of acute promyelocytic leukemia (APL). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and natural product chemistry.

Introduction

This compound is a derivative of euscaphic acid, a naturally occurring pentacyclic triterpenoid. Euscaphic acid has demonstrated a range of biological activities, including anti-inflammatory and anti-cancer effects, primarily through the inhibition of the PI3K/AKT/mTOR signaling pathway.[1][2] This guide focuses on the cytotoxic potential of the isopropylidenyl derivative and compares its efficacy with standard therapeutic agents used in the treatment of APL, for which the HL-60 human leukemia cell line is a widely used model.

Performance Benchmark: Cytotoxicity in HL-60 Cells

The in vitro cytotoxic activity of this compound was evaluated against the human promyelocytic leukemia cell line, HL-60. The half-maximal inhibitory concentration (IC50) was determined and is compared below with the IC50 values of standard-of-care chemotherapeutic agents for APL.

CompoundCell LineIC50 ValueIncubation TimeCitation(s)
This compound HL-60 72.8 µM Not Specified [3]
All-trans-retinoic acid (ATRA)HL-60~0.25 - 50 µM72 - 96 hours[4][5][6][7]
Arsenic Trioxide (ATO)HL-600.87 - 16 µM24 - 72 hours[1][8][9][10][11]
Daunorubicin (B1662515)HL-602.52 µM - 56.7 nM24 - 72 hours[12][13][14][15][16]
Idarubicin (B193468)HL-60~2.6 - 17.8 nM72 hours[17][14][18][19][20][21]
Cytarabine (B982) (Ara-C)HL-602.5 - 14.24 µM24 hours[2][22][23][24][25]

Note: The IC50 values for the known inhibitors are presented as a range compiled from multiple sources. This variability can be attributed to differences in experimental conditions, such as incubation time and specific assay protocols.

Experimental Protocols

The determination of cytotoxic activity is typically performed using a cell viability assay, such as the MTT assay.

MTT Assay for Cell Viability

Objective: To determine the concentration of a compound that inhibits the metabolic activity of 50% of a cell population (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which is then solubilized and quantified by spectrophotometry.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • 96-well microtiter plates

  • This compound and known inhibitors

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Phosphate Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: HL-60 cells, which are suspension cells, are seeded into 96-well plates at a predetermined optimal density (e.g., 5 x 10^4 cells/well) in a final volume of 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and known inhibitors) in culture medium. Add the diluted compounds to the wells containing the cells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be placed on an orbital shaker for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Mechanism of Action

While the precise signaling pathway for this compound is yet to be fully elucidated, the known activity of its parent compound, euscaphic acid, provides a strong indication of its likely mechanism. Euscaphic acid is known to suppress the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell proliferation, survival, and apoptosis.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition inhibits key apoptotic proteins Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Euscaphic_Acid_Derivative 2,3-O-Isopropylidenyl euscaphic acid Euscaphic_Acid_Derivative->PI3K

Caption: Proposed inhibition of the PI3K/AKT/mTOR pathway by this compound.

The cytotoxic effect observed suggests the induction of apoptosis. The general workflow for assessing apoptosis is outlined below.

Apoptosis_Workflow Start HL-60 Cells Treatment Treat with 2,3-O-Isopropylidenyl euscaphic acid Start->Treatment Incubation Incubate Treatment->Incubation Staining Stain with Annexin V-FITC & Propidium Iodide Incubation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Result Quantification of Apoptotic Cells Analysis->Result

Caption: Experimental workflow for the detection of apoptosis.

Conclusion

This compound demonstrates cytotoxic activity against HL-60 human leukemia cells. While its IC50 value of 72.8 µM is higher than that of the potent, established chemotherapeutic agents currently in clinical use, it provides a valuable lead for further optimization in the development of novel anti-cancer agents derived from natural products. The likely mechanism of action, through inhibition of the PI3K/AKT/mTOR pathway, presents a well-validated target in oncology. Further investigation into the specific molecular interactions and structure-activity relationships is warranted to enhance the potency of this class of compounds.

References

Safety Operating Guide

Prudent Disposal of 2,3-O-Isopropylidenyl Euscaphic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for 2,3-O-Isopropylidenyl euscaphic acid, a cautious approach, treating the compound as potentially hazardous, is recommended. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal.

This compound is a derivative of euscaphic acid, a naturally occurring pentacyclic triterpenoid.[1][2] While euscaphic acid itself is a hydroxy monocarboxylic acid, the specific hazards of this derivative are not well-documented in publicly available literature.[1][2] Therefore, disposal procedures should follow established guidelines for unknown or research chemicals.

I. Immediate Safety and Handling

Before beginning any disposal process, ensure that all appropriate personal protective equipment (PPE) is worn. This is the first line of defense against potential chemical exposure.

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against splashes and potential aerosols of the compound.
Hand Protection Disposable nitrile gloves.Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.[3]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required if handled in a well-ventilated area or chemical fume hood.If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary based on a risk assessment.

II. Step-by-Step Disposal Protocol

The guiding principle for the disposal of a research chemical without a specific SDS is to manage it as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[4] Do not dispose of this compound down the sink or in regular trash.[4][5]

Step 1: Waste Identification and Segregation

  • Classify as Hazardous Chemical Waste: Due to the lack of specific hazard data, treat all solid this compound and any solutions containing it as hazardous chemical waste.

  • Segregate Waste Streams:

    • Solid Waste: Collect any solid residue, contaminated weigh boats, or filter paper in a designated, sealed container.

    • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility is confirmed. Aqueous waste should be collected separately from organic solvent waste.[6]

    • Contaminated Labware: Disposable items like pipette tips and centrifuge tubes that have come into contact with the compound should be placed in a designated solid waste container.[5]

Step 2: Waste Container Management

  • Select Appropriate Containers: Use containers that are in good condition, leak-proof, and chemically compatible with the waste. For liquid waste, plastic bottles are often preferred over glass to minimize breakage risks.[4]

  • Labeling:

    • Attach a hazardous waste label to the container as soon as the first drop of waste is added.[7]

    • The label must include:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • An accurate estimation of the concentration and volume.

      • The date accumulation started.

      • The name of the principal investigator or responsible person.

Step 3: Storage and Accumulation

  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be at or near the point of generation and under the control of laboratory personnel.[7]

  • Secondary Containment: All liquid waste containers must be kept in secondary containment, such as a plastic tub or bin, to contain any potential leaks or spills.[8]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[8]

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is full or you are ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[8]

  • Provide Necessary Documentation: Have all required forms and information ready for the EHS personnel.

The logical flow for this disposal procedure is outlined in the following diagram.

G cluster_prep Preparation cluster_procedure Disposal Procedure PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Classify Classify as Hazardous Waste Segregate Segregate Waste (Solid, Liquid, Contaminated Items) Classify->Segregate Step 1 Containerize Use Labeled, Compatible Waste Containers Segregate->Containerize Step 2 Store Store in Secondary Containment in a Satellite Accumulation Area Containerize->Store Step 3 ContactEHS Contact EHS for Waste Pickup Store->ContactEHS Step 4

Disposal Workflow for this compound.

III. Spill and Emergency Procedures

In the event of a spill, the primary goal is to prevent exposure and the spread of contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: If the spill is large or you are not comfortable cleaning it up, contact your institution's EHS for assistance.

  • Cleanup:

    • For small spills of solid material, carefully sweep it up and place it in the hazardous waste container. Avoid creating dust.

    • For small liquid spills, use an appropriate absorbent material, place it in the hazardous waste container, and decontaminate the area.

  • Re-evaluate PPE: Ensure your PPE is not compromised. If it is, decontaminate and replace it as necessary.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 2,3-O-Isopropylidenyl euscaphic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides guidance on the safe handling of 2,3-O-Isopropylidenyl euscaphic acid based on its classification as a triterpenoid (B12794562) with potential cytotoxic activity. As no specific Safety Data Sheet (SDS) is currently available for this compound, a conservative approach, treating it as a cytotoxic substance, is recommended. Always consult with your institution's Environmental Health and Safety (EHS) department for specific requirements.

Hazard Identification and Risk Assessment

This compound is a triterpenoid compound. While specific toxicity data is unavailable, its potential cytotoxic nature necessitates careful handling to minimize exposure.[1] Cytotoxic substances can be carcinogenic, mutagenic, or teratogenic.[2] Therefore, all contact should be minimized through engineering controls, personal protective equipment, and safe work practices.

Assumed Hazards:

  • May be harmful if ingested, inhaled, or absorbed through the skin.

  • May cause eye and skin irritation.

  • Potential for long-term health effects due to cytotoxic activity.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is crucial for handling this compound. The following table summarizes the recommended PPE for various laboratory tasks.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Unpacking Safety glasses with side shieldsDouble nitrile glovesLab coatNot generally required, unless package is damaged
Weighing and Aliquoting (Solid) Chemical splash goggles or face shieldDouble chemotherapy-grade glovesDisposable gown with closed back and knit cuffsN95 or higher-rated respirator (in a ventilated enclosure)
Solution Preparation and Handling Chemical splash goggles and face shieldDouble chemotherapy-grade glovesDisposable, fluid-resistant gown with closed back and knit cuffsWork within a certified chemical fume hood or biological safety cabinet
Waste Disposal Chemical splash gogglesDouble chemotherapy-grade glovesDisposable gownNot generally required if handling sealed containers

General PPE Guidelines:

  • Gloves: Always wear two pairs of chemotherapy-rated nitrile gloves.[3] Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[3] The inner glove should be worn under the gown cuff, and the outer glove over the cuff.

  • Gowns: Use disposable, lint-free gowns made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[3][4]

  • Eye and Face Protection: Goggles should be worn to protect against splashes.[4] A face shield provides an additional layer of protection for the entire face.[1][4]

  • Respiratory Protection: An N95 or higher-rated respirator should be used when handling the powdered form of the compound outside of a ventilated enclosure to prevent inhalation.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is essential to ensure safety.

3.1. Receiving and Storage:

  • Inspect Package: Upon receipt, inspect the package for any signs of damage or leakage.

  • Transport: If the package is intact, transport it to the designated and clearly labeled storage area for cytotoxic compounds.

  • Storage: Store the compound in a well-ventilated, secure area, away from incompatible materials. The container should be tightly sealed.

3.2. Preparation and Handling (within a certified chemical fume hood or Class II Biological Safety Cabinet):

  • Prepare Work Area: Cover the work surface with a disposable, plastic-backed absorbent pad.[6]

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so within a ventilated enclosure to minimize aerosol generation.

  • Handling Solutions: Use Luer-Lok syringes and needless systems to prevent aerosol generation and spills.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and a "Cytotoxic" warning.

3.3. Spill Management:

  • Evacuate: Alert others in the area and evacuate if necessary.

  • Secure Area: Restrict access to the spill area.

  • Don PPE: Put on appropriate PPE, including respiratory protection if the spill involves powder.

  • Contain Spill: Use a cytotoxic spill kit to contain and clean the spill. Do not wash the spill down the drain.[1]

  • Decontaminate: Clean the spill area with an appropriate deactivating solution (e.g., 1:10 dilution of 6% sodium hypochlorite), followed by a rinse with water.[1][7]

  • Dispose of Waste: All materials used for cleanup must be disposed of as cytotoxic waste.[6]

  • Report: Report the spill to your EHS department.

Disposal Plan

All materials contaminated with this compound must be disposed of as cytotoxic waste.

4.1. Waste Segregation:

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant, purple-lidded sharps container labeled "Cytotoxic Sharps Waste".[8]

  • Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and other solid materials must be placed in a designated, leak-proof container lined with a purple bag and labeled "Cytotoxic Waste".[8][9]

  • Liquid Waste: Unused solutions and contaminated liquids should be collected in a sealed, shatter-resistant container labeled "Cytotoxic Liquid Waste". Do not dispose of this waste down the drain.[7]

4.2. Waste Collection and Disposal:

  • All cytotoxic waste must be collected by a licensed hazardous waste disposal company.[8] Follow your institution's specific procedures for arranging waste pickup. High-temperature incineration is the required disposal method for cytotoxic waste.[8][9]

Experimental Workflow Diagram

The following diagram illustrates the key stages of handling this compound, from receipt to disposal.

G Workflow for Handling this compound cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling cluster_3 Emergency A Receiving and Inspection B Secure Storage A->B C Don Appropriate PPE B->C D Prepare Work Area (Fume Hood/BSC) C->D E Weighing/Aliquoting D->E F Solution Preparation E->F G Experimental Use F->G H Decontaminate Work Area G->H J Doff PPE G->J I Segregate Cytotoxic Waste H->I K Proper Disposal of Waste I->K J->I L Spill Occurs M Execute Spill Management Protocol L->M M->K

Caption: Logical workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.